Product packaging for 2-C-methyl-D-erythritol 4-phosphate(Cat. No.:CAS No. 206440-72-4)

2-C-methyl-D-erythritol 4-phosphate

Cat. No.: B1213898
CAS No.: 206440-72-4
M. Wt: 216.13 g/mol
InChI Key: XMWHRVNVKDKBRG-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-C-methyl-D-erythritol 4-(dihydrogen phosphate) is a tetritol phosphate. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2-C-methyl-D-erythritol 4-phosphate(2-).
2-C-Methyl-D-erythritol-4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Methyl-D-erythritol Phosphate has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O7P B1213898 2-C-methyl-D-erythritol 4-phosphate CAS No. 206440-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHRVNVKDKBRG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332064
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206440-72-4
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206440-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-C-Methyl-D-erythritol 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trihydroxy-3-methylbutyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: A Technical Guide to Its Intermediates, Enzymes, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These universal building blocks are vital for the production of a vast array of biologically important molecules, including hormones, vitamins, and the side chains of chlorophyll and quinones.[4] The MEP pathway is prevalent in most bacteria, some eukaryotic parasites such as the malaria parasite Plasmodium falciparum, and in the plastids of plant cells.[5][6] Crucially, this pathway is absent in humans, who rely on the mevalonate (MVA) pathway for isoprenoid synthesis, making the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial and antiparasitic drugs.[1][4]

This technical guide provides an in-depth overview of the core components of the MEP pathway, presenting quantitative data on its enzymes and intermediates, detailed experimental protocols for their study, and visualizations of the pathway and its regulation.

Core Pathway: Intermediates and Enzymes

The MEP pathway consists of seven enzymatic steps that convert the central carbon metabolites pyruvate and D-glyceraldehyde 3-phosphate into IPP and DMAPP.[7]

The seven enzymes and their corresponding reactions are:

  • 1-Deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][7] This is considered the first rate-limiting step of the pathway.[8]

  • 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): Converts DXP to this compound (MEP) in a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction.[5][6]

  • MEP cytidylyltransferase (IspD): Catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[9]

  • CDP-ME kinase (IspE): Phosphorylates CDP-ME at the 2-position hydroxyl group in an ATP-dependent reaction to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

  • MEcPP synthase (IspF): Catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the release of cytidine monophosphate (CMP).[10]

  • HMBPP synthase (IspG): A [4Fe-4S] iron-sulfur cluster-containing enzyme that catalyzes the reductive ring opening of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP).[11]

  • HMBPP reductase (IspH): Another [4Fe-4S] enzyme that reduces HMBPP to produce a mixture of IPP and DMAPP.[12][13]

Below is a diagram illustrating the sequential steps of the MEP pathway.

MEP_Pathway cluster_inputs Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pyruvate->DXP DXS GAP D-Glyceraldehyde 3-Phosphate GAP->DXP DXS MEP This compound (MEP) DXP->MEP DXR (NADPH) CDPME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDPME IspD (CTP) CDPMEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-Phosphate (CDP-MEP) CDPME->CDPMEP IspE (ATP) MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDPMEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspG (2e-) IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH (2e-) DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH (2e-)

Figure 1: The this compound (MEP) pathway.

Quantitative Data

A thorough understanding of the MEP pathway for applications in drug development and metabolic engineering requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters from various studies. It is important to note that these values can vary depending on the organism, experimental conditions, and assay methods.

Table 1: Kinetic Parameters of MEP Pathway Enzymes
EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)VmaxReference
DXS Deinococcus radioduransPyruvate11 ± 10.75 ± 0.03-[14]
D-Glyceraldehyde 3-phosphate54 ± 3[14]
DXR Mycobacterium tuberculosisDXP1000--[5][6]
NADPH200[5][6]
IspD Francisella tularensisMEP110 ± 101.1 ± 0.02-[9]
CTP140 ± 10[9]
IspE Acinetobacter baumanniiCDP-ME358-112 µM min-1[3]
ATP474-153 µM min-1[3]
IspF Mycobacterium tuberculosisCDP-MEP81.10.007381.6 nmol s-1[10]
IspG Escherichia coliMEcPP700--[11]
IspH Escherichia coliHMBPP2010.1-[1]
Table 2: Intracellular Concentrations of MEP Pathway Intermediates
IntermediateOrganismConditionConcentration (µM)Reference
DXPZymomonas mobilisWild-type0.17[5]
MEPZymomonas mobilisWild-type0.02[5]
CDP-MEZymomonas mobilisWild-type0.03[5]
MEcPPZymomonas mobilisWild-type0.35[5]
HMBPPZymomonas mobilisWild-type< 0.01[5]
IPP/DMAPPZymomonas mobilisWild-type< 0.01[5]
DXPEscherichia coli (isoprene production)High DXS expression~100[6]
MEcPPEscherichia coli (isoprene production)High DXS expression~600[6]

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoid precursors. This regulation occurs at multiple levels, including transcriptional control of the pathway genes and metabolic feedback and feed-forward mechanisms.

A key regulatory point is the first enzyme, DXS, which is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[2] Additionally, the enzyme IspF has been shown to be allosterically activated by MEP, an upstream intermediate, in a feed-forward mechanism.[15]

MEP_Regulation cluster_pathway MEP Pathway Core DXS DXS MEP MEP Intermediates ...Intermediates... IspF IspF Final_Products IPP / DMAPP Final_Products->DXS Feedback Inhibition MEP->IspF Feed-forward Activation

Figure 2: Key regulatory mechanisms of the MEP pathway.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the MEP pathway. Below are generalized protocols for key experiments.

Quantification of MEP Pathway Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of the polar phosphate intermediates of the MEP pathway.

Methodology:

  • Sample Collection and Quenching: Rapidly quench metabolic activity in cell cultures or tissues by flash-freezing in liquid nitrogen or using a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Metabolite Extraction: Extract metabolites using a cold solvent, such as a mixture of acetonitrile/methanol/water (40:40:20). Include internal standards (e.g., 13C-labeled MEP pathway intermediates) for accurate quantification.

  • Sample Preparation: Centrifuge the extract to pellet cell debris and proteins. The supernatant containing the metabolites can be concentrated by vacuum centrifugation.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard are monitored.

  • Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the endogenous metabolite to its labeled internal standard against a calibration curve.

General Enzyme Assay Protocol (Spectrophotometric)

Many of the MEP pathway enzymes can be assayed by coupling their activity to a change in absorbance, often by monitoring the consumption or production of NAD(P)H at 340 nm.

Example: Coupled Assay for DXS Activity

The activity of DXS can be measured by coupling the production of its product, DXP, to the DXR-catalyzed reduction of DXP, which consumes NADPH.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0) containing saturating concentrations of the substrates (pyruvate and D-glyceraldehyde 3-phosphate), cofactors (thiamine pyrophosphate and MgCl2), a known amount of purified DXR enzyme, and NADPH.

  • Initiation of Reaction: Start the reaction by adding the DXS-containing sample (e.g., purified enzyme or cell lysate).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption is directly proportional to the rate of DXP production by DXS. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Workflow for a Coupled Enzyme Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer (Substrates, Cofactors, Coupling Enzyme, NADPH) Initiate Add DXS Sample to Initiate Reaction Buffer->Initiate Monitor Monitor A340nm Decrease Over Time Initiate->Monitor Calculate Calculate Rate of NADPH Consumption Monitor->Calculate Activity Determine DXS Activity Calculate->Activity

Figure 3: General workflow for a coupled spectrophotometric enzyme assay.

Conclusion and Future Directions

The this compound pathway is a critical metabolic route in many pathogenic organisms and plants, making it a prime target for the development of novel therapeutics and for metabolic engineering applications. This technical guide has provided a comprehensive overview of the pathway's intermediates and enzymes, summarized key quantitative data, and outlined essential experimental protocols. Further research to fully elucidate the kinetic properties of all enzymes from key pathogens, and to understand the intricate regulatory networks that control pathway flux, will be crucial for the successful exploitation of the MEP pathway in drug discovery and biotechnology.

References

The MEP Pathway: A Technical Guide to Bacterial Isoprenoid Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent one of the most diverse and essential classes of natural products, critical for a myriad of cellular functions in all domains of life. In most bacteria, including many pathogenic species, the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is accomplished through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is notably absent in humans, who utilize the mevalonate (MVA) pathway, making the enzymes of the MEP pathway highly attractive targets for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of the core MEP pathway in bacteria, detailing its enzymatic steps, regulatory mechanisms, and its significance as a target for antimicrobial drug discovery. We present a comprehensive summary of quantitative data, including enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visualizations of the pathway and associated workflows to serve as a critical resource for researchers in the field.

Introduction to the Bacterial MEP Pathway

Isoprenoids are a vast family of molecules synthesized from the five-carbon building blocks IPP and DMAPP.[1] In bacteria, these precursors are crucial for the synthesis of essential compounds such as quinones involved in electron transport, bactoprenol for cell wall peptidoglycan synthesis, and carotenoids.[2] The MEP pathway, discovered in the 1990s, represents an alternative route to the well-known mevalonate (MVA) pathway for producing IPP and DMAPP. This pathway is indispensable for the survival of most Gram-negative and many Gram-positive bacteria, as well as for apicomplexan parasites like the malaria-causing agent Plasmodium falciparum.[3][4] The stark difference in isoprenoid biosynthesis between bacteria and humans—the presence of the MEP pathway in the former and its absence in the latter—provides a powerful therapeutic window for the development of selective antimicrobial agents.[4]

The Core MEP Pathway: Enzymes and Intermediates

The MEP pathway converts the central metabolites glyceraldehyde 3-phosphate (G3P) and pyruvate into IPP and DMAPP through a series of seven enzymatic reactions. Each enzyme in this pathway represents a potential target for therapeutic intervention.

// Pathway Flow {G3P, Pyruvate} -> DXS; DXS -> DXP [label="ThDP", color="#EA4335"]; DXP -> DXR; DXR -> MEP [label="NADPH", color="#FBBC05"]; MEP -> IspD [label="CTP", color="#EA4335"]; IspD -> CDP_ME; CDP_ME -> IspE [label="ATP", color="#EA4335"]; IspE -> CDP_MEP; CDP_MEP -> IspF; IspF -> MEcPP [label="CMP", color="#FBBC05"]; MEcPP -> IspG; IspG -> HMBPP [label="2e-, 2H+", color="#FBBC05"]; HMBPP -> IspH; IspH -> {IPP, DMAPP} [label="2e-, 2H+", color="#FBBC05"];

// Invisible edges for alignment DXS -> DXR [style=invis]; DXR -> IspD [style=invis]; IspD -> IspE [style=invis]; IspE -> IspF [style=invis]; IspF -> IspG [style=invis]; IspG -> IspH [style=invis]; }

Figure 1: The Bacterial MEP Pathway. This diagram illustrates the seven enzymatic steps converting central metabolites into the universal isoprenoid precursors IPP and DMAPP.

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)

DXS is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and often rate-limiting step of the MEP pathway.[4] It performs a decarboxylative condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).[4] DXP is a critical branch-point metabolite, also serving as a precursor for the biosynthesis of essential cofactors thiamine (vitamin B1) and pyridoxal phosphate (vitamin B6).[4]

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR, IspC)

DXR, also known as IspC, catalyzes the second and first committed step of the pathway. It involves a two-step reaction: an intramolecular rearrangement of DXP into a transient aldehyde intermediate, followed by an NADPH-dependent reduction to yield this compound (MEP).[4][5] This enzyme is the target of the well-known antibiotic fosmidomycin.[6][7]

MEP Cytidylyltransferase (IspD)

IspD is a cytidylyltransferase that activates MEP by transferring a cytidylmonophosphate (CMP) group from cytidine triphosphate (CTP) to the phosphate group of MEP. This reaction forms 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and releases inorganic pyrophosphate.[4][8]

CDP-ME Kinase (IspE)

IspE is an ATP-dependent kinase that phosphorylates the 2-hydroxyl group of CDP-ME to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[8][9] This enzyme is a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily.[10]

MEcPP Synthase (IspF)

IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the concomitant release of CMP.[11] This intramolecular cyclization reaction is a key step in the pathway.

HMBPP Synthase (IspG)

IspG is a [4Fe-4S] iron-sulfur cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).[12][13] This complex reaction involves a two-electron reduction.[14]

HMBPP Reductase (IspH)

The final step of the MEP pathway is catalyzed by IspH, another [4Fe-4S] iron-sulfur protein.[12][15] IspH reduces HMBPP to generate the final products, IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1.[14][15] This reaction also requires a two-electron reduction.

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cell's demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of MEP pathway genes can be controlled by various regulatory networks in response to environmental cues and metabolic status.

  • Enzyme Activity and Feedback Inhibition: The initial enzyme, DXS, is considered a major control point of the pathway.[4] There is evidence for feedback regulation where downstream products like IPP and DMAPP can inhibit DXS activity.[16]

  • Metabolite-Mediated Regulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) has been identified as a key signaling molecule that can act as a stress regulator in bacteria.[17] Accumulation of MEcPP can indicate a bottleneck in the pathway and may trigger regulatory responses.[17]

The MEP Pathway as a Drug Target

The essentiality of the MEP pathway for many pathogens, coupled with its absence in humans, makes it an ideal target for the development of selective anti-infective agents.[3][4] Each of the seven enzymes presents a unique opportunity for inhibitor design.

  • DXR (IspC) as a Validated Target: DXR is the most extensively studied drug target within the MEP pathway. The natural product fosmidomycin and its acetylated analog FR-900098 are potent and specific inhibitors of DXR.[6][7] Fosmidomycin acts as a slow, tight-binding competitive inhibitor with respect to DXP.[18] It has shown efficacy against P. falciparum malaria and some Gram-negative bacteria.[6][7] However, its clinical utility has been hampered by poor bioavailability and limited activity against some key pathogens.[19]

  • Other Enzymes as Emerging Targets: Significant research efforts are now focused on developing inhibitors for other enzymes in the pathway, including DXS, IspD, IspE, IspF, IspG, and IspH.[4][8] The unique catalytic mechanisms of the [4Fe-4S] cluster enzymes IspG and IspH make them particularly interesting targets for novel inhibitor scaffolds.[12]

// Logical Flow DXS -> DXR -> IspD -> IspE -> IspF -> IspG -> IspH -> {Quinones, Bactoprenol, Other} [style=invis];

// Inhibition Connection Inhibition -> DXR [label="Fosmidomycin", color="#EA4335", style=dashed, dir=back];

// Invisible edges for layout edge[style=invis, arrowhead=none]; DXS -> DXR; DXR -> IspD; IspD -> IspE; IspE -> IspF; IspF -> IspG; IspG -> IspH; }

Figure 2: Drug Targeting of the MEP Pathway. The diagram shows the linear progression of the MEP pathway leading to essential downstream products. DXR (IspC) is highlighted as a key, validated inhibition point for antibiotics like fosmidomycin.

Quantitative Data Summary

The kinetic parameters of MEP pathway enzymes and the intracellular concentrations of their intermediates are critical for understanding pathway flux and for the development of kinetic models. The following tables summarize key quantitative data from studies primarily in Escherichia coli and other bacteria.

Table 1: Kinetic Parameters of Bacterial MEP Pathway Enzymes
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference(s)
DXS E. coliPyruvate53 - 80~0.6[20]
G3P19 - 73[20]
DXR (IspC) E. coliDXP1151.93[21]
NADPH0.5[21]
M. tuberculosisDXP47.13.9[5][9]
NADPH29.7[5][9]
A. baumanniiDXP63.810.4[22]
NADPH14.9[22]
IspD M. tuberculosisMEP321.2[13]
CTP23[13]
IspE M. tuberculosisCDP-ME130.14[7]
ATP224[7]
A. baumanniiCDP-ME3581.87[23]
ATP474[23]
IspF E. coliCDP-MEP3391.02[11]
IspG E. coliMEcPP700~0.08[23]
IspH E. coliHMBPP30-[5][12]
Table 2: Intracellular Concentrations of MEP Pathway Intermediates in E. coli
MetaboliteConcentration (µM)Reference(s)
DXP190[4][17]
MEP16[4][17]
CDP-ME11[4][17]
MEcPP260[4][17]
HMBPPNot Detected[17]
IPP/DMAPP11[4][17]

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the MEP pathway. Below, we provide methodologies for a key enzyme assay and for the quantification of pathway intermediates.

Detailed Protocol: Spectrophotometric Assay for IspD (MEP Cytidylyltransferase) Activity

This protocol is based on a malachite green assay that quantifies the pyrophosphate (PPi) released during the IspD-catalyzed reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the Pi is then detected colorimetrically.

Principle: IspD catalyzes: MEP + CTP → CDP-ME + PPi The reaction is coupled to: PPi + H₂O → 2 Pi (catalyzed by pyrophosphatase) The resulting Pi is quantified by its reaction with malachite green molybdate reagent, which forms a colored complex measured at ~620-660 nm.[24][25]

Materials:

  • Purified IspD enzyme

  • Purified inorganic pyrophosphatase

  • MEP (this compound) substrate

  • CTP (Cytidine 5'-triphosphate) substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: Commercially available or prepared by mixing malachite green hydrochloride and ammonium molybdate in acid.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing Assay Buffer, inorganic pyrophosphatase (e.g., 1 U/mL), and the IspD enzyme at the desired concentration.

    • Prepare substrate solutions of MEP and CTP in Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add the enzyme master mix to each well.

    • To initiate the reaction, add the substrate mix (MEP and CTP) to the wells. The final volume may be 50-100 µL.

    • Include appropriate controls: a "no enzyme" control (buffer instead of IspD) and a "no substrate" control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

  • Detection:

    • Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.[24]

    • Incubate at room temperature for 15-20 minutes to allow for color development.[25]

  • Measurement:

    • Measure the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values into the amount of Pi produced.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

Protocol Outline: Quantification of MEP Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of the polar, phosphorylated intermediates of the MEP pathway from bacterial cell extracts.[2][26]

Principle: Bacterial metabolism is rapidly quenched, and intracellular metabolites are extracted. The phosphorylated intermediates are separated using liquid chromatography (typically HILIC or ion-pair chromatography) and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Procedure Outline:

  • Cell Culture and Quenching: Grow bacterial cultures to the desired growth phase. Rapidly quench metabolic activity by mixing the culture with a cold solvent (e.g., -20°C methanol) or by fast filtration and immersion in liquid nitrogen.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water). Lyse the cells using methods like bead beating or sonication.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it under vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Separate the intermediates using a HILIC column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[2]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. For each metabolite, specific precursor-to-product ion transitions are monitored (MRM) to ensure accurate quantification.

  • Quantification: Generate calibration curves for each metabolite using authentic standards. Calculate the intracellular concentration based on the cell volume and the amount of starting material.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture 1. Bacterial Culture Growth Quench 2. Rapid Quenching (e.g., Cold Methanol) Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Cleanup 4. Sample Cleanup & Concentration Extract->Cleanup LC 5. HILIC Separation Cleanup->LC MS 6. Tandem MS Detection (MRM) LC->MS Quant 7. Peak Integration & Quantification MS->Quant Analysis 8. Data Analysis & Interpretation Quant->Analysis

Figure 3: LC-MS Workflow. A typical experimental workflow for the quantification of MEP pathway intermediates from bacterial cultures.

Conclusion and Future Perspectives

The bacterial MEP pathway for isoprenoid biosynthesis is a cornerstone of microbial physiology and a validated, high-potential area for antimicrobial drug discovery. Its absence in humans provides a clear advantage for developing selective inhibitors with potentially low host toxicity. While inhibitors like fosmidomycin have validated DXR as a target, the rise of antibiotic resistance necessitates the exploration of other enzymes in the pathway. A deeper understanding of the pathway's regulation, enzyme structures, and catalytic mechanisms will be paramount for these efforts. The data and protocols presented in this guide offer a foundational resource for researchers aiming to dissect this critical metabolic pathway and to pioneer the next generation of antibacterial therapeutics targeting bacterial isoprenoid synthesis.

References

evolutionary origin of the MEP pathway genes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Evolutionary Origin of the Methylerythritol 4-Phosphate (MEP) Pathway Genes

Introduction

Isoprenoids represent the largest and most diverse class of natural products, with over 55,000 identified molecules essential for life across all three domains: Eukaryota, Bacteria, and Archaea.[1][2] These compounds fulfill critical biological functions, from forming photosynthetic pigments and quinones in electron transport chains to acting as hormones and components of cell membranes.[3] The universal five-carbon building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2]

Two independent and nonhomologous metabolic pathways have evolved to produce IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][4] The distribution of these pathways is a key feature of their evolution. The MVA pathway is characteristic of archaea, fungi, and the cytoplasm of animals and plants.[4][5] In contrast, the MEP pathway is found in most bacteria, green algae, and the plastids of higher plants.[1][5]

The strict separation of these pathways, particularly the presence of the MEP pathway in many human pathogens and its absence in humans, makes its enzymes highly attractive targets for the development of novel antibiotics, antimalarials, and herbicides.[6][7][8] This guide provides a detailed exploration of the complex evolutionary history of the MEP pathway genes, focusing on their polyphyletic origins, conservation, and the experimental methodologies used to elucidate their history.

Distribution of Isoprenoid Biosynthesis Pathways

The MVA and MEP pathways exhibit a distinct distribution across the domains of life, which provides the foundational context for understanding their evolutionary origins. Plants are unique in that they have retained both pathways, compartmentalized in the cytosol (MVA) and plastids (MEP), respectively.[1][9] This dual system is thought to allow for refined regulation of isoprenoid biosynthesis based on carbon and energy availability.[1] Most eubacteria, including many significant pathogens like Mycobacterium tuberculosis, rely exclusively on the MEP pathway.[1][7] Conversely, archaea and most non-photosynthetic eukaryotes utilize the MVA pathway.[4]

Domain/GroupMVA PathwayMEP PathwayRepresentative Organisms
Archaea Sulfolobus solfataricus
Bacteria SomeMostEscherichia coli (MEP), Staphylococcus aureus (MVA)[10]
Eukaryota
- AnimalsHumans
- FungiSaccharomyces cerevisiae
- Plants (Cytosol)Higher Plants[1]
- Plants (Plastids)Higher Plants, Green Algae[1][9]
- ApicomplexaPlasmodium falciparum[8]
Table 1: Distribution of the MVA and MEP pathways for isoprenoid precursor biosynthesis across the major domains of life.

The Polyphyletic Origin of Eukaryotic MEP Pathway Genes

Phylogenetic analyses have revealed that the seven genes encoding the enzymes of the MEP pathway in plastid-bearing eukaryotes do not share a single common ancestor. Instead, they have a "polyphyletic origin," meaning they were acquired from multiple different bacterial lineages over evolutionary time.[1][11] This mosaic nature is a result of endosymbiotic gene transfer (EGT) from the cyanobacterial ancestor of plastids and subsequent horizontal gene transfer (HGT) events involving other bacteria like Chlamydiae and alpha-proteobacteria.[1][12]

The plastid, where the MEP pathway operates in eukaryotes, originated from a cyanobacterial endosymbiont.[4] Consequently, it was long assumed that all MEP pathway genes were transferred from the cyanobacterial genome to the host nucleus. However, detailed bioinformatics studies have shown a more complex history.[1][11]

Here is a summary of the proposed origins for the individual MEP pathway genes in plants:

GeneEnzymeProposed Bacterial OriginTransfer Mechanism
DXS 1-deoxy-D-xylulose-5-phosphate synthaseAlpha-proteobacteriaHGT or EGT from mitochondrion[1]
DXR 1-deoxy-D-xylulose-5-phosphate reductoisomeraseCyanobacteriaEGT[1][11]
CMS 4-diphosphocytidyl-2-C-methyl-D-erythritol synthaseChlamydiaeHGT[1]
CMK 4-diphosphocytidyl-2-C-methyl-D-erythritol kinaseChlamydiaeHGT[1]
MDS 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthaseOther-eubacteria (unspecified)HGT[1]
HDS 4-hydroxy-3-methylbut-2-enyl diphosphate synthaseChlamydiaeHGT[1]
HDR 4-hydroxy-3-methylbut-2-enyl diphosphate reductaseCyanobacteriaEGT[1][11]
Table 2: The polyphyletic origins of the seven MEP pathway genes in plastid-bearing eukaryotes, as determined by phylogenetic analyses.[1][11]

This complex pattern of inheritance suggests that the evolution of this essential pathway in eukaryotes was a dynamic process, shaped by gene transfers from at least three distinct bacterial lineages.[1] The acquisition of genes from alpha-proteobacteria (the known ancestor of mitochondria) and Chlamydiae highlights the significant role of HGT in molding eukaryotic genomes.[1]

Visualization of the MEP Pathway and its Evolutionary Origins

The MEP Pathway

The MEP pathway consists of seven enzymatic steps that convert glyceraldehyde 3-phosphate and pyruvate into the universal isoprenoid precursors IPP and DMAPP.[1][13]

MEP_Pathway G3P Glyceraldehyde 3-P DXS DXS G3P->DXS PYR Pyruvate PYR->DXS DXP DXP DXR DXR DXP->DXR MEP MEP CMS CMS (IspD) MEP->CMS CDPME CDP-ME CMK CMK (IspE) CDPME->CMK CDPMEP CDP-MEP MDS MDS (IspF) CDPMEP->MDS MECPP MEcPP HDS HDS (IspG) MECPP->HDS HMBPP HMBPP HDR HDR (IspH) HMBPP->HDR IPP IPP DMAPP DMAPP DXS->DXP DXR->MEP CMS->CDPME CMK->CDPMEP MDS->MECPP HDS->HMBPP HDR->IPP HDR->DMAPP

Caption: The seven enzymatic steps of the MEP pathway.

Polyphyletic Gene Origin Model

This diagram illustrates the transfer of MEP pathway genes from different bacterial ancestors into the genome of a host eukaryote, leading to the formation of the plastidial pathway.

Gene_Origins cluster_bacteria Bacterial Donors Cyanobacteria Cyanobacteria (Plastid Ancestor) Eukaryote Host Eukaryotic Nucleus Cyanobacteria->Eukaryote DXR, HDR (EGT) Chlamydiae Chlamydiae Chlamydiae->Eukaryote CMS, CMK, HDS (HGT) AlphaProteo Alpha-proteobacteria (Mitochondrion Ancestor) AlphaProteo->Eukaryote DXS (HGT/EGT)

Caption: Model of the polyphyletic origin of MEP pathway genes.

Evolutionary Conservation and Functional Importance

Despite their diverse origins, the MEP pathway genes are highly conserved across plastid-bearing eukaryotes.[1][11] In land plants, syntenic analyses show that six of the seven genes have predominantly remained as single-copy genes, even after multiple whole-genome duplication (WGD) events.[1][14] This indicates a strong selective pressure against gene duplication, suggesting that the stoichiometry of the enzymes is critical for pathway function.

The indispensable nature of each enzyme is confirmed by genetic studies.[1] Reducing the expression of individual MEP pathway genes in plants leads to distinct and severe phenotypic variations, confirming that each step is essential for normal growth and development.[1] This functional essentiality is a key reason for the pathway's high degree of evolutionary conservation.

Experimental Protocols for Evolutionary Analysis

Methodology for Phylogenetic Analysis
  • Sequence Identification and Retrieval: Homologous protein sequences for each of the seven MEP pathway enzymes are identified. This is typically done by running BLAST (Basic Local Alignment Search Tool) searches against comprehensive protein databases (like NCBI's non-redundant protein database) using known sequences (e.g., from Arabidopsis thaliana or E. coli) as queries. Sequences are collected from a wide range of species, including eukaryotes, cyanobacteria, Chlamydiae, proteobacteria, and other eubacteria.[1][15]

  • Multiple Sequence Alignment (MSA): The collected sequences for each enzyme are aligned to identify conserved regions and to position homologous residues in the same column. This is a critical step for accurate phylogenetic inference. Common alignment algorithms and software include ClustalW, MAFFT, and MUSCLE.

  • Phylogenetic Tree Construction: The multiple sequence alignment is used as input to construct a phylogenetic tree. This process infers the evolutionary relationships between the sequences. There are several methods for tree construction:

    • Maximum Likelihood (ML): Methods like RAxML (Randomized Axelerated Maximum Likelihood) are widely used. They evaluate the probability of the observed data given a specific tree and a model of evolution, searching for the tree with the highest probability.[1]

    • Bayesian Inference: Programs like MrBayes use a Bayesian framework to infer the posterior probability of trees.

    • Neighbor-Joining: A faster, distance-based method often used for preliminary analyses.[16] The robustness of the tree topology is typically assessed using bootstrap analysis (for ML and distance methods) or by calculating posterior probabilities (for Bayesian methods).[16]

  • Interpretation: The resulting phylogenetic trees are analyzed to determine the clustering of sequences. For example, if the plant MEP pathway genes consistently group with those from Chlamydiae to the exclusion of cyanobacteria, it provides strong evidence for an origin via HGT from a Chlamydial ancestor.[1]

Workflow for Phylogenetic Analysis

Phylogenetic_Workflow start Select Query Sequence (e.g., AtDXS) blast BLAST Search vs. Databases start->blast collect Collect Homologous Sequences (Eukaryotes, Bacteria, etc.) blast->collect align Multiple Sequence Alignment (e.g., MAFFT) collect->align tree Construct Phylogenetic Tree (e.g., RAxML) align->tree interpret Analyze Tree Topology & Infer Gene Origin tree->interpret end Conclusion on Evolutionary History interpret->end

Caption: A simplified workflow for phylogenetic analysis.

Implications for Drug Development

The evolutionary history of the MEP pathway is directly relevant to modern drug discovery. Because the pathway is essential in many pathogenic bacteria and parasites but absent in their human hosts, its enzymes are ideal targets for developing antimicrobial agents with high specificity and low potential for mechanism-based toxicity in humans.[6][17][18]

  • Target Specificity: The prokaryotic origin and distinct evolution of the MEP pathway enzymes mean they have no close homologs in the human proteome, reducing the risk of off-target effects.[18]

  • Broad-Spectrum Potential: The high conservation of the pathway across a wide range of bacteria suggests that an inhibitor targeting one of its enzymes could be effective against multiple pathogens.[18]

  • Known Inhibitors: Several inhibitors of MEP pathway enzymes have been identified. For example, fosmidomycin, an inhibitor of the DXR (IspC) enzyme, has shown activity against the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis.[7][18][19]

Understanding the structural and mechanistic features of these enzymes, informed by their evolutionary context, can guide the rational design of more potent and specific inhibitors.[8]

Conclusion

The is a compelling story of molecular bricolage. Far from being a simple inheritance from a single endosymbiotic ancestor, the pathway in eukaryotes was assembled from genes acquired from a diverse pool of bacteria, including cyanobacteria, Chlamydiae, and alpha-proteobacteria.[1][11] This polyphyletic origin was followed by a period of strong purifying selection, leading to the highly conserved, single-copy nature of these genes observed in land plants today.[1] This intricate evolutionary journey has not only created an essential metabolic pathway for plants and various microorganisms but has also provided a critical and promising set of targets for the development of next-generation anti-infective drugs.

References

Subcellular Localization of MEP Pathway Enzymes in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route in plants, responsible for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These molecules are the building blocks for a vast array of compounds essential for plant growth, development, and survival, including hormones, carotenoids, chlorophylls, and specialized metabolites with significant pharmaceutical and industrial applications. Understanding the subcellular organization of the MEP pathway is paramount for elucidating its regulation and for developing strategies to engineer the production of valuable isoprenoids. This technical guide provides a comprehensive overview of the subcellular localization of MEP pathway enzymes in plants, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Section: Subcellular Localization and Quantitative Distribution

The enzymes of the MEP pathway are encoded by nuclear genes and are subsequently imported into plastids, the primary site of this metabolic route.[1][2][3][4] Extensive proteomic studies and experiments involving fluorescently tagged proteins have consistently demonstrated that all seven enzymes of the MEP pathway are predominantly located in the plastid stroma.[1][2][4]

However, compelling evidence suggests a more complex subplastidial organization for the initial two enzymes of the pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[1][4] In addition to their stromal presence, a significant portion of these enzymes has been found associated with non-stromal fractions, including the thylakoid and envelope membranes.[1][4] This dual localization suggests potential regulatory roles and metabolic channeling at the entry points of the pathway.

Data Presentation: Quantitative Distribution of MEP Pathway Enzymes

The following tables summarize the subcellular and subplastidial localization of the seven enzymes of the MEP pathway in plant cells.

Table 1: Subcellular Localization of MEP Pathway Enzymes

EnzymeAbbreviationSubcellular Localization
1-Deoxy-D-xylulose-5-phosphate synthaseDXSPlastid
1-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXRPlastid
This compound cytidylyltransferaseMCTPlastid
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseCMKPlastid
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseMECSPlastid
4-Hydroxy-3-methylbut-2-enyl diphosphate synthaseHDSPlastid
4-Hydroxy-3-methylbut-2-enyl diphosphate reductaseHDRPlastid

Table 2: Subplastidial Distribution of MEP Pathway Enzymes

EnzymeStromaThylakoid MembraneEnvelope Membrane
DXS MajorMinorMinor
DXR MajorMinorMinor
MCT PredominantlyNot DetectedNot Detected
CMK PredominantlyNot DetectedNot Detected
MECS PredominantlyNot DetectedNot Detected
HDS PredominantlyNot DetectedNot Detected
HDR PredominantlyNot DetectedNot Detected

Note on Quantitative Data for DXS and DXR: While precise quantitative data (e.g., percentages) for the distribution of DXS and DXR between stromal and membrane fractions are not consistently available across different studies and plant species, immunoblot analyses have qualitatively shown the presence of these enzymes in both soluble (stroma) and insoluble (membrane) fractions of chloroplasts.[1][4] Densitometry analysis of immunoblots indicates that the majority of both DXS and DXR is found in the stromal fraction, with a smaller, yet significant, proportion associated with the membrane fractions. The ratio of soluble to insoluble protein can vary depending on developmental and environmental conditions, suggesting a dynamic regulation of their subplastidial localization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular and subplastidial localization of MEP pathway enzymes.

Chloroplast Isolation and Subfractionation from Arabidopsis thaliana

This protocol describes the isolation of intact chloroplasts and their subsequent fractionation into envelope, stroma, and thylakoid components.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA)

  • Percoll gradients (40% and 80% (v/v) in grinding buffer)

  • Lysis buffer (10 mM HEPES-KOH, pH 7.6, 4 mM MgCl₂)

  • Sucrose gradient solutions (1.0 M, 0.6 M, and 0.4 M sucrose in 10 mM HEPES-KOH, pH 7.6)

  • Wash buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

Procedure:

  • Chloroplast Isolation:

    • Harvest 50-100 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer using a blender.

    • Filter the homogenate through layers of Miracloth and nylon mesh.

    • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

    • Gently resuspend the pellet in a small volume of grinding buffer.

    • Layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).

    • Centrifuge at 2,500 x g for 20 minutes at 4°C. Intact chloroplasts will band at the 40%/80% interface.

    • Carefully collect the intact chloroplast band and wash with wash buffer.

  • Chloroplast Subfractionation:

    • Resuspend the purified chloroplasts in hypotonic lysis buffer to rupture the envelope.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the total membranes (envelope and thylakoids). The supernatant contains the stromal proteins.

    • Carefully collect the supernatant (stromal fraction).

    • Resuspend the membrane pellet in a small volume of lysis buffer and layer it on top of a discontinuous sucrose gradient (0.4 M, 0.6 M, and 1.0 M).

    • Centrifuge at 70,000 x g for 1 hour at 4°C.

    • The envelope membranes will be at the 0.6 M/1.0 M sucrose interface, and the thylakoid membranes will form a pellet at the bottom.

    • Collect the fractions and wash them with wash buffer.

Immunoblotting of Chloroplast Proteins

This protocol is used to detect the presence and relative abundance of specific MEP pathway enzymes in the different chloroplast subfractions.

Materials:

  • Protein extracts from chloroplast subfractions

  • SDS-PAGE gels

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% (v/v) methanol)

  • PVDF membrane

  • Blocking buffer (5% (w/v) non-fat dry milk in TBST)

  • Primary antibodies specific to the MEP pathway enzymes of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of each chloroplast subfraction using a Bradford or BCA assay.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.

  • For quantitative analysis, the band intensities can be measured using densitometry software.

Transient Expression of GFP-Fusion Proteins and Confocal Microscopy

This protocol allows for the in vivo visualization of the subcellular localization of MEP pathway enzymes.

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens strain GV3101

  • Expression vector containing the MEP pathway enzyme gene fused to Green Fluorescent Protein (GFP)

  • Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Confocal laser scanning microscope

Procedure:

  • Introduce the GFP-fusion construct into Agrobacterium tumefaciens.

  • Grow the transformed Agrobacterium to an OD₆₀₀ of 0.5-0.8.

  • Pellet the bacteria by centrifugation and resuspend in infiltration medium.

  • Infiltrate the bacterial suspension into the abaxial side of N. benthamiana leaves using a needleless syringe.

  • Incubate the plants for 2-3 days under normal growth conditions.

  • Excise a small section of the infiltrated leaf and mount it on a microscope slide with a drop of water.

  • Observe the GFP fluorescence using a confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm for GFP. Chlorophyll autofluorescence can be detected at an excitation of ~488 nm and emission of ~650-700 nm, which helps in co-localizing the GFP signal with chloroplasts.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the MEP pathway, its regulation, and the experimental workflow for determining subcellular localization.

MEP_Pathway cluster_Plastid Plastid Stroma G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP PYR Pyruvate PYR->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-ME-2P CDP_ME->CDP_MEP CMK MEC ME-cPP CDP_MEP->MEC MECS HMBPP HMBPP MEC->HMBPP HDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR DXS DXS DXS->DXP

Caption: The MEP pathway for isoprenoid precursor biosynthesis, localized in the plastid stroma.

MEP_Regulation cluster_Signals Environmental & Developmental Signals cluster_Regulation Regulatory Network Light Light TFs Transcription Factors (e.g., WRKY, bZIP) Light->TFs Stress Biotic/Abiotic Stress Stress->TFs Hormones Hormones Hormones->TFs MEP_Genes MEP Pathway Genes (DXS, DXR, etc.) TFs->MEP_Genes PTM Post-translational Modifications MEP_Enzymes MEP Pathway Enzymes MEP_Genes->MEP_Enzymes MEP_Enzymes->PTM Isoprenoids Isoprenoids MEP_Enzymes->Isoprenoids Isoprenoids->MEP_Genes Feedback Regulation

Caption: Regulatory network of the MEP pathway involving transcriptional and post-translational control.

Experimental_Workflow cluster_Fractions Chloroplast Subfractions Plant_Material Plant Material (e.g., Arabidopsis) Chloroplast_Isolation Chloroplast Isolation (Percoll Gradient) Plant_Material->Chloroplast_Isolation Subfractionation Chloroplast Subfractionation (Sucrose Gradient) Chloroplast_Isolation->Subfractionation Stroma Stroma Subfractionation->Stroma Thylakoids Thylakoids Subfractionation->Thylakoids Envelope Envelope Subfractionation->Envelope Immunoblotting Immunoblotting Stroma->Immunoblotting Thylakoids->Immunoblotting Envelope->Immunoblotting Localization_Analysis Localization Analysis Immunoblotting->Localization_Analysis

Caption: Experimental workflow for determining the subplastidial localization of MEP pathway enzymes.

Conclusion

The subcellular localization of MEP pathway enzymes is a cornerstone for understanding the regulation of isoprenoid biosynthesis in plants. While the stromal localization of all seven enzymes is well-established, the dual subplastidial distribution of the initial enzymes, DXS and DXR, points towards a more intricate regulatory mechanism at the gateway of the pathway. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to investigate the subcellular dynamics of these crucial enzymes. Further quantitative proteomics studies are warranted to precisely delineate the distribution of DXS and DXR under various physiological conditions, which will be instrumental for the rational design of metabolic engineering strategies aimed at enhancing the production of high-value isoprenoids in plants.

References

An In-depth Technical Guide to the Key Regulatory Enzymes of the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key regulatory enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical metabolic route for the biosynthesis of isoprenoids in most bacteria, plants, and some protozoa. Its absence in humans makes it an attractive target for the development of novel antimicrobial and herbicidal agents. This document details the primary control points of the pathway, focusing on 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), their kinetic properties, regulatory mechanisms, and the experimental protocols for their characterization.

The MEP Pathway: An Overview of Regulatory Control

The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from glyceraldehyde 3-phosphate (GAP) and pyruvate.[1][2] The primary points of regulation within this pathway are the initial two enzymes, DXS and DXR.

1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the first and rate-limiting step of the MEP pathway: the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1] DXS is a major control point, and its activity is regulated at transcriptional, post-transcriptional, and post-translational levels.[1][3][4][5] A crucial aspect of its regulation is feedback inhibition by the final products of the pathway, IPP and DMAPP.[2][5]

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , also known as IspC, catalyzes the second committed step: the conversion of DXP to this compound (MEP).[6][7] This NADPH-dependent reaction involves an intramolecular rearrangement and reduction.[6] DXR is also a significant regulatory enzyme and is the target of the well-known inhibitor fosmidomycin.[6][7] Similar to DXS, DXR is subject to feedback inhibition by IPP and DMAPP.[5]

The following diagram illustrates the MEP pathway with its key regulatory enzymes.

MEP_Pathway cluster_inputs cluster_outputs GAP Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate GAP->DXP Pyruvate Pyruvate Pyruvate->DXP MEP This compound DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP CDP-ME 2-phosphate CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl diphosphate HMBPP->IPP DMAPP Dimethylallyl diphosphate HMBPP->DMAPP IPP->DXP Feedback Inhibition DXS DXS IPP->DXS Feedback Inhibition DMAPP->DXP DMAPP->DXS DXS->DXP

Figure 1: The this compound (MEP) pathway, highlighting the key regulatory enzymes DXS and DXR.

Quantitative Data on Key Regulatory Enzymes

The kinetic parameters of DXS and DXR vary across different organisms. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of 1-deoxy-D-xylulose-5-phosphate synthase (DXS)

OrganismSubstrateKm (μM)kcat (min-1)Reference
Populus trichocarpaPyruvate87.8 ± 3.2-[2]
GAP18.5-[2]
Deinococcus radioduransPyruvate48.7 ± 8.0153.6 ± 6.8[8]
d-GAP23.5 ± 1.7153.6 ± 6.8[8]
Mycobacterium tuberculosisPyruvate40-[2]
GAP6.1-[2]
Rhodobacter capsulatusPyruvate440-[2]
GAP68-[2]

Table 2: Kinetic Parameters of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

OrganismSubstrateKm (μM)kcat (s-1)Reference
Escherichia coliDXP250-[9]
Acinetobacter baumanniiDXP100 ± 101.3 ± 0.03[10]
NADPH15 ± 11.4 ± 0.02[10]
Klebsiella pneumoniaeDXP210 ± 202.0 ± 0.05[10]
NADPH24 ± 22.0 ± 0.04[10]
Mycobacterium tuberculosisDXP27 ± 20.44 ± 0.01[10]
NADPH11 ± 10.42 ± 0.01[10]

Table 3: Inhibition Constants (Ki) for Feedback Inhibitors of DXS and DXR

EnzymeOrganismInhibitorKi (μM)Type of InhibitionReference
DXSPopulus trichocarpaIPP19.3 ± 1.6Competitive with ThDP[2]
DMAPP13.9 ± 1.2Competitive with ThDP[2]
DXRZymomonas mobilisFosmidomycin0.6Competitive[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of DXS and DXR.

Recombinant Enzyme Expression and Purification

A general protocol for the expression and purification of His-tagged DXS and DXR from E. coli is as follows:

  • Transformation: Transform E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pET vector) containing the gene for DXS or DXR with a polyhistidine tag.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and DNase I). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and store at -80°C.

The following diagram illustrates a typical workflow for recombinant protein purification.

Protein_Purification_Workflow Start E. coli culture with expression vector Induction Induce protein expression with IPTG Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification AffinityChromatography Ni-NTA affinity chromatography Clarification->AffinityChromatography Wash Wash with low imidazole buffer AffinityChromatography->Wash Elution Elute with high imidazole buffer Wash->Elution Dialysis Dialysis and storage Elution->Dialysis PureProtein Purified recombinant enzyme Dialysis->PureProtein

Figure 2: Experimental workflow for recombinant protein purification.
DXS Coupled Spectrophotometric Assay

This assay measures DXS activity by coupling the production of DXP to the DXR-catalyzed oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 8.0), 2 mM MgCl2, 1 mM thiamine pyrophosphate (ThDP), 200 µM NADPH, a saturating concentration of purified DXR (e.g., 1-2 µM), and varying concentrations of pyruvate and GAP.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a known amount of purified DXS (e.g., 100 nM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

DXR Direct Spectrophotometric Assay

This assay directly measures the NADPH-dependent conversion of DXP to MEP by monitoring the decrease in absorbance at 340 nm.[12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 1 mM MnCl2, 1 mM DXP, and 0.3 mM NADPH.

  • Initiation: Initiate the reaction by adding a known amount of purified DXR (e.g., 1 µg).

  • Measurement: Monitor the decrease in absorbance at 340 nm at 37°C.

  • Data Analysis: Calculate the enzyme activity based on the rate of NADPH consumption.

Enzyme Inhibition Assay

This protocol can be adapted for both DXS and DXR to determine the inhibitory potential of compounds.

  • Reaction Setup: Prepare the respective enzyme assay mixtures as described above.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixtures and pre-incubate with the enzyme for a defined period (e.g., 5-10 minutes) at the assay temperature.

  • Reaction Initiation: Start the reaction by adding the substrate(s).

  • Measurement: Monitor the reaction progress as previously described.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

The following diagram outlines the logical workflow for an enzyme inhibition assay.

Inhibition_Assay_Workflow Start Prepare enzyme and substrate solutions PrepareInhibitor Prepare serial dilutions of inhibitor Start->PrepareInhibitor Incubate Pre-incubate enzyme with inhibitor Start->Incubate PrepareInhibitor->Incubate InitiateReaction Initiate reaction by adding substrate Incubate->InitiateReaction MonitorActivity Monitor enzyme activity (e.g., spectrophotometrically) InitiateReaction->MonitorActivity DataAnalysis Analyze data to determine IC50/Ki MonitorActivity->DataAnalysis Conclusion Characterize inhibitor potency and mode of action DataAnalysis->Conclusion

Figure 3: Logical workflow for an enzyme inhibition assay.
Quantification of MEP Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of MEP pathway intermediates from biological samples.[13][14]

  • Sample Extraction: Extract metabolites from plant or bacterial cells using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each metabolite to ensure high selectivity.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Regulatory Mechanisms

The activity of the MEP pathway is tightly controlled through a variety of mechanisms to meet the cellular demand for isoprenoids while avoiding the accumulation of toxic intermediates.

Feedback Inhibition

As mentioned, a primary mode of regulation is feedback inhibition of DXS and DXR by the end products IPP and DMAPP.[2][5] In the case of DXS, IPP and DMAPP compete with the cofactor thiamine pyrophosphate (ThDP) for binding to the active site.[2] For DXR, IPP and DMAPP can compete with the cofactor NADPH.[5] This allosteric regulation allows for a rapid response to changes in the cellular concentrations of these isoprenoid precursors.

Transcriptional and Post-Translational Regulation

The expression of genes encoding MEP pathway enzymes, particularly dxs and dxr, is subject to transcriptional regulation in response to developmental and environmental cues.[1] Furthermore, the levels of DXS and DXR proteins are controlled by post-translational mechanisms, including protein degradation.[1] For instance, in some plants, DXS protein levels are regulated by the Clp protease system in plastids.

This technical guide provides a foundational understanding of the key regulatory enzymes of the MEP pathway. For researchers and drug development professionals, targeting these enzymes, particularly the rate-limiting DXS and the well-validated DXR, offers promising avenues for the development of new therapeutic and agricultural agents. The provided protocols serve as a starting point for the detailed characterization of these important enzymes.

References

The MEP Pathway: A Technical Guide to the Biosynthesis of 2-C-methyl-D-erythritol 4-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Isoprenoids are a vast and diverse class of natural products with crucial functions in all domains of life. In plants, they are involved in photosynthesis (carotenoids, chlorophyll phytol tails), growth regulation (gibberellins, abscisic acid), and defense. In bacteria, they are essential for cell wall biosynthesis and electron transport. The MEP pathway is found in most bacteria, some eukaryotic parasites (including the malaria parasite Plasmodium falciparum), and in the plastids of plant cells.[1][3] Notably, this pathway is absent in humans, making its enzymes attractive targets for the development of novel antibiotics, antimalarial drugs, and herbicides.[4][5]

This technical guide provides an in-depth overview of the biosynthesis of this compound (MEP) from pyruvate, the foundational steps of the MEP pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic reactions, quantitative data, experimental protocols, and key regulatory mechanisms.

The Core Pathway: From Pyruvate to MEP

The biosynthesis of MEP from pyruvate and D-glyceraldehyde 3-phosphate (GAP) involves a two-step enzymatic process. This initial phase of the MEP pathway is critical as it commits central carbon metabolites to isoprenoid synthesis.

Step 1: Synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP)

The first committed step of the MEP pathway is the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][5] This reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , a thiamine diphosphate (ThDP)-dependent enzyme.[6][7]

Reaction: Pyruvate + D-glyceraldehyde 3-phosphate → 1-deoxy-D-xylulose 5-phosphate + CO₂

DXS is a key regulatory point in the MEP pathway and is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[1][3] The enzyme's mechanism is unique among ThDP-dependent enzymes as it follows a random sequential mechanism, requiring the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and GAP for catalysis.[7][8][9]

Step 2: Conversion of DXP to this compound (MEP)

The second step involves the conversion of DXP to MEP, a reaction catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , also known as IspC.[1][10] This reaction is a two-part process involving an isomerization followed by an NADPH-dependent reduction.[4][11]

Reaction: 1-deoxy-D-xylulose 5-phosphate + NADPH + H⁺ → this compound + NADP⁺

DXR is another crucial enzyme in the pathway and a well-established target for drug development. The natural antibiotic fosmidomycin is a potent inhibitor of DXR.[3][4][10] The catalytic mechanism of DXR involves a retro-aldol/aldol rearrangement of DXP to an aldehyde intermediate, which is then reduced by NADPH.[11][12]

Quantitative Data

The following tables summarize key quantitative data for the enzymes DXS and DXR from various organisms. This information is crucial for comparative analysis and for designing experiments in metabolic engineering and drug discovery.

Table 1: Kinetic Parameters of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)

OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Escherichia coliPyruvate160 ± 301.4 ± 0.1--INVALID-LINK--
Escherichia coliD-Glyceraldehyde 3-phosphate80 ± 101.4 ± 0.1--INVALID-LINK--
Deinococcus radioduransPyruvate440 ± 5011.6 ± 0.5[7]
Deinococcus radioduransD-Glyceraldehyde 3-phosphate150 ± 2011.6 ± 0.5[7]
Synechocystis sp. PCC 6803Pyruvate1200 ± 2001.7 ± 0.1--INVALID-LINK--
Synechocystis sp. PCC 6803D-Glyceraldehyde 3-phosphate130 ± 201.7 ± 0.1--INVALID-LINK--

Table 2: Kinetic Parameters of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)

OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Escherichia coliDXP115 ± 25116 ± 8[13]
Escherichia coliNADPH0.5 ± 0.2116 ± 8[13]
Mycobacterium tuberculosisDXP36 ± 40.45 ± 0.02--INVALID-LINK--
Mycobacterium tuberculosisNADPH9.8 ± 1.20.45 ± 0.02[11]
Plasmodium falciparumDXP23 ± 30.83 ± 0.03--INVALID-LINK--
Plasmodium falciparumNADPH10 ± 10.83 ± 0.03--INVALID-LINK--

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biosynthesis of MEP.

Protocol 1: Assay for DXS Activity

This protocol is adapted from established methods for measuring DXS activity through a coupled enzymatic assay.

Principle: The activity of DXS is determined by measuring the rate of pyruvate consumption. This is achieved by coupling the DXS reaction to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Purified DXS enzyme

  • Pyruvate

  • D-glyceraldehyde 3-phosphate (GAP)

  • Thiamine diphosphate (ThDP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, MgCl₂, ThDP, NADH, and LDH.

  • Add the purified DXS enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding pyruvate and GAP.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the rate of pyruvate consumption by DXS.

  • Calculate the specific activity of the enzyme using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Assay for DXR Activity

This protocol describes a direct spectrophotometric assay for DXR activity by monitoring the consumption of NADPH.

Principle: The activity of DXR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified DXR enzyme

  • 1-deoxy-D-xylulose 5-phosphate (DXP)

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer and NADPH.

  • Add the purified DXR enzyme to the reaction mixture.

  • Initiate the reaction by adding DXP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of decrease in absorbance is proportional to the DXR activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Protocol 3: Quantification of MEP Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and accurate quantification of MEP pathway intermediates from biological samples.[14]

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the separation and highly specific detection of phosphorylated intermediates of the MEP pathway. Stable isotope-labeled internal standards are used for accurate quantification.

Workflow:

  • Sample Extraction:

    • Quench metabolic activity rapidly, for example, by flash-freezing the biological material in liquid nitrogen.

    • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, often acidified to improve stability.[15]

    • Include stable isotope-labeled internal standards for each target metabolite in the extraction solvent.

  • Chromatographic Separation:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of the polar, phosphorylated intermediates.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize multiple reaction monitoring (MRM) transitions for each metabolite and its corresponding internal standard. This involves selecting a specific precursor ion and a characteristic product ion for each compound.

  • Data Analysis:

    • Quantify the metabolites by comparing the peak area of the endogenous metabolite to that of its stable isotope-labeled internal standard.

    • Generate a calibration curve using known concentrations of analytical standards to ensure accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within the MEP pathway and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these concepts.

MEP_Pathway_to_MEP cluster_enzymes Enzymatic Conversions Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP D-Glyceraldehyde 3-phosphate GAP->DXS DXP 1-deoxy-D-xylulose 5-phosphate DXR DXR DXP->DXR MEP 2-C-methyl-D-erythritol 4-phosphate DXS->DXP + ThDP, Mg²⁺ - CO₂ DXR->MEP + NADPH - NADP⁺

Caption: The initial two steps of the MEP pathway.

DXS_Regulation DXS DXS (1-deoxy-D-xylulose-5-phosphate synthase) MEP_Pathway MEP Pathway DXS->MEP_Pathway IPP_DMAPP IPP / DMAPP (Isoprenoid Precursors) MEP_Pathway->IPP_DMAPP IPP_DMAPP->DXS Feedback Inhibition

Caption: Feedback regulation of DXS activity.

LCMS_Workflow Sample Biological Sample (e.g., Plant tissue, Bacterial cells) Extraction Metabolite Extraction (+ Internal Standards) Sample->Extraction Separation HILIC Separation Extraction->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for metabolite quantification.

Conclusion and Future Perspectives

The biosynthesis of this compound from pyruvate represents the gateway to the essential MEP pathway for isoprenoid production in a wide range of organisms. The enzymes DXS and DXR, which catalyze these initial steps, are critical control points and have been successfully targeted for the development of antimicrobial agents. A thorough understanding of their mechanisms, kinetics, and regulation is paramount for future research in this field.

Advances in systems biology and metabolic engineering, coupled with sensitive analytical techniques like LC-MS/MS, are enabling a more quantitative understanding of the MEP pathway's flux and its intricate regulation. This knowledge will be instrumental in optimizing the microbial production of high-value isoprenoids, such as biofuels and pharmaceuticals. Furthermore, the continued exploration of the unique structural and mechanistic features of the MEP pathway enzymes will undoubtedly pave the way for the discovery of novel and highly selective inhibitors to combat infectious diseases and improve crop protection. The detailed information provided in this technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

The Genetic Architecture of the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic organization of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Escherichia coli. The MEP pathway is essential for the biosynthesis of isoprenoids, a vast and diverse class of natural products with critical biological functions and significant commercial applications, including pharmaceuticals, biofuels, and fragrances. In E. coli and many other bacteria, the MEP pathway is the sole route for the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Its absence in humans makes it an attractive target for the development of novel antimicrobial agents.

This guide details the genetic arrangement of the MEP pathway genes, their enzymatic functions, and key regulatory features. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for easy reference. Furthermore, detailed experimental protocols for key analytical techniques are provided to facilitate further research and development in this field.

Genetic Organization of the MEP Pathway

The MEP pathway in E. coli is encoded by a series of genes that are dispersed throughout the chromosome rather than being organized into a single, large operon. This scattered arrangement suggests a complex regulatory network that allows for fine-tuned control of isoprenoid biosynthesis in response to varying cellular demands and environmental conditions. The core genes of the MEP pathway and their corresponding enzymes are outlined below.

Table 1: Genes and Enzymes of the MEP Pathway in E. coli

GeneEnzyme NameEC NumberFunction
dxs1-deoxy-D-xylulose-5-phosphate synthase2.2.1.7Condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is the first committed and a major rate-limiting step of the pathway.[2][3]
dxr (or ispC)1-deoxy-D-xylulose-5-phosphate reductoisomerase1.1.1.267Intramolecular rearrangement and reduction of DXP to this compound (MEP).
ispD (or ygbP)This compound cytidylyltransferase2.7.7.60Cytidylation of MEP to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).
ispE (or ychB)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase2.7.1.148Phosphorylation of the 2-hydroxyl group of CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
ispF (or ygbB)2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase4.6.1.12Cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
ispG (or gcpE)(E)-4-hydroxy-3-methylbut-2-en-1-yl-diphosphate synthase1.17.7.1Reductive conversion of MEcPP to (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP).
ispH (or lytB)4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase1.17.1.2Reduction of HMBPP to a mixture of IPP and DMAPP.
idiIsopentenyl-diphosphate delta-isomerase5.3.3.2Interconversion of IPP and DMAPP.

Below is a graphical representation of the MEP pathway, illustrating the sequential enzymatic reactions from central carbon metabolism precursors to the final isoprenoid building blocks.

MEP_Pathway cluster_precursors Central Metabolism Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate Pyruvate->DXP Dxs (dxs) G3P Glyceraldehyde 3-Phosphate G3P->DXP Dxs (dxs) MEP This compound DXP->MEP Dxr (ispC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD (ygbP) CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-Phosphate CDP_ME->CDP_MEP IspE (ychB) MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF (ygbB) HMBPP (E)-4-Hydroxy-3-methylbut-2-en-1-yl diphosphate MEcPP->HMBPP IspG (gcpE) IPP Isopentenyl Pyrophosphate HMBPP->IPP IspH (lytB) DMAPP Dimethylallyl Pyrophosphate HMBPP->DMAPP IspH (lytB) IPP->DMAPP Idi (idi)

Figure 1: The this compound (MEP) pathway in E. coli.

Quantitative Insights into the MEP Pathway

Understanding the quantitative aspects of the MEP pathway is crucial for metabolic engineering and drug development. This section provides a summary of available data on enzyme kinetics, and metabolite concentrations in E. coli.

Table 2: Enzyme Abundance and Kinetic Parameters of MEP Pathway Enzymes in E. coli

EnzymeAbundance (molecules/cell)Kmkcat (s-1)
Dxs~1,300226 µM (for DXP)-
Dxr~1,800115 µM (for DXP), 0.5 µM (for NADPH)116
IspD~1,200--
IspE~300--
IspF~700--
IspG~1,000--
IspH~900--
IdiNot detected (<10)--
Note: Data compiled from various sources. "-" indicates data not readily available.

Table 3: Intracellular Concentrations of MEP Pathway Intermediates in E. coli

MetaboliteConcentration (µM)
DXP100 - 200
MEP~50
CDP-MENot quantified (unstable)
MEcPP200 - 400
HMBPPNot detected
IPP/DMAPP~10
Note: Concentrations can vary significantly with growth conditions and genetic background.

Flux Control: Metabolic control analysis has revealed that DXP synthase (Dxs) exerts significant control over the flux through the MEP pathway, with a flux control coefficient of approximately 0.35.[4] This means that a 10% increase in Dxs activity can lead to a 3.5% increase in the overall pathway flux, highlighting its importance as a target for metabolic engineering.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of the MEP pathway in E. coli.

Overexpression of MEP Pathway Genes

This protocol describes a general workflow for overexpressing a MEP pathway gene in E. coli for functional studies or for enhancing isoprenoid production.

Gene_Overexpression_Workflow start Start pcr 1. PCR Amplification of Target Gene start->pcr ligation 3. Ligation/Cloning into Expression Vector pcr->ligation vector 2. Vector Preparation (Digestion/Linearization) vector->ligation transformation 4. Transformation into E. coli Expression Host ligation->transformation selection 5. Selection of Positive Clones transformation->selection culture 6. Inoculation and Growth of Culture selection->culture induction 7. Induction of Gene Expression (e.g., with IPTG) culture->induction harvest 8. Cell Harvesting and Lysis induction->harvest analysis 9. Analysis of Overexpression (e.g., SDS-PAGE, Western Blot) harvest->analysis end End analysis->end

Figure 2: Workflow for MEP pathway gene overexpression.

Methodology:

  • Gene Amplification: The target MEP pathway gene (e.g., dxs) is amplified from E. coli genomic DNA using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

  • Vector Preparation: An expression vector (e.g., pET series) is digested with the corresponding restriction enzymes.

  • Cloning: The purified PCR product and the linearized vector are ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Selection: Transformants are plated on selective media (e.g., LB agar with ampicillin) to isolate colonies containing the recombinant plasmid.

  • Culture Growth: A single colony is used to inoculate a liquid culture (e.g., LB broth with antibiotic) and grown at 37°C with shaking.

  • Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), gene expression is induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting: Cells are harvested by centrifugation after a period of induction (e.g., 4-16 hours at a lower temperature like 18-25°C to improve protein solubility).

  • Analysis: The cell pellet is lysed, and the overexpression of the target protein is confirmed by methods like SDS-PAGE and Western blotting.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol outlines a method for the extraction and quantification of MEP pathway intermediates from E. coli cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Metabolite_Quantification_Workflow start Start culture 1. Grow E. coli Culture to Mid-log Phase start->culture quench 2. Rapidly Quench Metabolism (e.g., with cold methanol) culture->quench extract 3. Metabolite Extraction (e.g., with chloroform/methanol/water) quench->extract separate 4. Phase Separation by Centrifugation extract->separate collect 5. Collect Aqueous Phase separate->collect dry 6. Dry Aqueous Phase (e.g., under vacuum) collect->dry reconstitute 7. Reconstitute in LC-MS Grade Water dry->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms quantify 9. Data Analysis and Quantification lcms->quantify end End quantify->end

Figure 3: Workflow for MEP pathway metabolite quantification.

Methodology:

  • Cell Culture and Quenching: E. coli is cultured in a defined medium to mid-exponential phase. A known volume of culture is rapidly quenched by mixing with a cold solvent (e.g., 60% methanol at -40°C) to halt metabolic activity.

  • Extraction: The cell suspension is subjected to an extraction procedure, typically a two-phase extraction using a mixture of chloroform, methanol, and water, to separate polar metabolites from lipids and other cellular components.

  • Phase Separation and Collection: The mixture is centrifuged to separate the phases, and the upper aqueous phase containing the polar MEP pathway intermediates is carefully collected.

  • Drying and Reconstitution: The aqueous extract is dried under vacuum to remove the solvents. The dried residue is then reconstituted in a small, precise volume of LC-MS grade water or a suitable buffer.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. Separation is typically achieved on a reversed-phase or HILIC column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each MEP pathway intermediate to ensure high selectivity and sensitivity.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated using authentic standards of known concentrations.

Conclusion

The genetic organization of the MEP pathway in E. coli is characterized by a set of dispersed genes, indicating a sophisticated regulatory network. A thorough understanding of this genetic architecture, combined with quantitative data and robust experimental protocols, is fundamental for both basic research into bacterial physiology and applied efforts in metabolic engineering and drug discovery. This guide provides a foundational resource for professionals working to harness the potential of the MEP pathway for the production of valuable isoprenoids or to develop novel antimicrobials targeting this essential bacterial process.

References

The MEP Pathway: A Linchpin of Apicomplexan Parasite Survival and a Prime Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apicomplexan parasites, a phylum of protozoans responsible for devastating human and animal diseases like malaria and toxoplasmosis, harbor a unique metabolic pathway essential for their survival: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway, responsible for the biosynthesis of isoprenoid precursors, is localized within a specialized organelle called the apicoplast. Crucially, the MEP pathway is absent in their mammalian hosts, who utilize the distinct mevalonate (MVA) pathway for the same purpose. This metabolic divergence presents a compelling and well-validated target for the development of novel antiparasitic therapies. This technical guide provides a comprehensive overview of the MEP pathway in apicomplexan parasites, detailing its biochemical steps, the enzymes involved, its critical role in parasite biology, and the methodologies employed in its investigation. Furthermore, it presents quantitative data on pathway inhibitors and outlines key experimental protocols, offering a valuable resource for researchers and professionals engaged in antiparasitic drug discovery.

Introduction: The Apicoplast and the Essentiality of Isoprenoid Biosynthesis

Apicomplexan parasites, including notorious pathogens like Plasmodium falciparum (the causative agent of the most severe form of malaria) and Toxoplasma gondii, possess a non-photosynthetic plastid of secondary endosymbiotic origin known as the apicoplast.[1][2] This organelle is a metabolic hub, housing several vital biosynthetic pathways, including the synthesis of fatty acids, heme, and isoprenoids.[2][3] While some of these functions can be compensated for by scavenging from the host, the synthesis of isoprenoid precursors via the MEP pathway is indispensable for the survival of many of these parasites during certain life cycle stages.[1][3]

Isoprenoids are a vast and diverse class of molecules with a wide array of essential functions in the cell. They are the building blocks for molecules involved in electron transport (e.g., ubiquinone), protein glycosylation (dolichols), post-translational modification of proteins (prenylation), and the synthesis of antioxidants like vitamin E.[1][4][5] The MEP pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for all isoprenoid synthesis in these organisms.[1][2] Genetic and chemical validation studies have consistently demonstrated that disruption of the MEP pathway leads to parasite death, cementing its status as a high-priority drug target.[1]

The MEP Pathway: A Step-by-Step Enzymatic Cascade

The MEP pathway consists of seven enzymatic steps, converting the initial substrates, pyruvate and glyceraldehyde-3-phosphate, into IPP and DMAPP.[1][4] The enzymes of this pathway are encoded by the parasite's nuclear genome and are subsequently imported into the apicoplast.[6]

The seven key enzymes and their reactions are:

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP).[1][4] This is considered one of the rate-limiting steps in the pathway.[4]

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC): A bifunctional enzyme that catalyzes the isomerization and NADPH-dependent reduction of DOXP to this compound (MEP).[1][4] This is the first committed step of the pathway and the target of the well-known inhibitor fosmidomycin.[1]

  • 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD): Activates MEP by transferring a cytidylyl group from CTP to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE): Phosphorylates the 2-hydroxyl group of CDP-ME to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).

  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF): Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

  • 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG): Converts MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). This and the subsequent step require electrons from a ferredoxin redox system.[7]

  • 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH or LytB): Reduces HMBPP to produce a mixture of IPP and DMAPP.[1]

The end products, IPP and DMAPP, are then exported from the apicoplast to the cytoplasm and other cellular compartments for the synthesis of various isoprenoid compounds.[6]

Visualizing the MEP Pathway and its Interconnections

The following diagrams illustrate the core MEP pathway and its relationship with downstream isoprenoid synthesis.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde -3-Phosphate GAP->DXS DOXP DOXP DXR DXR (IspC) DOXP->DXR MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP DXS->DOXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP_DMAPP Fosmidomycin Fosmidomycin Fosmidomycin->DXR

Caption: The enzymatic cascade of the MEP pathway in apicomplexan parasites.

Downstream_Isoprenoids IPP_DMAPP IPP / DMAPP (from MEP Pathway) GPP Geranyl PP (GPP) IPP_DMAPP->GPP FPP Farnesyl PP (FPP) GPP->FPP GGPP Geranylgeranyl PP (GGPP) FPP->GGPP Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation Longer_Chains Longer-chain Polyprenyl PP GGPP->Longer_Chains GGPP->Protein_Prenylation Heme_A Heme A GGPP->Heme_A Vitamin_E Vitamin E GGPP->Vitamin_E Carotenoids Carotenoids GGPP->Carotenoids Dolichols Dolichols (N-glycosylation) Longer_Chains->Dolichols Ubiquinone Ubiquinone (Electron Transport) Longer_Chains->Ubiquinone

Caption: Major downstream products derived from the MEP pathway precursors IPP and DMAPP.

The MEP Pathway as a Drug Target: Inhibitors and Resistance

The absence of the MEP pathway in humans makes its enzymes ideal targets for selective antiparasitic drugs.[1][8] The most studied inhibitor of this pathway is fosmidomycin , a phosphonic acid antibiotic that acts as a substrate mimic and potent inhibitor of DXR (IspC).[1]

Quantitative Data on MEP Pathway Inhibitors

The efficacy of fosmidomycin and other inhibitors can vary between different apicomplexan species. The following table summarizes key quantitative data for prominent inhibitors.

InhibitorTarget EnzymeParasite SpeciesIC50 / EC50 (µM)Reference
Fosmidomycin DXR (IspC)Plasmodium falciparum0.3 - 1.2[9]
Babesia bovis1.5[1]
Babesia bigemina2.0[1]
FR900098 DXR (IspC)Plasmodium falciparum0.05 - 0.1[1]
Lipophilic Prodrugs DXR (IspC)Plasmodium falciparumNanomolar range[10]
Ketoclomazone DXSPlant systems (proxy)Varies[11]
Fluoropyruvate DXSPseudomonas aeruginosaInhibitory activity demonstrated[12]

Note: Data for some inhibitors against apicomplexan parasites is limited, and values from bacterial or plant systems are included for context where relevant.

Interestingly, while highly effective against Plasmodium and Babesia species, fosmidomycin shows poor activity against Toxoplasma gondii and Cryptosporidium parvum.[1][2] This is not due to a lack of an essential MEP pathway, but rather to inefficient uptake of the drug by these parasites.[4] This highlights the importance of species-specific drug transport mechanisms in the development of effective therapies. To overcome these limitations, researchers are exploring lipophilic prodrugs of fosmidomycin and its analogs to enhance cell permeability.[10]

Resistance to fosmidomycin in P. falciparum has been linked to an increased copy number of the gene encoding DXR, leading to higher levels of the target enzyme.

Experimental Protocols for Studying the MEP Pathway

A variety of experimental techniques are employed to investigate the MEP pathway, from in vitro enzyme assays to in vivo parasite growth inhibition studies. Below are detailed methodologies for key experiments.

In Vitro Enzyme Assays for DXR (IspC)

This protocol describes a spectrophotometric assay to measure the activity of DXR by monitoring the oxidation of NADPH.

Materials:

  • Recombinant purified DXR enzyme

  • 1-deoxy-D-xylulose-5-phosphate (DOXP) substrate

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, a known concentration of DOXP, and NADPH (typically 100-200 µM).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a specific amount of the DXR enzyme.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

  • Calculate the rate of reaction using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates to determine IC50 values.

Parasite Growth Inhibition Assay

This protocol outlines a common method to assess the efficacy of MEP pathway inhibitors on the in vitro culture of P. falciparum.

Materials:

  • Synchronized culture of P. falciparum (ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microplates

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites to each well at a final parasitemia of ~0.5% and a hematocrit of ~2%.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm). The fluorescence is proportional to the amount of parasite DNA, indicating parasite growth.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Metabolic Labeling and Analysis

This technique allows for the direct tracking of metabolic flux through the MEP pathway.

Materials:

  • Parasite culture

  • Isotopically labeled precursors (e.g., ¹³C-glucose)

  • Metabolite extraction solvent (e.g., chloroform/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubate the parasite culture with the isotopically labeled precursor for a defined period.

  • Harvest the parasites and quench their metabolism rapidly (e.g., by immersion in cold saline).

  • Extract the metabolites using a suitable solvent system.

  • Analyze the metabolite extracts by LC-MS to identify and quantify the labeled intermediates of the MEP pathway and its downstream products.

  • The incorporation of the isotopic label provides a direct measure of the pathway's activity and can be used to assess the impact of inhibitors on metabolic flux.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for inhibitor screening and validation.

Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: In Vitro Enzyme Assay (e.g., DXR) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Screen Secondary Screen: Parasite Growth Inhibition Assay Hit_Identification->Secondary_Screen Active Compounds Lead_Selection Lead Compound Selection Secondary_Screen->Lead_Selection Mechanism_of_Action Mechanism of Action Studies: Metabolic Labeling, Genetic Validation Lead_Selection->Mechanism_of_Action Potent & Selective Hits End Preclinical Development Mechanism_of_Action->End

Caption: A typical workflow for screening and identifying inhibitors of the MEP pathway.

Conclusion and Future Directions

The MEP pathway in apicomplexan parasites represents a robust and clinically validated target for the development of novel antiparasitic agents. Its essential nature for parasite survival and its absence in humans provide a wide therapeutic window. While fosmidomycin has demonstrated the potential of targeting this pathway, challenges such as limited species spectrum and the emergence of resistance necessitate the discovery of new inhibitors with improved properties.

Future research should focus on:

  • Targeting other enzymes in the pathway: While DXR has been the primary focus, other enzymes like DXS, IspG, and IspH also represent viable targets.

  • Structure-based drug design: Elucidating the crystal structures of apicomplexan MEP pathway enzymes will facilitate the rational design of potent and selective inhibitors.

  • Combination therapies: Combining MEP pathway inhibitors with drugs that target other essential parasite processes could lead to synergistic effects and combat the development of resistance.

  • Understanding pathway regulation: Investigating the mechanisms that regulate flux through the MEP pathway may reveal novel regulatory nodes that can be targeted for therapeutic intervention.

By leveraging the detailed understanding of the MEP pathway's biochemistry and the advanced experimental methodologies available, the scientific community is well-positioned to develop the next generation of antiparasitic drugs that effectively target this Achilles' heel of apicomplexan parasites.

References

An In-depth Technical Guide to the Connection Between the MEP Pathway and Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secondary metabolites represent a vast and structurally diverse group of natural products that are crucial for plant defense, signaling, and interaction with the environment. Among the most abundant of these are the isoprenoids (also called terpenoids), a class of over 55,000 known compounds with wide-ranging applications in medicine (e.g., Taxol, artemisinin), flavor and fragrances, and nutrition.

All isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants and many microorganisms, two distinct biosynthetic pathways are responsible for producing IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. The M[1][2]EP pathway is the primary source of precursors for essential plastidial isoprenoids, including monoterpenes (C10), diterpenes (C20), carotenoids (C40), and the phytol tail of chlorophyll.

Give[3][4]n its direct role in producing a multitude of high-value secondary metabolites and its higher theoretical yield compared to the MVA pathway, the MEP pathway has become a prime target for metabolic engineering. Under[5]standing the intricate details of this pathway, its regulation, and its connection to downstream synthesis is paramount for developing strategies to enhance the production of valuable isoprenoids for pharmaceutical and industrial applications. This guide provides a comprehensive technical overview of the MEP pathway, its regulation, methods for its study, and strategies for its manipulation to boost secondary metabolite production.

The Core Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway converts primary metabolites—pyruvate and glyceraldehyde 3-phosphate (G3P)—into IPP and DMAPP through a series of seven enzymatic reactions. This pathway is present in most bacteria, green algae, and the plastids of higher plants, but is absent in humans, making its enzymes attractive targets for the development of novel antibiotics and herbicides.

The [6]seven key enzymes and intermediates of the MEP pathway are:

  • 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS): Catalyzes the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is a major rate-limiting step of the pathway.

  • [7]1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR): Converts DXP to this compound (MEP). This is another key regulatory point.

  • This compound Cytidylyltransferase (MCT/IspD): Catalyzes the reaction of MEP with cytidine triphosphate (CTP) to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

  • 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase (CMK): Phosphorylates CDP-ME to form 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME2P).

  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate Synthase (MDS): Converts CDP-ME2P into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

  • 4-hydroxy-3-methylbut-2-enyl Diphosphate Synthase (HDS): Reduces MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).

  • 4-hydroxy-3-methylbut-2-enyl Diphosphate Reductase (HDR): Catalyzes the final step, converting HMBPP into a mixture of IPP and DMAPP.

MEP_Pathway Core MEP Pathway Pyruvate Pyruvate invis1 Pyruvate->invis1 G3P Glyceraldehyde 3-Phosphate G3P->invis1 DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR CDPME CDP-ME MEP->CDPME MCT CDPME2P CDP-ME2P CDPME->CDPME2P CMK MEcPP MEcPP CDPME2P->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS IPP IPP HMBPP->IPP HDR DMAPP DMAPP HMBPP->DMAPP HDR Terpenoids Monoterpenes, Diterpenes, Carotenoids, etc. IPP->Terpenoids DMAPP->Terpenoids DXS DXS DXR DXR MCT MCT CMK CMK MDS MDS HDS HDS HDR HDR invis1->DXP DXS

Caption: The seven enzymatic steps of the MEP pathway, converting pyruvate and G3P to IPP and DMAPP.

Regulation of the MEP Pathway and Crosstalk with the MVA Pathway

The flux through the MEP pathway is tightly controlled at multiple levels to meet the metabolic demands of the cell for various isoprenoids without causing the accumulation of toxic intermediates. This regulation occurs at the transcriptional, post-transcriptional, and metabolic levels.

Transcriptional and Metabolic Regulation
  • Transcriptional Control: The expression of genes encoding MEP pathway enzymes is coordinated and can be influenced by developmental cues and environmental stimuli, such as light. Transcription factors, like WRKY and MYC2, have been shown to regulate the expression of several MEP pathway genes, allowing for a coordinated response to stimuli like methyl jasmonate.

  • [2]Feedback Inhibition: The pathway is subject to feedback regulation. The end-products, IPP and DMAPP, can allosterically inhibit the activity of the first enzyme, DXS. This [5]inhibition is thought to occur through competition at the thiamine diphosphate binding pocket and can also promote the monomerization and subsequent degradation of the active DXS dimer, providing a multi-layered control mechanism. This [5]feedback loop helps to maintain homeostasis of the isoprenoid precursor pool.

Crosstalk with the MVA Pathway

In plants, the MEP pathway in the plastids and the MVA pathway in the cytosol do not operate in complete isolation. There[3] is a well-documented "crosstalk" between them, involving the transport of common intermediates (like IPP) across the plastidial membrane. While[2][4] the MEP pathway primarily supplies precursors for plastid-synthesized terpenes (monoterpenes, diterpenes), and the MVA pathway for cytosolic ones (sesquiterpenes, triterpenes), this exchange allows for a degree of metabolic flexibility. For i[4]nstance, engineering the cytosolic MVA pathway can lead to an increase in plastidial isoprenoids, demonstrating that intermediates can be transported from the cytosol to the plastid to supplement the MEP pathway's output.

MVA_MEP_Crosstalk Compartmentation and Crosstalk of MVA and MEP Pathways cluster_Cytosol Cytosol / ER cluster_Plastid Plastid AcetylCoA Acetyl-CoA MVA_pathway MVA Pathway AcetylCoA->MVA_pathway IPP_cyto IPP MVA_pathway->IPP_cyto DMAPP_cyto DMAPP IPP_cyto->DMAPP_cyto Sesquiterpenes Sesquiterpenes, Triterpenes, Sterols IPP_cyto->Sesquiterpenes IPP_plast IPP IPP_cyto->IPP_plast Crosstalk (Transport) DMAPP_cyto->Sesquiterpenes Pyruvate_G3P Pyruvate + G3P MEP_pathway MEP Pathway Pyruvate_G3P->MEP_pathway MEP_pathway->IPP_plast DMAPP_plast DMAPP MEP_pathway->DMAPP_plast Monoterpenes Monoterpenes, Diterpenes, Carotenoids IPP_plast->Monoterpenes DMAPP_plast->Monoterpenes

Caption: Crosstalk between the cytosolic MVA and plastidial MEP pathways via IPP transport.

Metabolic Engineering for Enhanced Secondary Metabolite Production

The MEP pathway's rate-limiting enzymes, particularly DXS and DXR, are primary targets for genetic manipulation to increase the flux towards IPP and DMAPP, thereby boosting the production of downstream secondary metabolites.

Engineering_Workflow General Workflow for MEP Pathway Engineering A 1. Identify Target Gene (e.g., DXS, DXR) B 2. Gene Cloning & Vector Construction A->B C 3. Transformation (e.g., Agrobacterium, electroporation) B->C D 4. Selection & Regeneration of Transgenic Organism C->D E 5. Molecular Analysis (e.g., PCR, qPCR) D->E F 6. Metabolite Analysis (e.g., GC-MS, HPLC) D->F G 7. Phenotypic Evaluation & Selection of High-Yielding Lines E->G F->G

Caption: A typical experimental workflow for engineering the MEP pathway to enhance metabolite production.

Data Presentation: Quantitative Effects of MEP Pathway Engineering

Overexpression of key MEP pathway genes has successfully increased the yield of various high-value secondary metabolites in different host organisms. The following table summarizes key findings.

Gene(s) OverexpressedHost OrganismTarget Secondary Metabolite(s)Observed Increase in ProductionCitation(s)
AtDXS, AtDXRSalvia sclarea (hairy roots)Abietane Diterpenes2- to 3-fold increase
[2]dxsEscherichia coliCarotenoids3.5-fold increase
[8]dxs, idiEscherichia coliLycopene16.5-fold increase
[8]dxs, dxr, idiEscherichia coliIsoprene4.8-fold increase
[9]dxs-idi-ispDF operonEscherichia coliTaxadiene (Taxol precursor)~15,000-fold increase (to ~1 g/L)
[1][10][11][12]SmMDSSalvia miltiorrhiza (hairy roots)Total TanshinonesUp to 2.8-fold increase (with elicitor)
[13]SmHMGR & SmGGPPSSalvia miltiorrhiza (hairy roots)Total Tanshinones5.7-fold increase
[13]SmSCR1 (TF)Salvia miltiorrhiza (hairy roots)Total Tanshinones1.49-fold increase

##[14][15] 5.0 Key Experimental Protocols

Accurate analysis of genetic modifications and their metabolic consequences is crucial for successful metabolic engineering. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of MEP pathway genes in plant tissues to confirm the success of genetic engineering.

1.[16][17][18] RNA Extraction and Quality Control: a. Collect ~100 mg of plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Grind the tissue to a fine powder under liquid nitrogen using a mortar and pestle. c. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions. d. Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. e.[18] Verify RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.

2. DNase Treatment and cDNA Synthesis: a. Treat 1-2 µg of total RNA with RNase-free DNase I to remove any contaminating genomic DNA. b.[19] Synthesize first-strand complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. c.[16] Terminate the reaction by heating at 70°C for 15 minutes. d.[16] Dilute the resulting cDNA (e.g., 8-fold with nuclease-free water) and store at -20°C.

3.[16] qPCR Reaction and Data Analysis: a. Prepare a qPCR master mix containing: SYBR Green Master Mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water. b. Aliquot the master mix into a 96-well qPCR plate. c. Add the diluted cDNA template to the respective wells. Include a no-template control (NTC) and a no-reverse-transcriptase (no-RT) control. d.[19] Run the plate on a qPCR instrument with a typical thermal cycling program:

  • Initial Denaturation: 95°C for 10 min.
  • 40 Cycles: 95°C for 15 sec, 60°C for 60 sec.
  • Melt Curve Analysis: To verify product specificity. e.[16] Analyze the data using the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stably expressed reference genes (e.g., Actin, Tubulin).

Protocol 2: Quantification of Terpenoid Secondary Metabolites by GC-MS

This protocol describes a general method for the extraction and quantification of volatile and semi-volatile terpenoids from plant material.

GCMS_Workflow Workflow for Terpenoid Quantification by GC-MS A 1. Sample Preparation (Freeze-dry & Grind) B 2. Solvent Extraction (e.g., Ethyl Acetate with Internal Standard) A->B C 3. Filtration/Centrifugation (Remove Particulates) B->C D 4. (Optional) Derivatization (For hydroxylated compounds) C->D E 5. GC-MS Analysis D->E F 6. Data Processing (Peak Integration, Library Matching) E->F G 7. Quantification (Using calibration curve) F->G

Caption: Key steps in the sample preparation and analysis pipeline for GC-MS-based metabolomics.

1. Sample Preparation and Extraction: a. Lyophilize (freeze-dry) plant tissue to remove water and then grind to a fine, homogenous powder. b. Accurately weigh ~50-100 mg of dried powder into a glass tube. c. Add a known volume (e.g., 2 mL) of an appropriate organic solvent, such as ethyl acetate or hexane. d.[20] Spike the sample with an internal standard (e.g., n-tridecane, not naturally present in the sample) at a known concentration for accurate quantification. e.[21] Vortex vigorously and sonicate for 15-30 minutes to ensure thorough extraction. f. Centrifuge the sample to pellet the solid debris. Transfer the supernatant to a clean vial.

2. GC-MS Analysis: a. Inject 1 µL of the extract into the GC-MS system. b. GC Conditions (Example):

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. [20] * Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Inlet Temperature: 250-280°C.
  • Oven Program: Start at 60°C (hold 2 min), ramp to 250°C at 5-10°C/min. c. MS Conditions (Example):
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Scan Mode: Full scan from m/z 40-450. [20] * Solvent Delay: 4-5 minutes to protect the filament from the solvent peak.

3. Data Analysis and Quantification: a. Identify terpenoid peaks by comparing their retention times and mass spectra to those of authentic standards and by matching against spectral libraries (e.g., NIST). b. Integrate the peak areas for the target compounds and the internal standard. c. Prepare a calibration curve using a series of dilutions of authentic standards. d. Calculate the concentration of each terpenoid in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Protocol 3: 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways by tracking the incorporation of a stable isotope-labeled substrate (e.g., 13C-glucose) into downstream metabolites.

1.[4][5][22] Experimental Design: a. Define the metabolic model, including all relevant reactions in the central carbon metabolism and the MEP pathway. b. Choose an appropriate 13C-labeled tracer. For plant studies, 13CO2 is often used. For heterotrophic cultures (e.g., E. coli, hairy roots), specifically labeled glucose (e.g., [1-13C]glucose or a mix of [1-13C] and [U-13C]glucose) is common.

2.[4][22] Labeling Experiment: a. Grow the cells or plant under steady-state conditions. b. Introduce the 13C-labeled substrate and collect samples over a time course until an isotopic steady state is reached (the labeling pattern in metabolites becomes constant). c.[4] Quench metabolic activity immediately upon sample collection (e.g., by flash-freezing in liquid nitrogen).

3. Isotopic Labeling Measurement: a. Extract metabolites from the quenched samples. b. Analyze the mass isotopomer distributions (MIDs) of key intermediates and final products using GC-MS or LC-MS/MS. The MID reveals the proportion of molecules with 0, 1, 2, etc., 13C atoms.

4. Flux Estimation and Statistical Analysis: a. Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to the metabolic model. b. The software employs iterative algorithms to calculate the set of metabolic fluxes that best explains the observed labeling patterns. c. Perform statistical analysis to determine the confidence intervals for the calculated fluxes.

Conclusion

The MEP pathway is a central hub in the biosynthesis of a vast array of economically and medically important secondary metabolites. Its absence in humans makes it an ideal target for drug development, while its high theoretical efficiency makes it a cornerstone of metabolic engineering. Through a deep understanding of its core biochemistry, complex regulatory networks, and interactions with other metabolic pathways, researchers can devise rational strategies to enhance the production of valuable isoprenoids. The continued application of advanced analytical techniques and synthetic biology tools will further unlock the potential of the MEP pathway, paving the way for the sustainable and large-scale production of complex natural products in engineered biological systems.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of DXP Reductoisomerase (DXR) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is a key enzyme in the non-mevalonate or methylerythritol phosphate (MEP) pathway.[1][2] This pathway is responsible for the biosynthesis of isoprenoids, a large and diverse class of organic molecules essential for various cellular functions.[2][3] The MEP pathway is found in most bacteria, protozoa (including the malaria parasite Plasmodium falciparum), and plants, but is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis.[1][3] This makes DXR an attractive and specific target for the development of novel antibiotics, herbicides, and antimalarial drugs. DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) in a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction.[2][4]

These application notes provide a detailed protocol for determining DXR activity using a continuous spectrophotometric assay, which is a widely accepted and robust method. Additionally, protocols for inhibitor screening and determination of kinetic parameters are described.

Principle of the Assay

The enzymatic activity of DXR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DXP to MEP. The rate of NADPH oxidation is directly proportional to the DXR activity under the specified assay conditions. This method is continuous, allowing for the real-time measurement of enzyme kinetics.

Signaling Pathway

The following diagram illustrates the non-mevalonate (MEP) pathway, highlighting the central role of DXP reductoisomerase (DXR).

MEP_Pathway cluster_DXS DXS cluster_DXR DXR (IspC) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS GAP Glyceraldehyde 3-phosphate GAP->DXP DXS MEP This compound (MEP) DXP->MEP DXR (IspC) NADPH -> NADP+ CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IspG IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) HMBPP->IPP_DMAPP IspH

Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Data Presentation

Table 1: Kinetic Parameters of DXP Reductoisomerase (DXR) from Various Organisms
OrganismSubstrateK_m (µM)k_cat (s⁻¹)Specific Activity (U/mg)Reference
Escherichia coliDXP250--[5]
Zymomonas mobilisDXP--19.5[6]
Acinetobacter baumanniiDXP110 ± 101.1 ± 0.02-[7]
NADPH22 ± 21.1 ± 0.02-[7]
Klebsiella pneumoniaeDXP120 ± 101.4 ± 0.03-[7]
NADPH31 ± 31.4 ± 0.03-[7]
Mycobacterium tuberculosisDXP---[8]
NADPH9.8--[9]

Note: "-" indicates data not reported in the cited source. Specific activity is often reported under non-saturating substrate conditions and may not be directly comparable to k_cat.

Table 2: IC₅₀ Values of Inhibitors against DXP Reductoisomerase (DXR)
InhibitorOrganismIC₅₀ (nM)Reference
FosmidomycinEscherichia coli170[8]
Plasmodium falciparum34[2]
Mycobacterium tuberculosis54-79
Yersinia pestis710[8]
FR-900098Plasmodium falciparum24[2]
Yersinia pestis230[8]
Reverse Fosmidomycin Analog 1Escherichia coli170[8]
Reverse Fosmidomycin Analog 2Escherichia coli50[8]
α,β-Unsaturated Fosmidomycin Analog (12a)Plasmodium falciparum19[2]
α,β-Unsaturated Fosmidomycin Analog Prodrug (18a)Plasmodium falciparum13[2]

Experimental Protocols

Experimental Workflow

The general workflow for conducting a DXR enzymatic assay is depicted below.

DXR_Assay_Workflow prep_reagents Prepare Reagents (Buffer, DXP, NADPH, DXR, Inhibitor) setup_reaction Set up Reaction Mixture (Buffer, DXR, NADPH, ± Inhibitor) prep_reagents->setup_reaction pre_incubate Pre-incubate at Assay Temperature setup_reaction->pre_incubate initiate_reaction Initiate Reaction by Adding DXP pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance data_analysis Data Analysis (Calculate Initial Velocity, IC₅₀, Km, Vmax) monitor_absorbance->data_analysis

Caption: General workflow for a DXR enzymatic assay.

Protocol 1: Standard DXR Activity Assay

This protocol is for a standard spectrophotometric assay to determine the activity of DXR.

Materials and Reagents:

  • DXR Enzyme: Purified recombinant DXR from the organism of interest.

  • 1-Deoxy-D-xylulose 5-phosphate (DXP): Substrate.

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH): Cofactor.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0.

  • Divalent Cations: 1 mM MnCl₂ or 10 mM MgCl₂ (DXR requires a divalent cation for activity, with Mn²⁺ often being more effective).

  • Spectrophotometer: Capable of reading absorbance at 340 nm, preferably with temperature control.

  • Cuvettes: UV-transparent cuvettes.

  • Pipettes and tips.

Procedure:

  • Prepare a stock solution of the assay buffer.

  • Prepare stock solutions of DXP and NADPH in purified water. Determine the exact concentration of NADPH spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

  • Prepare the reaction mixture in a cuvette. For a final volume of 200 µL, the components are:

    • 100 mM Tris-HCl (pH 7.5)

    • 1 mM MnCl₂

    • 0.3 mM NADPH

    • Purified DXR enzyme (e.g., 1 µg)

    • Add purified water to bring the volume to 190 µL.

  • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of DXP solution to a final concentration of 0.3 mM.

  • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 15-30 seconds).

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

    • v₀ (µmol/min) = (ΔA₃₄₀/min / ε) * V

    • Where:

      • ΔA₃₄₀/min is the initial rate of change in absorbance at 340 nm.

      • ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

      • V is the final reaction volume in liters.

  • One unit of DXR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Determination of Inhibitor IC₅₀

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against DXR.

Materials and Reagents:

  • Same as Protocol 1.

  • Inhibitor Compound: Stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

Procedure:

  • Follow the same procedure as the standard DXR activity assay (Protocol 1).

  • In step 3, add varying concentrations of the inhibitor to the reaction mixture before the addition of the enzyme. Ensure the final concentration of the solvent (e.g., DMSO) is constant across all reactions and does not exceed a level that affects enzyme activity (typically <1%).

  • Run a control reaction without any inhibitor.

  • Initiate the reactions with DXP and monitor the absorbance at 340 nm.

  • Calculate the initial velocity for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control without inhibitor:

    • % Inhibition = [1 - (v_i / v₀)] * 100

    • Where:

      • v_i is the initial velocity in the presence of the inhibitor.

      • v₀ is the initial velocity in the absence of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DXR activity.

Protocol 3: Determination of Kinetic Parameters (K_m and V_max)

This protocol is for determining the Michaelis constant (K_m) and maximum velocity (V_max) of DXR for its substrates, DXP and NADPH.

Materials and Reagents:

  • Same as Protocol 1.

Procedure:

  • To determine the K_m for DXP:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentration of NADPH constant and at a saturating level (e.g., 5-10 times the expected K_m for NADPH, typically 150-200 µM).

    • Vary the concentration of DXP over a range that brackets the expected K_m (e.g., 0.1 to 10 times the K_m).

    • Measure the initial velocity for each DXP concentration.

  • To determine the K_m for NADPH:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentration of DXP constant and at a saturating level (e.g., 5-10 times the expected K_m for DXP, typically 400-500 µM).

    • Vary the concentration of NADPH over a range that brackets the expected K_m.

    • Measure the initial velocity for each NADPH concentration.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine K_m and V_max:

      • v₀ = (V_max * [S]) / (K_m + [S])

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to estimate K_m and V_max. However, non-linear regression is generally preferred for its accuracy.

    • The turnover number (k_cat) can be calculated if the enzyme concentration ([E]) is known:

      • k_cat = V_max / [E]

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of DXP reductoisomerase activity and the screening of potential inhibitors. The continuous spectrophotometric assay is a reliable and widely used method that can be adapted for high-throughput screening applications in drug discovery programs targeting the MEP pathway. The provided kinetic and inhibition data for DXR from various organisms serve as a valuable reference for researchers in this field.

References

Synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP) for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-C-methyl-D-erythritol 4-phosphate (MEP), a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. The availability of high-purity MEP is crucial for in vitro studies of the MEP pathway enzymes, which are attractive targets for the development of novel antibiotics, antimalarials, and herbicides.

Introduction

Isoprenoids are a vast and diverse class of natural products that are essential for life. While eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), many pathogenic bacteria, parasites, and plants rely on the alternative this compound (MEP) pathway.[1] The enzymes of the MEP pathway are absent in humans, making them excellent targets for the development of selective therapeutic agents.[2]

This compound (MEP) is the first committed intermediate in this essential pathway, formed from 1-deoxy-D-xylulose 5-phosphate (DXP) by the enzyme DXP reductoisomerase (DXR).[3][4] The ability to synthesize MEP in the laboratory is fundamental for a range of in vitro studies, including enzyme kinetics, inhibitor screening, and structural biology of the MEP pathway enzymes. This document outlines both chemical and enzymatic approaches for the synthesis of MEP.

Chemical Synthesis of MEP

A reliable chemical synthesis of MEP allows for the production of large quantities of the material and the straightforward introduction of isotopic labels for metabolic studies. One established route involves a seven-step synthesis starting from commercially available D-(+)-arabitol, with a reported overall yield of approximately 11.5%.[5]

Synthesis Pathway from D-(+)-Arabitol

The synthesis begins with the protection of the hydroxyl groups of D-(+)-arabitol, followed by a series of stereoselective reactions to introduce the methyl group and the phosphate moiety at the desired positions. The final step involves the deprotection of the molecule to yield MEP.

G Arabitol D-(+)-Arabitol Protected_Arabitol Benzylidene Protected Arabitol Arabitol->Protected_Arabitol Benzaldehyde, HCl Monophosphate Monophosphorylated Intermediate Protected_Arabitol->Monophosphate Phosphorylation Dioxanone Dioxanone Intermediate Monophosphate->Dioxanone Oxidation Alkylated_Dioxanone Alkylated Dioxanone Dioxanone->Alkylated_Dioxanone Methylation Protected_MEP Protected MEP Alkylated_Dioxanone->Protected_MEP Reduction MEP This compound Protected_MEP->MEP Deprotection

Figure 1. Chemical synthesis workflow for this compound starting from D-(+)-arabitol.

Experimental Protocol: Chemical Synthesis from D-(+)-Arabitol

This protocol is adapted from a published procedure.[5]

Step 1: Benzylidene Protection of D-(+)-Arabitol

  • In a dry round-bottom flask, add benzaldehyde and a catalytic amount of concentrated HCl.

  • To this stirred solution, add D-(+)-arabitol in portions.

  • Allow the reaction mixture to stand for several days under an inert atmosphere.

  • The resulting solid is then worked up to yield the benzylidene-protected arabitol derivative.

Step 2: Selective Monophosphorylation

  • The protected arabitol is dissolved in a suitable solvent and cooled.

  • A phosphorylating agent is added dropwise to the solution.

  • The reaction is stirred for several hours to yield the monophosphorylated intermediate.

  • The product is purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.[5]

Step 3: Oxidation to Dioxanone

  • The monophosphorylated intermediate is oxidized using a mild oxidizing agent to form the corresponding dioxanone.

Step 4: Stereoselective Methylation

  • The dioxanone intermediate is dissolved in an anhydrous solvent and cooled to a low temperature.

  • A methylating agent is added slowly to the reaction mixture.

  • The reaction is carefully monitored to ensure stereoselective addition of the methyl group.

Step 5: Reduction of the Ketone

  • The ketone group of the alkylated dioxanone is reduced to a hydroxyl group.

Step 6 & 7: Deprotection

  • The protecting groups are removed to yield the final product, this compound.

  • The final product is purified to remove any remaining impurities.

StepReactionKey ReagentsTypical YieldPurification Method
1Benzylidene ProtectionBenzaldehyde, HClHighRecrystallization
2MonophosphorylationPhosphorylating agent, base~79%Flash Chromatography
3OxidationMild oxidizing agentGoodFlash Chromatography
4MethylationMethylating agentGoodFlash Chromatography
5ReductionReducing agentHighNot specified
6-7DeprotectionCatalytic hydrogenationQuantitativeNot specified
Overall ~11.5%

Table 1. Summary of the chemical synthesis of MEP from D-(+)-arabitol.

Enzymatic Synthesis of MEP

An alternative to chemical synthesis is the enzymatic production of MEP, which offers high stereoselectivity and milder reaction conditions. A one-pot enzymatic cascade has been developed to synthesize MEP from D-glyceraldehyde-3-phosphate (D-GAP) and pyruvate using two key enzymes from the MEP pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[6][7] This method has been reported to achieve a yield of nearly 60%.

Enzymatic Synthesis Pathway

G cluster_0 One-Pot Reaction Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-Phosphate Pyruvate->DXP GAP D-Glyceraldehyde-3-Phosphate GAP->DXP MEP This compound DXP->MEP DXS DXS (ThPP, Mg2+) DXR DXR (NADPH)

Figure 2. Enzymatic synthesis of this compound in a one-pot reaction.

Experimental Protocol: Enzymatic Synthesis

1. Expression and Purification of Recombinant DXS and DXR Enzymes

  • The genes encoding for DXS and DXR from a suitable organism (e.g., E. coli) are cloned into an expression vector with an affinity tag (e.g., His-tag).[8]

  • The recombinant proteins are overexpressed in a suitable host strain (e.g., E. coli BL21(DE3)).[8]

  • The cells are harvested and lysed, and the recombinant enzymes are purified using affinity chromatography (e.g., Ni-NTA).[8] The purity of the enzymes should be assessed by SDS-PAGE.

2. One-Pot Enzymatic Synthesis of MEP

  • Prepare a reaction buffer containing D-glyceraldehyde-3-phosphate, sodium pyruvate, thiamine pyrophosphate (ThPP), NADPH, and MgCl2.

  • Add the purified DXS and DXR enzymes to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the reaction by a suitable method, such as LC-MS.

3. Purification of MEP

  • A two-step purification process involving ion-exchange chromatography followed by size-exclusion chromatography is recommended for obtaining high-purity MEP.[9]

  • Step 1: Anion-Exchange Chromatography:

    • Load the reaction mixture onto an anion-exchange column (e.g., Dowex 1x8).

    • Wash the column to remove unbound components.

    • Elute MEP using a salt gradient.

  • Step 2: Size-Exclusion Chromatography:

    • Further purify the MEP-containing fractions using a size-exclusion column to remove any remaining impurities of different molecular weights.

ParameterValueReference
Starting Materials D-Glyceraldehyde-3-Phosphate, Pyruvate[6]
Enzymes DXP Synthase (DXS), DXP Reductoisomerase (DXR)[6]
Cofactors ThPP, NADPH, Mg2+[6]
Reported Yield ~60%Not specified in detail
Purification Two-step (e.g., Ion-Exchange and Size-Exclusion)[9]

Table 2. Key parameters for the enzymatic synthesis of MEP.

Characterization of Synthesized MEP

The identity and purity of the synthesized MEP should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are powerful tools for structural confirmation. The spectra should be recorded in D2O, and the chemical shifts and coupling constants should be compared with published data.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the synthesized MEP.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying MEP in biological samples.[10]

In Vitro Studies Using Synthesized MEP

The synthesized MEP can be used in a variety of in vitro assays to study the enzymes of the MEP pathway. A common application is to investigate the activity of MEP cytidylyltransferase (IspD), the enzyme that catalyzes the conversion of MEP and CTP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[11][12]

IspD Enzyme Activity Assay

G MEP MEP IspD IspD (Mg2+) MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME PPi Pyrophosphate (PPi) IspD->PPi

Figure 3. The enzymatic reaction catalyzed by MEP cytidylyltransferase (IspD).

Experimental Protocol: IspD Assay

This assay measures the production of pyrophosphate (PPi) using a coupled enzymatic reaction that results in a colorimetric change.

  • Reaction Mixture: Prepare a master mix containing buffer (e.g., Tris-HCl, pH 8.0), MgCl2, CTP, and the purified IspD enzyme.

  • Initiation: Start the reaction by adding the synthesized MEP to the master mix.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Stop the reaction and measure the amount of PPi produced. This can be done using a commercially available pyrophosphate detection kit.

  • Data Analysis: Determine the enzyme activity by calculating the rate of PPi formation. For inhibitor screening, the assay can be performed in the presence of test compounds, and the inhibition of IspD activity can be quantified.

EnzymeSubstrateKmVmaxOrganismReference
IspDMEP500 µM67 µmol/min/mgA. thaliana[5]
IspDCTP114 µM67 µmol/min/mgA. thaliana[5]

Table 3. Reported kinetic parameters for MEP cytidylyltransferase (IspD).

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, characterization, and application of this compound for in vitro studies. The availability of high-quality MEP is essential for advancing our understanding of the MEP pathway and for the development of novel drugs targeting this critical metabolic route in pathogenic organisms. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, such as the desired quantity of MEP and the need for isotopic labeling.

References

Application Notes and Protocols: Utilizing Fosmidomycin to Inhibit the MEP Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most bacteria, including many pathogenic species.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis.[2][3] This metabolic distinction makes the MEP pathway an attractive target for the development of novel antibacterial agents.

Fosmidomycin is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae.[4] It acts as a potent and specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the MEP pathway.[4][5] By blocking DXR, fosmidomycin prevents the formation of MEP and subsequent isoprenoid biosynthesis, leading to bacterial growth inhibition and cell death.[4][6]

These application notes provide detailed protocols for utilizing fosmidomycin to inhibit the MEP pathway in bacteria, including methods for determining its antibacterial activity and analyzing its effects on bacterial metabolism.

Mechanism of Action of Fosmidomycin

Fosmidomycin is a structural analog of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[7] It competitively inhibits DXR, preventing the conversion of DXP to MEP.[3][4] This inhibition is highly specific for DXR in the MEP pathway.

dot

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Fosmidomycin in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F LCMS_Workflow A Bacterial Culture & Fosmidomycin Treatment B Metabolite Quenching & Extraction A->B C Sample Preparation (Lyophilization & Reconstitution) B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

References

Application Notes and Protocols for the Cloning and Characterization of Genes in the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Found in most bacteria, plastid-bearing eukaryotes like plants, and apicomplexan parasites, but absent in mammals, the MEP pathway represents a prime target for the development of novel antibiotics, herbicides, and anti-malarial drugs.[2][3] This document provides detailed application notes and experimental protocols for the cloning and functional characterization of the genes encoding the enzymes of this critical pathway. The enzymes are encoded by nuclear genes but are active in the plastids.[1][4]

The MEP pathway consists of seven enzymatic steps that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP.[5][6] Key enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), are considered rate-limiting steps and are therefore of significant interest for metabolic engineering and drug design.[7][8]

Section 1: The MEP Pathway - An Overview of Genes and Enzymes

The MEP pathway is a highly conserved and indispensable biochemical route.[9] It involves a series of seven enzymes to produce the universal five-carbon isoprenoid precursors. The table below summarizes the core genes and their corresponding enzymes in the pathway.

Table 1: Genes and Enzymes of the MEP Pathway

Gene (E. coli) Enzyme Name Abbreviation EC Number Function
dxs 1-deoxy-D-xylulose-5-phosphate synthase DXS 2.2.1.7 Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2]
dxr (or ispC) 1-deoxy-D-xylulose-5-phosphate reductoisomerase DXR 1.1.1.267 Catalyzes the intramolecular rearrangement and reduction of DXP to this compound (MEP).[10]
ispD (or ygbP) This compound cytidylyltransferase MCT/CMS 2.7.7.60 Catalyzes the conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[4]
ispE (or ychB) 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase CMK 2.7.1.148 Catalyzes the phosphorylation of CDP-ME to 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[4]
ispF (or ygbB) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase MDS/MCS 4.6.1.12 Catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[3][4]
ispG (or gcpE) 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase HDS 1.17.7.1 Catalyzes the conversion of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[11]

| ispH (or lytB) | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | 1.17.1.2 | Catalyzes the final step, converting HMBPP into a mixture of IPP and DMAPP.[12] |

MEP_Pathway Figure 1: The this compound (MEP) Pathway cluster_inputs Central Metabolism cluster_outputs Isoprenoid Precursors Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-P (DXP) Pyruvate->DXP DXS G3P Glyceraldehyde 3-P G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-P (MEP) DXP->MEP DXR (IspC) CDPME CDP-ME MEP->CDPME MCT (IspD) CDPMEP CDP-MEP CDPME->CDPMEP CMK (IspE) MEcPP MEcPP CDPMEP->MEcPP MDS (IspF) HMBPP HMBPP MEcPP->HMBPP HDS (IspG) IPP IPP HMBPP->IPP HDR (IspH) DMAPP DMAPP HMBPP->DMAPP HDR (IspH)

Figure 1: The MEP Pathway

Section 2: Gene Cloning and Characterization Workflow

The identification and characterization of MEP pathway genes from an organism of interest is a critical first step for further research. This process typically involves gene cloning based on sequence homology, followed by functional validation through various molecular and biochemical techniques.

Cloning_Characterization_Workflow Figure 2: General Workflow for Cloning and Characterization cluster_characterization Functional Characterization start Identify Target Organism bioinformatics Bioinformatic Analysis (Identify Homologs) start->bioinformatics rna_extraction RNA Extraction & cDNA Synthesis start->rna_extraction primer_design Degenerate Primer Design bioinformatics->primer_design pcr RT-PCR / RACE-PCR primer_design->pcr rna_extraction->pcr cloning Clone PCR Product into Vector pcr->cloning sequencing Sequence Verification cloning->sequencing expression_vector Subclone into Expression Vector sequencing->expression_vector qprc Gene Expression Analysis (qRT-PCR) sequencing->qprc complementation Functional Complementation in E. coli Mutant expression_vector->complementation protein_expression Recombinant Protein Expression & Purification expression_vector->protein_expression enzyme_assay Enzyme Kinetic Assays protein_expression->enzyme_assay

Figure 2: Gene Cloning & Characterization Workflow

Section 3: Protocols for Gene Cloning and Functional Analysis

This protocol describes the isolation of a partial gene sequence using degenerate primers, followed by Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence.

1. Bioinformatic Analysis and Primer Design: a. Obtain protein sequences of known DXR enzymes from various species (e.g., Arabidopsis thaliana, Escherichia coli) from a public database (e.g., NCBI). b. Perform a multiple sequence alignment (MSA) using tools like ClustalW to identify highly conserved regions. c. Design degenerate forward and reverse primers targeting two distinct conserved domains. The primers should account for codon degeneracy.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the tissue of interest (e.g., young leaves) using a suitable kit or a CTAB-based method. b. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV) and an oligo(dT) primer.

3. Degenerate PCR Amplification: a. Set up a PCR reaction using the synthesized cDNA as a template and the designed degenerate primers. b. Use a touchdown PCR program to increase specificity, starting with a high annealing temperature and gradually decreasing it over subsequent cycles. c. Analyze the PCR products on an agarose gel. Excise the band of the expected size.

4. Cloning and Sequencing of the Core Fragment: a. Purify the DNA from the excised gel band. b. Clone the purified fragment into a T-A cloning vector (e.g., pT7Blue T-vector).[13] c. Transform the ligation product into competent E. coli cells (e.g., DH5α). d. Select positive colonies and verify the insert by colony PCR and/or restriction digest. e. Sequence the insert to confirm it is a fragment of the target DXR gene.

5. Rapid Amplification of cDNA Ends (RACE): a. 5' RACE: Design a gene-specific reverse primer (GSP-R) based on the sequence obtained in step 4. Use a 5' RACE kit according to the manufacturer's instructions to amplify the 5' end of the transcript. b. 3' RACE: Design a gene-specific forward primer (GSP-F). Use a 3' RACE kit with an oligo(dT)-adapter primer to amplify the 3' end. c. Clone and sequence the 5' and 3' RACE products.

6. Assembly of Full-Length cDNA: a. Align the sequences of the core fragment, 5' RACE product, and 3' RACE product to assemble the full-length cDNA sequence. b. Design a new set of primers based on the assembled 5' and 3' untranslated regions (UTRs) and amplify the entire open reading frame (ORF) to verify the sequence.

This protocol confirms the function of a cloned plant gene by testing its ability to rescue a corresponding temperature-sensitive or knockout E. coli mutant.[13]

1. Obtain or Engineer E. coli Mutant: a. Obtain a relevant E. coli mutant strain (e.g., a dxr knockout or temperature-sensitive mutant) from a stock center (e.g., CGSC). b. The mutant should be auxotrophic for a condition that the functional enzyme can overcome.

2. Construct Expression Vector: a. Subclone the full-length ORF of the putative plant gene (e.g., AtDXR) into an E. coli expression vector (e.g., pET series or pBAD) with an inducible promoter. Ensure the gene is in the correct reading frame. b. Note: If the plant enzyme has a plastid transit peptide, it may need to be removed for proper function in E. coli.

3. Transformation: a. Transform the expression plasmid containing the plant gene into the competent E. coli mutant strain. b. As a control, transform a separate batch of mutant cells with the empty expression vector.

4. Complementation Assay: a. Plate the transformed cells (both with the plant gene and the empty vector) on minimal medium plates containing the appropriate antibiotic for plasmid selection. b. If using a temperature-sensitive mutant, prepare two sets of plates and incubate one at the permissive temperature (e.g., 30°C) and the other at the non-permissive temperature (e.g., 42°C). c. If using a knockout mutant, the minimal medium should lack any supplements that bypass the metabolic block. d. Add the appropriate inducer (e.g., IPTG) to the plates to trigger the expression of the cloned gene. e. Evaluation: Growth of the mutant containing the plant gene at the non-permissive temperature (or on unsupplemented minimal media), while the empty vector control fails to grow, confirms the functional equivalence of the cloned gene.

This protocol quantifies the transcript levels of MEP pathway genes across different tissues or experimental conditions.[5][7]

1. Experimental Design and Sample Collection: a. Collect samples from different tissues (e.g., root, stem, leaf, flower) or from plants subjected to different treatments (e.g., light/dark cycles, hormone application).[7] b. Use a minimum of three biological replicates for each condition.[5] c. Immediately freeze the collected samples in liquid nitrogen and store at -80°C.

2. RNA Extraction and cDNA Synthesis: a. Perform RNA extraction and first-strand cDNA synthesis as described in Protocol 1, Step 2. b. Include a DNase treatment step to remove any contaminating genomic DNA.

3. Primer Design and Validation: a. Design gene-specific primers for your target genes and at least one stable reference (housekeeping) gene (e.g., Actin, GAPDH). Primers should typically amplify a product of 100-200 bp. b. Validate primer efficiency by running a standard curve using a serial dilution of cDNA. An acceptable efficiency is between 90-110%.

4. qRT-PCR Reaction: a. Prepare the reaction mix containing: SYBR Green Master Mix, forward and reverse primers, diluted cDNA template, and nuclease-free water. b. Run the reaction on a real-time PCR cycler with a typical program: i. Initial denaturation (e.g., 95°C for 5 min). ii. 40 cycles of: denaturation (95°C for 15s), annealing/extension (60°C for 1 min). iii. Melt curve analysis to verify the specificity of the amplified product. b. Include no-template controls (NTCs) for each primer pair. Run each sample in technical triplicate.[5]

5. Data Analysis: a. Determine the quantification cycle (Cq) values for each reaction. b. Calculate the relative gene expression using the 2-ΔΔCq method. i. Normalize to Reference Gene: ΔCq = Cq(target gene) - Cq(reference gene). ii. Normalize to Control Condition: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample). iii. Calculate Fold Change: Relative Expression = 2-ΔΔCq.

Section 4: Data Presentation and Interpretation

Quantitative data is essential for characterizing the MEP pathway. The following tables provide examples of how to structure and present such data.

Table 2: Relative Expression of MEP Pathway Genes in Osmanthus fragrans

This table summarizes typical gene expression data obtained via qRT-PCR, showing tissue-specific patterns. Data is presented as fold change relative to the expression in the stem (set to 1). This pattern, with high expression in inflorescences, suggests a key role for the MEP pathway in producing monoterpenes for floral scent.[7]

GeneRootStemLeafInflorescence
OfDXS12.11.05.425.8
OfDXR1.81.06.230.1
OfMCT1.51.04.119.7
OfCMK1.21.03.815.5
OfMDS2.51.07.328.4
OfHDS2.31.06.926.3
OfHDR13.01.08.135.2

Table 3: Steady-State Kinetic Parameters of MEP Pathway Enzymes

Kinetic analysis of purified recombinant enzymes is crucial for identifying rate-limiting steps and understanding pathway flux.[14] It is also vital for assessing the efficacy of potential inhibitors.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DXR (IspC)E. coliDXP115 ± 25116 ± 8[15]
DXR (IspC)E. coliNADPH0.5 ± 0.2116 ± 8[15]
DXSD. radioduransPyruvate60 ± 1012.1 ± 0.5Example
IspDM. tuberculosisCTP250 ± 300.4 ± 0.02Example
IspEM. tuberculosisATP120 ± 151.5 ± 0.1Example

Table 4: Inhibitory Activity against MEP Pathway Enzymes

Screening for and characterizing inhibitors is a cornerstone of drug development programs targeting the MEP pathway.

Enzyme TargetInhibitorOrganismIC50Type of InhibitionReference
DXRFosmidomycinP. falciparum38 nMCompetitiveExample
DXRFR-900098P. falciparum9.5 nMCompetitiveExample
IspDDomiphen bromideM. tuberculosis33 µg/mL-[3]
DXSKetoclomazoneE. coli1.2 µM-[3]

References

Application Notes and Protocols for Developing Inhibitors of 2-C-methyl-D-erythritol 4-phosphate Synthase (IspC/DXR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, parasites (such as Plasmodium falciparum), and plants.[1][2] Isoprenoids are crucial for various cellular functions, including cell wall biosynthesis and signaling.[3] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis.[2][4] This metabolic distinction makes the enzymes of the MEP pathway, particularly this compound synthase (also known as 1-deoxy-D-xylulose-5-phosphate reductoisomerase, DXR, or IspC), highly attractive targets for the development of novel anti-infective agents.[1][5]

IspC catalyzes the NADPH-dependent reduction and intramolecular rearrangement of 1-deoxy-D-xylulose 5-phosphate (DXP) to form MEP.[5][6] This is the second and rate-limiting step in the MEP pathway.[5] Inhibition of IspC disrupts the production of essential isoprenoid precursors, leading to cell death. This document provides detailed application notes and protocols for researchers engaged in the discovery and characterization of IspC inhibitors.

Signaling Pathway: The MEP Pathway

The MEP pathway consists of seven enzymatic steps, starting from the condensation of pyruvate and glyceraldehyde 3-phosphate to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

MEP_Pathway cluster_start Glycolysis Products Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP IspC IspC (DXR) DXP->IspC MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) IspC->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C- methyl-D-erythritol (CDP-ME) IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl- D-erythritol 2-phosphate (CDP-MEP) IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspF->MEcPP IspG IspG MEcPP->IspG HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate (HMBPP) IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP + DMAPP IspH->IPP_DMAPP HTS_Workflow cluster_prep Assay Preparation Compound_Library Compound Library (in DMSO) Assay_Plate Assay Plate Preparation (e.g., 384-well plate) Compound_Library->Assay_Plate Enzyme_Prep Recombinant IspC Enzyme Purification Enzyme_Prep->Assay_Plate Reagent_Prep Assay Buffer and Substrate Preparation Reagent_Prep->Assay_Plate Dispensing Dispense Compounds, Enzyme, and NADPH Assay_Plate->Dispensing Incubation1 Pre-incubation (Enzyme + Inhibitor) Dispensing->Incubation1 Reaction_Start Initiate Reaction (Add DXP) Incubation1->Reaction_Start Kinetic_Read Kinetic Measurement (NADPH absorbance at 340 nm) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis (Calculate % Inhibition) Kinetic_Read->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Confirmation Hit Confirmation and IC50 Determination Hit_ID->Confirmation SAR Structure-Activity Relationship (SAR) Studies Confirmation->SAR Crystallography_Workflow Protein_Prep Expression and Purification of IspC Complex_Formation Formation of IspC-Inhibitor Complex (Co-crystallization or Soaking) Protein_Prep->Complex_Formation Crystallization Crystallization Screening Complex_Formation->Crystallization Crystal_Optimization Optimization of Crystal Growth Conditions Crystallization->Crystal_Optimization Data_Collection X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Analysis of Inhibitor Binding Mode Structure_Solution->Analysis

References

Application Notes and Protocols for High-Throughput Screening of MEP Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are vital for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and Gram-negative species, as well as apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis.[3] This distinction makes the enzymes of the MEP pathway highly attractive targets for the development of novel and selective antimicrobial agents.[4]

High-throughput screening (HTS) is a critical tool in the discovery of new inhibitors against these enzymatic targets. This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize inhibitors of the MEP pathway. The protocols cover both enzyme-based assays for specific targets within the pathway and whole-cell phenotypic screens to identify compounds with antibacterial activity.

The MEP Pathway: A Prime Target for Antimicrobial Drug Discovery

The MEP pathway consists of seven enzymatic steps, converting pyruvate and D-glyceraldehyde-3-phosphate into IPP and DMAPP. Each enzyme in this pathway represents a potential target for therapeutic intervention.

MEP_Pathway Pyruvate Pyruvate + D-Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS (IspA) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP CDP-ME 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4- cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP) MEcPP->HMBPP IspG IPP_DMAPP Isopentenyl Diphosphate (IPP) + Dimethylallyl Diphosphate (DMAPP) HMBPP->IPP_DMAPP IspH (LytB)

Figure 1: The MEP Pathway for Isoprenoid Biosynthesis.

Quantitative Data Summary of MEP Pathway Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known and newly discovered inhibitors against various enzymes of the MEP pathway. This data is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

Table 1: Inhibitors of DXP Reductoisomerase (IspC)

InhibitorTarget OrganismIC50 (nM)Reference
FosmidomycinYersinia pestis710[5]
FosmidomycinPlasmodium falciparum810[2]
Fosmidomycin Analog (18a)Plasmodium falciparum13[6]
FR900098Yersinia pestis231[5]
FR900098Acinetobacter baumannii19.5 - 45.5[1]

Table 2: Inhibitors of MEP Cytidylyltransferase (IspD)

InhibitorTarget OrganismIC50 (µM)Reference
Urea-based Compound (Hit 4)Plasmodium falciparum17[7]
Optimized Urea-based CompoundPlasmodium falciparum0.041[7]

Table 3: Inhibitors of IspG and IspH

InhibitorTarget EnzymeTarget OrganismIC50 (µM)Reference
Propargyl Diphosphate (20)IspHAquifex aeolicus6.7[8]
Alkyne Diphosphate (21)IspHAquifex aeolicus0.45[8]
Thiol-containing Compound (17)IspHNot Specified0.21[8]
Amino-containing Compound (18)IspHNot Specified0.15[8]

Experimental Protocols

Recombinant Enzyme Production and Purification

A prerequisite for in vitro enzyme-based HTS is the availability of highly pure and active recombinant enzymes. The following is a general protocol for the expression and purification of His-tagged MEP pathway enzymes in E. coli.

Protocol 1: Recombinant Protein Expression and Purification

  • Transformation: Transform E. coli BL21(DE3) cells with a pET expression vector containing the gene of interest (e.g., ispC, ispD) with an N- or C-terminal His6-tag.

  • Culture Growth: Inoculate a single colony into 2xYT medium with the appropriate antibiotic and grow overnight at 37°C. Dilute the overnight culture 1:100 into fresh medium and grow at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induction: Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at 25°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in binding buffer (20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Filter the supernatant through a 0.22 µm filter.

  • Affinity Chromatography: Equilibrate a HisTrap™ column with binding buffer. Load the clarified lysate onto the column. Wash the column extensively with binding buffer.

  • Elution: Elute the bound protein with a linear gradient of elution buffer (binding buffer containing 500 mM imidazole).

  • Buffer Exchange and Concentration: Combine the fractions containing the purified protein and concentrate using an ultrafiltration device. Exchange the buffer to a suitable storage buffer (e.g., containing glycerol for freezing).

  • Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Enzyme-Based High-Throughput Screening Assays

Protocol 2: HTS Assay for DXP Reductoisomerase (IspC) Inhibitors

This assay spectrophotometrically monitors the consumption of NADPH during the IspC-catalyzed reduction of DXP to MEP.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl pH 7.8, 25 mM MgCl₂, 1 mM DTT.

    • Recombinant IspC enzyme.

    • NADPH.

    • 1-Deoxy-D-xylulose 5-phosphate (DXP).

    • Test compounds dissolved in DMSO.

  • Procedure (384-well plate format):

    • Add test compounds to the wells to a final concentration of 10-50 µM.

    • Prepare a master mix containing assay buffer, IspC (e.g., 0.89 µM), and NADPH (e.g., 150 µM).

    • Dispense the master mix into the wells containing the test compounds.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding DXP to a final concentration of approximately 250 µM.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the rate of NADPH consumption and determine the percent inhibition for each compound.

Protocol 3: HTS Assay for MEP Cytidylyltransferase (IspD) Inhibitors

This assay measures the pyrophosphate (PPi) released during the IspD-catalyzed reaction of MEP and CTP. The PPi is converted to inorganic phosphate (Pi) by pyrophosphatase, which is then detected using a malachite green-based colorimetric method.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl pH 8.2, 1 mM MgCl₂, 1 mM DTT.

    • Recombinant IspD enzyme.

    • Inorganic Pyrophosphatase.

    • This compound (MEP).

    • Cytidine triphosphate (CTP).

    • Test compounds dissolved in DMSO.

    • Malachite Green Reagent.

  • Procedure (384-well plate format):

    • Add test compounds to the wells.

    • Prepare a master mix containing assay buffer, IspD (e.g., 2 nM), pyrophosphatase (e.g., 1 U/ml), MEP (e.g., 100 µM), and CTP (e.g., 100 µM).

    • Dispense the master mix into the wells.

    • Incubate the reaction at 37°C for 60 minutes.

    • Stop the reaction and develop the color by adding the Malachite Green Reagent.

    • Incubate for 15-20 minutes at room temperature.

    • Measure the absorbance at approximately 650 nm.

    • Determine the amount of phosphate produced and calculate the percent inhibition.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Dose Response cluster_tertiary Selectivity & Mechanism of Action cluster_quaternary Whole-Cell Activity Primary Single Concentration Screen of Compound Library DoseResponse IC50 Determination of Primary Hits Primary->DoseResponse Hits Selectivity Counter-screens (e.g., MVA pathway enzymes) Mechanism of Action Studies DoseResponse->Selectivity Confirmed Hits WholeCell Antibacterial Activity Testing (MIC determination) Selectivity->WholeCell Selective Inhibitors

Figure 2: A general workflow for an HTS campaign.
Whole-Cell Phenotypic Screening

This approach identifies compounds that not only inhibit the MEP pathway but also can permeate the bacterial cell wall to reach their intracellular target.

Protocol 4: Whole-Cell Screen for MEP Pathway-Selective Inhibitors

This protocol utilizes engineered strains of Salmonella enterica that have independently inducible MEP and MVA pathways.[3] This allows for the differentiation between compounds that specifically inhibit the MEP pathway and those that have general antibacterial activity.

  • Bacterial Strains and Media:

    • Engineered Salmonella enterica serovar Typhimurium strains (e.g., RMC26, CT31-7d) with inducible MEP and MVA pathways.[3]

    • M9 minimal medium supplemented with necessary nutrients (e.g., casamino acids, thiamine) and inducers for either the MEP or MVA pathway.[3]

    • Inducers: e.g., arabinose for the MVA pathway. The native MEP pathway is typically active unless repressed.

  • Procedure (96-well plate format):

    • Primary Screen:

      • Grow the engineered Salmonella strain under conditions where only the MEP pathway is active.

      • Dispense the bacterial culture into microtiter plates.

      • Add test compounds at a single concentration.

      • Incubate the plates at 37°C until the control wells (no compound) show sufficient growth.

      • Measure the optical density (OD) at 600 nm to assess bacterial growth.

      • Identify "hits" as compounds that significantly inhibit growth.

    • Secondary Screen (Selectivity):

      • For each hit from the primary screen, perform two separate dose-response experiments.

      • In the first set of plates, grow the bacteria with the MEP pathway induced.

      • In the second set of plates, grow the bacteria with the MVA pathway induced.

      • Add serial dilutions of the hit compounds to both sets of plates.

      • Incubate and measure the OD600 as before.

      • Calculate the IC50 for growth inhibition under both conditions.

      • Compounds that inhibit MEP-dependent growth but not MVA-dependent growth are considered selective MEP pathway inhibitors.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors targeting the bacterial MEP pathway. The combination of enzyme-based and whole-cell screening approaches is a powerful strategy to discover potent and selective compounds with the potential for development into new antimicrobial agents. The detailed methodologies and comparative quantitative data serve as a valuable resource for researchers dedicated to combating infectious diseases through the exploration of this promising therapeutic target.

References

Application Notes & Protocols: Metabolic Engineering of the MEP Pathway for Isoprenoid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in microbial hosts, such as Escherichia coli, to enhance the production of valuable isoprenoid compounds.

Introduction

Isoprenoids, also known as terpenes, are a vast and structurally diverse class of natural products with over 55,000 members.[1] They serve critical biological functions and have wide-ranging commercial applications as pharmaceuticals (e.g., artemisinin, paclitaxel), biofuels, fragrances, and nutraceuticals.[1][2] The microbial production of isoprenoids offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.[2][3]

All isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][4] In bacteria, green algae, and plant plastids, IPP and DMAPP are produced via the MEP pathway.[1][5] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) and proceeds through seven enzymatic steps.[6] Metabolic engineering efforts focus on optimizing this pathway to increase the precursor supply and channel the metabolic flux towards the desired isoprenoid product.

The Native MEP Pathway

The MEP pathway is a prime target for metabolic engineering due to its direct role in synthesizing the foundational blocks of all isoprenoids. Understanding the sequence of enzymatic reactions is crucial for identifying potential bottlenecks and devising effective engineering strategies.

MEP_Pathway G3P Glyceraldehyde-3-Phosphate (G3P) DXS DXS (IspA) G3P->DXS PYR Pyruvate PYR->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) MCT MCT (IspD) MEP->MCT CDPME 4-Diphosphocytidyl-2-C-methyl -D-erythritol (CDP-ME) CMK CMK (IspE) CDPME->CMK CDPMEP CDP-ME 2-phosphate (CDP-MEP) MDS MDS (IspF) CDPMEP->MDS MECPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) HDS HDS (IspG) MECPP->HDS HMBPP 4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) HDR HDR (IspH) HMBPP->HDR IPP Isopentenyl Diphosphate (IPP) IDI IDI IPP->IDI DMAPP Dimethylallyl Diphosphate (DMAPP) DXS->DXP DXR->MEP MCT->CDPME CMK->CDPMEP MDS->MECPP HDS->HMBPP HDR->IPP HDR->DMAPP IDI->DMAPP

Figure 1. The bacterial this compound (MEP) pathway.[6][7]

The pathway consists of seven core enzymes that convert central metabolites into IPP and DMAPP.[6][7] The final enzyme, IspH (HDR), produces IPP and DMAPP, often at a fixed ratio (approximately 5:1).[8] The enzyme IDI (isopentenyl diphosphate isomerase) can then interconvert IPP and DMAPP to meet the specific stoichiometric demands of downstream terpene synthases.[5]

Metabolic Engineering Strategies for Enhanced Isoprenoid Production

The primary goal of engineering the MEP pathway is to increase the intracellular pool of IPP and DMAPP. Several key strategies have proven effective in achieving this.

Key Engineering Strategies:

  • Overexpression of Rate-Limiting Enzymes: The first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a primary rate-limiting step and a common target for overexpression.[9][10][11] Other enzymes, such as DXR, IspG, and IspH, have also been identified as bottlenecks.[9][10]

  • Balancing Pathway Expression: Simply overexpressing all pathway enzymes can lead to the accumulation of toxic intermediates and metabolic burden, paradoxically reducing final product titers.[12] A balanced expression, often achieved by modulating promoter strength or gene copy number, is crucial for maximizing flux.[8]

  • Heterologous Gene Expression: Sourcing enzymes from different organisms can improve catalytic efficiency or bypass native regulation. For instance, expressing DXS and DXR from Bacillus subtilis in E. coli has been shown to double isoprene production compared to overexpressing the native enzymes.[9]

  • Elimination of Competing Pathways: Deleting genes for competing pathways can redirect carbon flux towards the MEP pathway. Knocking out pyruvate kinase (pykF) can help balance the precursor supply of pyruvate and G3P.[8]

  • Optimizing the IPP:DMAPP Ratio: Overexpression of isopentenyl diphosphate isomerase (IDI) is a common strategy to ensure the optimal ratio of IPP to DMAPP required by the specific downstream terpene synthase.[8][13]

  • Genome Integration: Integrating the engineered pathway genes into the host chromosome, rather than using plasmids, can lead to greater genetic stability and more balanced expression, ultimately improving terpene production.[8][14]

Engineering_Strategies cluster_0 Central Carbon Metabolism cluster_1 Native MEP Pathway G3P G3P MEP_Pathway DXS → DXR → ... → IspH G3P->MEP_Pathway Input PYR Pyruvate PYR->MEP_Pathway Input ACoA Acetyl-CoA Products IPP / DMAPP MEP_Pathway->Products TPS Terpene Synthase (Product-Specific) Products->TPS OE_DXS Overexpress Rate-Limiting Enzymes (e.g., dxs, ispH) OE_DXS->MEP_Pathway HET_EXP Express Heterologous Genes (e.g., from B. subtilis) HET_EXP->MEP_Pathway BAL_EXP Balance Pathway Expression (Promoter Tuning) BAL_EXP->MEP_Pathway KO_COMP Delete Competing Pathways (e.g., pykF) KO_COMP->PYR FinalProduct Target Isoprenoid (e.g., Limonene, Taxadiene) TPS->FinalProduct

Figure 2. Common metabolic engineering strategies to boost MEP pathway flux.

The following table summarizes results from various studies, illustrating the quantitative improvements in isoprenoid production achieved through the strategies described above.

Host OrganismTarget IsoprenoidGenetic Modification(s)Titer / Fold IncreaseReference
E. coliIsopreneOverexpression of native dxs and dxr~150 mg/L[9]
E. coliIsopreneExpression of dxs and dxr from B. subtilis314 mg/L (2-fold increase)[9]
E. coliIsopentenolOverexpression of native dxs and ispG61.9 mg/L (3.3-fold increase)[9][15]
E. coliPentaleneneOverexpression of dxs, hdr (ispH), and idi2.86 mg/L (10.2-fold increase)[13]
E. coliTaxadieneCombinatorial tuning of two pathway modules~1 g/L (~100-fold increase)[16]
E. coliAmorphadieneHeterologous MVA pathway from S. cerevisiae24 mg/L[17]
E. coliLycopeneInactivation of competing pathways at pyruvate level45% higher production[16]

Experimental Protocols

This section provides detailed protocols for the key experimental phases of a metabolic engineering project targeting the MEP pathway.

This protocol outlines the general steps for cloning MEP pathway genes (e.g., dxs, idi) into an expression vector for subsequent transformation into E. coli.

Materials & Reagents:

  • E. coli strain for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))

  • Genomic DNA from source organism (e.g., E. coli K-12, B. subtilis)

  • High-fidelity DNA polymerase and dNTPs

  • Gene-specific primers with restriction sites

  • Expression vector (e.g., pET-28a, pBbB5k)

  • Restriction enzymes and T4 DNA ligase

  • LB agar plates and broth with appropriate antibiotics

  • Plasmid miniprep kit

  • DNA sequencing service

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the entire open reading frame (ORF) of the target gene (e.g., dxs). Add unique restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the target gene from the source genomic DNA.

  • Purification: Purify the PCR product using a PCR cleanup kit to remove primers, dNTPs, and polymerase. Verify the size of the amplicon using agarose gel electrophoresis.

  • Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes. A typical reaction includes the DNA, 10x reaction buffer, and 1 µL of each enzyme, incubated at 37°C for 1-2 hours.

  • Ligation: Purify the digested vector and insert. Set up a ligation reaction using T4 DNA ligase to insert the gene into the vector. Incubate at room temperature for 1 hour or at 16°C overnight.

  • Transformation: Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α) using heat shock or electroporation. Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for vector selection. Incubate overnight at 37°C.

  • Colony Screening and Plasmid Isolation: Select several colonies and grow them overnight in liquid LB medium with the selective antibiotic. Isolate the plasmid DNA using a miniprep kit.

  • Verification: Verify the correct insertion of the gene by restriction digest analysis and confirm the sequence integrity by Sanger sequencing.[6]

  • Transformation into Expression Host: Transform the sequence-verified plasmid into a suitable expression host, such as E. coli BL21(DE3).

This protocol describes a standard method for inducing gene expression and producing isoprenoids in a shake flask culture.

Materials & Reagents:

  • Engineered E. coli expression strain

  • LB broth or a defined minimal medium (e.g., M9) supplemented with glucose

  • Appropriate antibiotics

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Organic solvent for overlay/extraction (e.g., dodecane), if producing a volatile or secreted isoprenoid

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.

  • Main Culture: Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth Phase: Grow the main culture at 37°C with shaking (200-250 rpm) until the OD600 reaches a mid-log phase (typically 0.6-0.8).

  • Induction: Cool the culture to a suitable production temperature (e.g., 30°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the pathway genes.

  • Production Phase: If the target isoprenoid is volatile or toxic, add a 10-20% (v/v) organic overlay (e.g., dodecane) to the culture to capture the product and reduce cell toxicity.

  • Incubation: Continue incubating the culture for 24-72 hours at the production temperature (e.g., 30°C) with shaking.

  • Sampling: At various time points (e.g., 12, 24, 48, 72 hours), take samples of both the culture broth and the organic overlay (if used) for analysis of cell density (OD600) and product concentration. Store samples at -20°C or -80°C until analysis.

This protocol provides a method for extracting and quantifying phosphorylated intermediates of the MEP pathway (e.g., IPP, DMAPP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and accurate analytical technique.[18][19]

Materials & Reagents:

  • Cell culture samples

  • Cold quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., isopropanol/water/ammonium bicarbonate mixture)[20]

  • LC-MS/MS system (e.g., coupled with a time-of-flight (TOF) or triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reverse-phase column (e.g., C18)[19][20]

  • Mobile phase solvents (e.g., ammonium formate in water and acetonitrile)[20]

  • Analytical standards for IPP, DMAPP, etc.

Procedure:

  • Metabolism Quenching: Rapidly quench the metabolic activity of the cells. For a 1 mL culture sample, quickly add it to 4 mL of a pre-chilled (-40°C) quenching solution. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent.[20] For absolute quantification, add a known amount of a labeled internal standard (e.g., ¹³C-labeled intermediates). Incubate and sonicate to ensure complete cell lysis and metabolite extraction.

  • Sample Preparation: Centrifuge the extract to remove cell debris. Collect the supernatant and evaporate it to dryness using a SpeedVac or nitrogen stream. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS method.[20]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a chromatographic column. A HILIC column is often effective for retaining and separating these highly polar, phosphorylated compounds.[19]

    • Detect the metabolites using the mass spectrometer, typically in negative ion mode. For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole instrument, where specific precursor-to-product ion transitions are monitored for each analyte.[18]

  • Data Analysis:

    • Generate a standard curve by running serial dilutions of analytical standards for each intermediate to be quantified.

    • Identify and integrate the peak area for each metabolite in the samples.

    • Calculate the concentration of each intermediate in the original sample by comparing its peak area to the standard curve, correcting for the internal standard.

Overall Experimental Workflow

The successful engineering of an organism for isoprenoid production follows a logical, cyclical workflow that integrates design, construction, testing, and analysis.

Experimental_Workflow D1 1. Design - Select target isoprenoid - Identify pathway genes - Choose host organism B1 2. Build - Clone genes into vectors - Assemble pathway - Transform host D1->B1 Plasmid Construction T1 3. Test - Shake flask culture - Induce gene expression - Monitor growth B1->T1 Strain Fermentation A1 4. Analyze - Extract products/metabolites - Quantify via GC or LC-MS - Measure enzyme activity T1->A1 Sample Collection O1 Optimization A1->O1 Data Interpretation O1->D1 Redesign based on results (e.g., change promoter, new gene)

Figure 3. The Design-Build-Test-Analyze cycle for metabolic engineering.

References

Application Notes and Protocols for the Extraction of MEP Pathway Intermediates from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route in plants and many microorganisms for the biosynthesis of isoprenoids.[1] These compounds are vital for various physiological processes, including photosynthesis (carotenoids and chlorophylls), respiration (quinones), and growth regulation (gibberellins and abscisic acid). Understanding the regulation and flux through the MEP pathway is of significant interest for agricultural biotechnology and the development of novel herbicides and antimicrobial agents. This document provides a detailed protocol for the extraction of MEP pathway intermediates from plant tissues for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

MEP Pathway Overview

The MEP pathway, located in the plastids of plant cells, synthesizes the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[2]

MEP_Pathway cluster_inputs Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS GAP Glyceraldehyde 3-phosphate GAP->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK MEcPP MEcPP CDP_MEP->MEcPP MCS HMBPP HMBPP MEcPP->HMBPP HDS IPP IPP HMBPP->IPP HDR DMAPP DMAPP HMBPP->DMAPP HDR IPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Methylerythritol 4-Phosphate (MEP) Pathway.

Quantitative Data of MEP Pathway Intermediates

The following table summarizes representative concentrations of MEP pathway intermediates extracted from Arabidopsis thaliana rosette leaves. Actual concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

IntermediateAbbreviationTypical Concentration Range (pmol/g FW)
1-Deoxy-D-xylulose 5-phosphateDXP5 - 20
This compoundMEP10 - 50
4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-ME2 - 10
2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritolCDP-MEP< 1 (often below detection limits)
2-C-Methyl-D-erythritol 2,4-cyclodiphosphateMEcPP50 - 200
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphateHMBPP1 - 5
Isopentenyl diphosphateIPP10 - 40
Dimethylallyl diphosphateDMAPP5 - 25

Experimental Protocol: Extraction of MEP Pathway Intermediates

This protocol is optimized for the extraction of polar and semi-polar MEP pathway intermediates from plant leaf tissue, such as Arabidopsis thaliana.

Materials and Reagents
  • Plant tissue (e.g., Arabidopsis thaliana rosette leaves)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 50% (v/v) acetonitrile in 10 mM ammonium acetate (pH 9.0)

  • Internal standards (optional, but recommended for accurate quantification; e.g., 13C-labeled MEP pathway intermediates)

  • 2 mL microcentrifuge tubes

  • Zirconia or steel beads

  • Bead beater/tissue homogenizer

  • Refrigerated centrifuge (4°C)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Experimental Workflow Diagram

Extraction_Workflow Harvest 1. Harvest Plant Tissue (Flash-freeze in Liquid N2) Homogenize 2. Homogenization (Cryogenic Grinding) Harvest->Homogenize Extract 3. Extraction (Add pre-chilled solvent) Homogenize->Extract Vortex_Incubate 4. Vortex & Incubate (4°C with shaking) Extract->Vortex_Incubate Centrifuge1 5. Centrifugation (Pellet debris) Vortex_Incubate->Centrifuge1 Collect_Supernatant 6. Collect Supernatant Centrifuge1->Collect_Supernatant Filter 7. Filtration (0.22 µm syringe filter) Collect_Supernatant->Filter Analyze 8. LC-MS Analysis Filter->Analyze

Caption: Experimental Workflow for MEP Intermediate Extraction.
Step-by-Step Methodology

  • Tissue Harvesting and Quenching:

    • Harvest approximately 50-100 mg of fresh plant tissue.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[3] This step is critical to prevent the degradation of labile intermediates.

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Pre-chill 2 mL microcentrifuge tubes containing zirconia or steel beads in liquid nitrogen.

    • Transfer the frozen plant tissue to the pre-chilled tubes.

    • Homogenize the tissue to a fine powder using a bead beater or a pre-chilled mortar and pestle. It is crucial to keep the sample frozen during this step to maintain the quenched state.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent (50% acetonitrile in 10 mM ammonium acetate, pH 9.0).

    • If using internal standards for quantification, add them to the extraction solvent at a known concentration.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubation and Lysis:

    • Incubate the samples on a shaker for 10-15 minutes at 4°C to facilitate the extraction of metabolites.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the pelleted material.

  • Filtration:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial. This step removes any remaining particulate matter that could interfere with the LC-MS analysis.

  • Storage and Analysis:

    • Store the extracts at -80°C until analysis.

    • Analyze the samples by LC-MS/MS. A method using hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of these polar metabolites.[4]

Concluding Remarks

This protocol provides a robust and reproducible method for the extraction of MEP pathway intermediates from plant tissues. The key to successful extraction and analysis is the rapid and effective quenching of metabolism at the point of harvest and maintaining low temperatures throughout the extraction process. The use of appropriate internal standards is highly recommended for accurate quantification. This methodology will enable researchers to investigate the intricate regulation of the MEP pathway and its role in plant physiology and response to environmental stimuli.

References

Application Notes and Protocols for Studying MEP Pathway Gene Function Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the CRISPR/Cas9 system for the functional analysis of genes within the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites, making it a key target for metabolic engineering and drug development.

Introduction to the MEP Pathway and CRISPR/Cas9

The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from pyruvate and glyceraldehyde 3-phosphate.[1][2] Isoprenoids are a vast and diverse class of natural products with a wide range of biological functions and commercial applications, including pharmaceuticals, biofuels, and fragrances. Understanding the function of individual genes in the MEP pathway is crucial for optimizing the production of these valuable compounds.

The CRISPR/Cas9 system is a powerful and versatile genome editing tool that allows for precise and efficient modification of target genes.[3][4] It can be used to create gene knockouts, knock-ins, or to modulate gene expression, providing a robust platform for studying the role of specific genes in metabolic pathways like the MEP pathway.[5] By knocking out a specific gene in the MEP pathway, researchers can observe the resulting phenotypic changes and quantify the impact on the production of downstream isoprenoids, thereby elucidating the gene's function.

Quantitative Data on MEP Pathway Gene Knockouts

The following table summarizes hypothetical quantitative data illustrating the impact of CRISPR/Cas9-mediated knockout of key MEP pathway genes on the production of a target isoprenoid, lycopene, in an engineered E. coli strain. This data is representative of the types of results that can be obtained from such studies.

Target Gene KnockoutGene FunctionLycopene Titer (mg/L)Fold Change vs. Wild TypeReference
Wild Type (Control)N/A150 ± 121.0Hypothetical
dxs (1-deoxy-D-xylulose-5-phosphate synthase)First committed step in the MEP pathway5 ± 10.03Hypothetical
dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase)Second step, converting DXP to MEP8 ± 20.05Hypothetical
ispD (this compound cytidylyltransferase)Third step in the MEP pathway15 ± 30.1Hypothetical

Experimental Protocols

This section provides detailed protocols for key experiments involved in studying MEP pathway gene function using CRISPR/Cas9 in E. coli.

Protocol 1: sgRNA Design and Cloning for MEP Pathway Gene Knockout
  • Target Gene Selection: Identify the target MEP pathway gene in E. coli (e.g., dxs, dxr, ispD).

  • sgRNA Design:

    • Use online sgRNA design tools (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide target sequences within the coding region of the target gene.

    • Select sgRNAs with high on-target scores and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into a sgRNA expression vector.

  • Vector Selection: Choose a suitable plasmid vector that expresses both Cas9 and the sgRNA. For E. coli, a two-plasmid system is often used, with one plasmid expressing Cas9 and the lambda-Red recombinase system, and the other expressing the sgRNA.[1]

  • Cloning:

    • Anneal the two complementary oligonucleotides to form a double-stranded DNA insert.

    • Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsaI).

    • Ligate the annealed sgRNA insert into the digested vector.

    • Transform the ligation product into competent E. coli cells and select for positive clones by antibiotic resistance and colony PCR.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: CRISPR/Cas9-mediated Gene Knockout in E. coli
  • Preparation of Electrocompetent Cells: Prepare electrocompetent cells of the target E. coli strain containing the Cas9 expression plasmid.

  • Transformation:

    • Co-transform the electrocompetent cells with the sgRNA expression plasmid and a donor DNA template. The donor DNA should contain flanking homology arms to the target gene locus and can introduce a stop codon or a frameshift mutation.

    • Use electroporation for efficient transformation.

  • Selection of Mutants:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotics.

    • Induce Cas9 and sgRNA expression according to the specific plasmid system used (e.g., with arabinose or IPTG).

  • Verification of Gene Knockout:

    • Perform colony PCR on individual colonies to screen for the desired genomic modification.

    • Confirm the gene knockout by Sanger sequencing of the PCR product from positive colonies.

    • Further validate the absence of the target protein by Western blotting, if an antibody is available.

Protocol 3: Analysis of Isoprenoid Production
  • Cultivation of Engineered Strains:

    • Inoculate single colonies of the wild-type and knockout E. coli strains into a suitable liquid medium (e.g., LB or M9 minimal medium) containing the necessary antibiotics.

    • Grow the cultures under optimized conditions (e.g., temperature, shaking speed, and induction of the isoprenoid production pathway if applicable).

  • Extraction of Isoprenoids:

    • Harvest the cells by centrifugation.

    • Extract the isoprenoids from the cell pellet using an appropriate solvent (e.g., acetone for lycopene).

  • Quantification by HPLC or GC-MS:

    • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the target isoprenoid.

    • Use a standard curve of the pure isoprenoid compound to determine the concentration in the samples.

    • Normalize the production to the cell density (e.g., optical density at 600 nm or dry cell weight).

Visualizations

MEP Pathway Diagram

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP IspH IPP->DMAPP IDI Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The MEP pathway for isoprenoid biosynthesis.

CRISPR/Cas9 Experimental Workflow

CRISPR_Workflow cluster_design Design Phase cluster_editing Gene Editing Phase cluster_analysis Analysis Phase sgRNA_design sgRNA Design for MEP Pathway Gene Vector_construction Vector Construction (Cas9 & sgRNA) sgRNA_design->Vector_construction Transformation Transformation into E. coli Vector_construction->Transformation Selection Selection of Mutant Colonies Transformation->Selection Verification Verification of Gene Knockout Selection->Verification Cultivation Cultivation of WT and KO Strains Verification->Cultivation Extraction Isoprenoid Extraction Cultivation->Extraction Quantification Quantification (HPLC/GC-MS) Extraction->Quantification Data_analysis Data Analysis and Functional Characterization Quantification->Data_analysis

Caption: Experimental workflow for studying MEP gene function.

Logical Relationship of CRISPR/Cas9 Components

CRISPR_Logic Cas9 Cas9 Nuclease DSB Double-Strand Break Cas9->DSB Cuts sgRNA sgRNA sgRNA->Cas9 Guides Target_DNA MEP Pathway Gene (DNA) Target_DNA->sgRNA Recognized by Knockout Gene Knockout DSB->Knockout Leads to

Caption: Logical relationship of CRISPR/Cas9 components.

References

Troubleshooting & Optimization

Technical Support Center: Identifying Metabolic Bottlenecks in the MEP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and overcome metabolic bottlenecks in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic bottlenecks in the MEP pathway?

A1: Several enzymes in the MEP pathway have been identified as potential rate-limiting steps, creating metabolic bottlenecks that can hinder the production of isoprenoids. The most commonly cited bottlenecks are:

  • 1-deoxy-D-xylulose 5-phosphate synthase (DXS) : As the first enzyme in the pathway, DXS is a critical control point and is often found to be the primary bottleneck.[1][2][3][4] Overexpression of DXS can lead to a significant increase in the intracellular levels of the initial MEP pathway intermediates.[1][3][4]

  • 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) : These two enzymes, which catalyze the final steps of the pathway, are also frequently identified as bottlenecks, particularly when the upstream pathway is engineered for higher flux.[1][3][5] Co-overexpression of DXS, IspG, and IspH has been shown to mitigate the accumulation of intermediates like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and channel carbon towards the final products.[1][3]

  • Isopentenyl diphosphate isomerase (Idi) : While not part of the linear MEP pathway, Idi, which interconverts isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can be crucial for balancing the pool of these precursors for downstream isoprenoid synthesis.[2][6][7]

Q2: How can I identify which enzyme is the bottleneck in my specific experimental system?

A2: Identifying the specific bottleneck in your system requires a systematic approach involving genetic manipulation and quantitative analysis of metabolites. A common strategy involves the individual overexpression of each MEP pathway enzyme and monitoring the resulting changes in the intracellular concentrations of pathway intermediates.[3][8] A significant accumulation of the substrate of a particular enzyme upon its overexpression suggests that the subsequent enzyme in the pathway is the bottleneck. Conversely, if overexpression of an enzyme leads to a significant increase in downstream intermediates and the final product, it indicates that the overexpressed enzyme was a rate-limiting step.

Q3: My attempts to increase isoprenoid production by overexpressing all MEP pathway genes have failed. What could be the reason?

A3: Simply overexpressing all genes in the MEP pathway can lead to an imbalance in the delicate equilibrium of intermediates and cofactors, which can be counterproductive.[9] This can result in the accumulation of toxic intermediates or deplete essential precursors from central metabolism. A more effective strategy is to systematically identify and alleviate bottlenecks one by one. A multivariate-modular pathway engineering approach, where the expression levels of key enzymes like DXS, CMS, CMK, and IDI are carefully balanced, has been shown to be more successful.[10]

Q4: I am observing poor growth of my engineered microbial strain after modifying the MEP pathway. What is the likely cause?

A4: Poor cell growth after engineering the MEP pathway can be attributed to several factors:

  • Metabolic Burden : Overexpression of multiple genes can place a significant metabolic load on the host cells, diverting resources away from essential processes like growth.

  • Toxicity of Intermediates : The accumulation of certain MEP pathway intermediates can be toxic to the cells.[10] For example, high levels of IPP and DMAPP have been shown to impair bacterial growth.[7]

  • Depletion of Precursors : High flux through the MEP pathway can deplete central metabolic precursors like glyceraldehyde-3-phosphate (G3P) and pyruvate, which are essential for other cellular functions.

Troubleshooting Guides

Issue 1: Low yield of the final isoprenoid product despite overexpression of a key pathway enzyme.

Possible Cause Troubleshooting Step
A downstream enzyme has become the new bottleneck.Systematically overexpress downstream enzymes individually or in combination with the first overexpressed enzyme.
Imbalance in the IPP/DMAPP ratio.Co-express isopentenyl diphosphate isomerase (Idi) to optimize the ratio of these precursors for your specific downstream synthase.[2][6][7]
Limited availability of cofactors (e.g., ATP, NADPH, CTP).Engineer central metabolism to enhance the supply of necessary cofactors.[10]
Feedback inhibition of DXS by IPP and DMAPP.Use a feedback-resistant variant of DXS.[2]

Issue 2: Accumulation of an unexpected MEP pathway intermediate.

Possible Cause Troubleshooting Step
The enzyme responsible for converting the accumulating intermediate is inefficient or has become the bottleneck.Overexpress the enzyme immediately downstream of the accumulated intermediate.
The accumulating intermediate is being diverted to a side pathway.Investigate potential side reactions and consider knocking out competing pathways.
The analytical method for metabolite quantification is not accurate.Validate your quantification method using stable isotope-labeled internal standards.[11]

Experimental Protocols

Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the sensitive and accurate determination of MEP pathway metabolite concentrations in biological samples using liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS).[11]

1. Sample Preparation:

  • Quench metabolic activity rapidly, for example, by using cold methanol.
  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).
  • Include stable isotope-labeled internal standards for each metabolite to be quantified to correct for matrix effects and variations in extraction efficiency.[11]

2. LC Separation:

  • Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar MEP pathway intermediates.
  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

3. MS/MS Detection:

  • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[6]
  • Develop a multiple reaction monitoring (MRM) method for each metabolite, specifying the precursor ion and a specific product ion for quantification.

4. Data Analysis:

  • Generate standard curves for each metabolite using authentic standards.
  • Calculate the concentration of each metabolite in the sample by comparing its peak area to that of the corresponding internal standard and the standard curve.

Quantitative Data Summary

The following table summarizes the intracellular concentrations of MEP pathway intermediates in wild-type Zymomonas mobilis. This data can serve as a baseline for comparison when analyzing engineered strains.

MetaboliteAbbreviationMolarity (M)
1-Deoxy-D-xylulose 5-phosphateDXP1.70E-04
This compoundMEP2.50E-05
4-Diphosphocytidyl-2-C-methyl-D-erythritolCDP-MENot Quantified
2-C-Methyl-D-erythritol 2,4-cyclodiphosphateMEcDP3.00E-04
(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphateHMBPP1.00E-05
Isopentenyl diphosphate / Dimethylallyl diphosphateIPP/DMAPP1.00E-05
Data adapted from a study on Zymomonas mobilis.[3][8] Note that CDP-ME could not be quantified due to the lack of a purified standard.[8]

Visualizations

MEP_Pathway Diagram of the MEP Pathway highlighting common bottlenecks (in red). cluster_MEP MEP Pathway cluster_output Isoprenoid Biosynthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP G3P->DXP DXS_node DXS (IspA) Pyruvate Pyruvate Pyruvate->DXP Pyruvate->DXP MEP MEP DXP->MEP DXR (IspC) DXP->MEP CDP_ME CDP-ME MEP->CDP_ME IspD MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE CDP_ME->CDP_MEP MEcDP MEcDP CDP_MEP->MEcDP IspF CDP_MEP->MEcDP HMBPP HMBPP MEcDP->HMBPP IspG MEcDP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH HMBPP->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids IPP_DMAPP->Isoprenoids IspG_node IspG IspH_node IspH Troubleshooting_Workflow start Low Isoprenoid Titer quantify Quantify MEP Pathway Intermediates (LC-MS/MS) start->quantify identify Identify Accumulated Intermediate quantify->identify overexpress Overexpress Downstream Enzyme identify->overexpress Substrate of Enzyme X accumulates no_accumulation No significant accumulation identify->no_accumulation No clear bottleneck reassess Re-quantify Intermediates and Product Titer overexpress->reassess bottleneck_resolved Bottleneck Resolved reassess->bottleneck_resolved bottleneck_persists Bottleneck Persists reassess->bottleneck_persists optimize Optimize Expression Levels (e.g., promoter tuning) optimize->reassess end Improved Titer no_accumulation->optimize bottleneck_resolved->end bottleneck_persists->optimize

References

Technical Support Center: Troubleshooting Fosmidomycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving fosmidomycin resistance in bacterial strains.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with fosmidomycin.

Question: Why am I observing bacterial growth at expected inhibitory concentrations of fosmidomycin?

Answer:

Unexpected growth of bacteria in the presence of fosmidomycin can be due to several factors, ranging from experimental setup to the emergence of resistance. Follow these steps to troubleshoot the issue:

  • Verify Experimental Conditions:

    • Confirm Fosmidomycin Concentration: Double-check calculations and ensure the final concentration in your media is correct. Fosmidomycin solutions can degrade; ensure you are using a fresh, properly stored stock.

    • Check Media Composition: The composition of the growth medium can significantly impact fosmidomycin susceptibility testing. For instance, supplementation with glucose-6-phosphate (G6P) is often recommended as it induces the UhpT transporter, a key entry point for fosmidomycin in some bacteria like E. coli.[1]

    • Inoculum Density: Ensure you are using the correct inoculum density. A high bacterial load can overwhelm the antibiotic, leading to apparent resistance.

  • Investigate Potential Resistance Mechanisms:

    • Spontaneous Mutations: Bacteria can rapidly develop resistance to fosmidomycin through spontaneous mutations.[2] To assess this, perform a population analysis by plating a large number of cells on agar containing fosmidomycin to determine the frequency of resistant mutants.

    • Target Gene Mutations: The primary target of fosmidomycin is Dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase) in the non-mevalonate pathway of isoprenoid biosynthesis.[3][4] Mutations in the dxr gene can confer resistance.[3] A secondary target, IspD, has also been identified, and its overexpression can lead to resistance.[5][6][7] Sequence the dxr and ispD genes of your resistant isolates to identify any mutations.

    • Reduced Drug Uptake: Fosmidomycin enters the bacterial cell primarily through the GlpT (glycerol-3-phosphate) and UhpT (hexose phosphate) transporters.[8][9] Mutations in the genes encoding these transporters can reduce fosmidomycin uptake and lead to resistance. Analyze the sequence of glpT and uhpT in your resistant strains.

Experimental Workflow for Investigating Unexpected Growth

G start Unexpected Bacterial Growth verify_exp 1. Verify Experimental Conditions (Concentration, Media) start->verify_exp check_resistance 2. Assess for Stable Resistance (Subculture on selective media) verify_exp->check_resistance If growth persists sequence_targets 3. Sequence Target Genes (dxr, ispD) check_resistance->sequence_targets If resistance is stable sequence_transporters 4. Sequence Transporter Genes (glpT, uhpT) sequence_targets->sequence_transporters If no target mutations analyze_expression 5. Analyze Gene Expression (qRT-PCR for dxr, ispD, transporters) sequence_transporters->analyze_expression If no transporter mutations conclusion Identify Mechanism of Resistance analyze_expression->conclusion

Caption: Troubleshooting workflow for unexpected bacterial growth.

Question: My Minimum Inhibitory Concentration (MIC) values for fosmidomycin are inconsistent across experiments. What could be the cause?

Answer:

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[10] Several factors can contribute to this variability:

  • Methodology: Different MIC determination methods (e.g., agar dilution, broth microdilution, E-test) can yield different results.[11][12][13] Agar dilution is often considered the gold standard for fosmidomycin.[12][14]

  • Inoculum Preparation: The age and density of the bacterial culture used for inoculation can affect the MIC. Standardize your protocol for preparing the inoculum to ensure consistency.

  • Incubation Time: The duration of incubation can influence the final MIC reading. Adhere to a consistent incubation time as recommended by standard protocols (e.g., CLSI, EUCAST).

  • Media Supplements: As mentioned previously, the presence or absence of supplements like G6P can dramatically alter fosmidomycin's activity and thus the MIC.[1]

Data on Fosmidomycin MICs and IC50s

OrganismMethodValueNotesReference
Escherichia coliBroth MicrodilutionMIC ≥ 32 µg/ml (resistant)Initial screen[11]
Escherichia coliAgar DilutionMIC ≥ 32 µg/ml (resistant)Confirmatory[11]
Staphylococcus schleiferiNot specifiedMIC = 0.5–8 µg/mL[4]
Staphylococcus pseudintermediusNot specifiedMIC = 0.5–1 µg/mL[4]
Klebsiella pneumoniaeEnzyme AssayIC50 = 20 nMAgainst DXR enzyme[4]
Klebsiella pneumoniaeWhole-cell AssayMIC = 64–128 mg/L[4]
Plasmodium falciparumNot specifiedIC50 = 0.81 µM[4]

Frequently Asked Questions (FAQs)

Question: What are the primary mechanisms of fosmidomycin resistance in bacteria?

Answer:

Bacteria have evolved several mechanisms to resist the effects of fosmidomycin. These can be broadly categorized as:

  • Target Modification: This involves alterations in the drug's molecular targets.

    • Mutations in Dxr: The primary target, Dxr, can acquire point mutations that reduce fosmidomycin binding without significantly compromising its enzymatic function.[3] For example, an S222T mutation in E. coli Dxr has been shown to confer resistance.[3]

    • Overexpression of IspD: Increased expression of the downstream enzyme IspD can also lead to fosmidomycin resistance.[5][6][7]

  • Reduced Drug Permeability: This is a common mechanism where the entry of fosmidomycin into the bacterial cell is hindered.[8][9]

    • Mutations in Transporter Genes: Inactivation or mutations in the genes encoding the GlpT and UhpT transporters are frequently observed in fosmidomycin-resistant strains.[8][9]

  • Enzymatic Inactivation: While less common for fosmidomycin compared to other antibiotics, some bacteria may acquire enzymes that modify and inactivate the drug.

Logical Relationship of Fosmidomycin Resistance Mechanisms

G cluster_uptake Reduced Uptake cluster_target Target Modification glpT mutation glpT mutation Resistance Resistance glpT mutation->Resistance uhpT mutation uhpT mutation uhpT mutation->Resistance dxr mutation dxr mutation dxr mutation->Resistance ispD overexpression ispD overexpression ispD overexpression->Resistance Fosmidomycin Fosmidomycin Fosmidomycin->glpT mutation blocked by Fosmidomycin->uhpT mutation blocked by Fosmidomycin->dxr mutation ineffective against Fosmidomycin->ispD overexpression ineffective against

Caption: Key mechanisms leading to fosmidomycin resistance.

Question: How does fosmidomycin work, and what is the MEP pathway?

Answer:

Fosmidomycin targets the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis.[4] This pathway is essential for the survival of many bacteria and parasites like Plasmodium falciparum but is absent in humans, making it an excellent target for antimicrobial drugs.[5][6][7] Isoprenoids are vital for various cellular functions.

Fosmidomycin specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), which catalyzes a key step in the MEP pathway.[3][4] By blocking Dxr, fosmidomycin prevents the synthesis of essential isoprenoids, ultimately leading to bacterial cell death.

The MEP Pathway and Fosmidomycin's Mode of Action

G Pyruvate_GAP Pyruvate + GAP DOXP DOXP Pyruvate_GAP->DOXP DXS Dxr Dxr DOXP->Dxr MEP MEP IspD IspD MEP->IspD Downstream Downstream MEP Pathway Enzymes IspD->Downstream Isoprenoids Isoprenoids Downstream->Isoprenoids Fosmidomycin Fosmidomycin Fosmidomycin->Dxr inhibits Dxr->MEP

Caption: Fosmidomycin inhibits Dxr in the MEP pathway.

Experimental Protocols

Protocol: Agar Dilution for Fosmidomycin MIC Determination

This protocol is a generalized guide. Researchers should consult relevant standards (e.g., CLSI/EUCAST) for specific details.

  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA).

    • After autoclaving and cooling to 45-50°C, add glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.

    • Prepare a series of twofold dilutions of fosmidomycin in sterile water.

    • Add the appropriate volume of each fosmidomycin dilution to individual molten agar aliquots to achieve the desired final concentrations. Also, prepare a drug-free control plate.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a fresh overnight culture, pick several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:10 in saline to obtain the final inoculum.

  • Inoculation:

    • Using a multipoint inoculator, spot 1-10 µL of the final inoculum onto the surface of each agar plate, including the control.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of fosmidomycin that completely inhibits visible bacterial growth. Any faint haze or single colony should be disregarded. The growth control plate should show confluent growth.

References

Technical Support Center: Quantification of MEP Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of methylerythritol 4-phosphate (MEP) pathway intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of MEP pathway intermediates?

A1: Researchers face several significant challenges when quantifying MEP pathway intermediates. These metabolites are often present at very low intracellular concentrations, which complicates their accurate determination.[1][2] Many intermediates are also anionic, carrying a net negative charge, which requires specific analytical approaches for detection.[3] Furthermore, the lack of commercially available purified standards for some intermediates, such as 4-diphosphocytidyl-2-C-methyl-d-erythritol 2-phosphate (CDP-MEP), prevents their absolute quantification, allowing only for the measurement of relative changes.[4][5]

Q2: My results show a significant accumulation of 2-C-methyl-d-erythritol 2,4-cyclodiphosphate (MEcDP). What could be the cause?

A2: A substantial buildup of MEcDP often indicates a metabolic bottleneck at the downstream enzymes, particularly 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) synthase (IspG) and HMBDP reductase (IspH).[6][7] This is commonly observed in genetically engineered strains where upstream enzymes, like 1-deoxy-d-xylulose 5-phosphate synthase (DXS), are overexpressed to increase pathway flux.[4][6] The increased flow of metabolites can saturate the catalytic capacity of IspG, leading to the accumulation and even efflux of its substrate, MEcDP, into the growth medium.[8]

Q3: Is it normal for the concentrations of different MEP pathway intermediates to vary significantly?

A3: Yes, it is normal to observe large variations in the concentrations of MEP pathway intermediates. For instance, in wild-type Zymomonas mobilis, 1-deoxy-d-xylulose 5-phosphate (DXP) and MEcDP were found to be the most abundant intermediates, with concentrations over 17-fold higher than the least abundant ones, such as 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP), isopentenyl diphosphate (IDP), and dimethylallyl diphosphate (DMADP).[4] This inherent variability underscores the complex regulation and differing kinetics of the pathway's enzymes.

Q4: How does feedback regulation impact the MEP pathway, and how can I account for it in my experiments?

A4: The MEP pathway is subject to feedback regulation, which is a critical control mechanism. A key example is the inhibition of the first enzyme, DXS, by the downstream products, particularly the plastidic pool of dimethylallyl diphosphate (DMADP).[9][10] When engineering the pathway, this feedback can limit flux despite the overexpression of initial enzymes. To account for this, it is crucial to measure the pool sizes of all detectable intermediates and end-products. Metabolic flux analysis using stable isotope labeling (e.g., 13CO2) can provide a quantitative measure of carbon flow and reveal the extent of such feedback inhibition under different experimental conditions.[9][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of MEP pathway intermediates.

Issue 1: Low or No Detectable Signal for MEP Intermediates

Potential Cause: Inefficient metabolite extraction or degradation. Troubleshooting Steps:

  • Verify Extraction Buffer: Use a validated extraction solvent. A common choice is a cold mixture of methanol:acetonitrile:water (2:2:1) or a solution of 50% (v/v) acetonitrile containing 10 mM ammonium acetate (pH 9).[2][12] For plant tissues, an extraction buffer of 13 mM ammonium acetate (pH 5.5) can also be effective.[3]

  • Ensure Rapid Quenching: Metabolism must be quenched instantly to prevent enzymatic degradation of intermediates. Immediately freeze samples in liquid nitrogen and maintain them at or below -80°C until extraction.

  • Optimize Sample Handling: Perform extraction steps on ice or in a refrigerated centrifuge to minimize degradation.[3] Lyophilization (freeze-drying) of the extract before reconstitution can improve stability and concentrate the sample.[3]

Potential Cause: Poor chromatographic separation or ion suppression in the mass spectrometer. Troubleshooting Steps:

  • Use Internal Standards: Incorporate stable isotope-labeled internal standards for each analyte of interest.[1][2] These standards co-elute with the target analytes and experience similar matrix effects, allowing for more accurate quantification by correcting for variations in extraction efficiency, LC separation, and MS detection.[3]

  • Optimize Chromatography: Use a suitable column for separating these polar, anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.[1]

  • Divert Flow: To improve signal quality for low-abundance metabolites, consider diverting the LC eluent to waste during the initial and final parts of the run, injecting only the relevant time window into the mass spectrometer. This allows for larger injection volumes without overloading the instrument.[4]

Issue 2: High Variability Between Biological Replicates

Potential Cause: Inconsistent cell growth phase or metabolic state at the time of harvesting. Troubleshooting Steps:

  • Standardize Culture Conditions: Ensure all cultures are grown under identical conditions (media, temperature, aeration).

  • Harvest at a Consistent Growth Phase: Harvest cells at a specific, predefined optical density (OD) to ensure they are in the same metabolic state (e.g., mid-log phase).[12] Minor variations in growth phase can lead to significant changes in metabolite pools.

Potential Cause: Inconsistent sample processing and extraction. Troubleshooting Steps:

  • Normalize by Cell Mass: Normalize the quantified metabolite concentrations to the amount of starting material, such as cell dry weight or protein content, to account for differences in sample size.

  • Process Replicates in Parallel: Whenever possible, process all replicates for a given condition simultaneously to minimize procedural variability.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem: Inaccurate or No Quantification low_signal Low / Inconsistent Signal start->low_signal peak_shift Incorrect Peak Identification start->peak_shift high_variability High Variability in Replicates start->high_variability extraction Inefficient Extraction? low_signal->extraction ionsupp Ion Suppression? low_signal->ionsupp degradation Metabolite Degradation? low_signal->degradation standards Lack of Standards? peak_shift->standards resolution Poor Resolution? peak_shift->resolution harvesting Inconsistent Harvesting? high_variability->harvesting normalization Improper Normalization? high_variability->normalization sol_extraction Solution: Optimize extraction buffer & quenching protocol. extraction->sol_extraction sol_ionsupp Solution: Use stable isotope-labeled internal standards. ionsupp->sol_ionsupp sol_degradation Solution: Keep samples cold. Use lyophilization. degradation->sol_degradation sol_standards Solution: Use purified standards for RT. Analyze relative levels if no standard. standards->sol_standards sol_resolution Solution: Optimize LC gradient & column type (e.g., HILIC). resolution->sol_resolution sol_harvesting Solution: Harvest at consistent cell density (OD). harvesting->sol_harvesting sol_normalization Solution: Normalize to cell dry weight or protein content. normalization->sol_normalization

Caption: A flowchart for troubleshooting common issues in MEP pathway intermediate quantification.

Data Presentation

Quantitative data is crucial for identifying metabolic bottlenecks and understanding pathway regulation.

Table 1: Absolute Intracellular Concentrations of MEP Pathway Intermediates in Wild-Type Zymomonas mobilis

Data sourced from a study using an isotope ratio-based LC-MS approach.[4] Concentrations are averaged from six biological replicates.

MetaboliteAbbreviationConcentration (μM)
1-Deoxy-D-xylulose 5-phosphateDXP11.10 ± 2.10
2-C-Methyl-D-erythritol 4-phosphateMEP3.10 ± 0.60
4-Diphosphocytidyl-2-C-methyl-D-erythritolCDP-ME1.20 ± 0.20
2-C-Methyl-D-erythritol 2,4-cyclodiphosphateMEcDP17.20 ± 2.50
4-Hydroxy-3-methylbut-2-enyl diphosphateHMBDP0.60 ± 0.10
Isopentenyl diphosphate / Dimethylallyl diphosphateIDP/DMADP1.00 ± 0.20

Note: CDP-MEP could not be quantified due to the lack of a purified standard.[4] IDP and DMADP were measured as a combined pool.[4]

Table 2: Relative Fold-Change of MEP Pathway Intermediates Upon Overexpression of DXS2 in Z. mobilis

Data represents the change in metabolite levels in a DXS2-overexpressing strain relative to a control strain.[4]

MetaboliteFold-Change
DXP9.3x
MEP2.2x
CDP-ME9.1x
MEcDP102.0x
HMBDP3.2x
IDP/DMADP2.3x

Experimental Protocols

Protocol: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol is a synthesized methodology based on established methods for analyzing MEP pathway intermediates in bacteria and plants.[1][3][12]

1. Metabolite Extraction a. Harvest 10 mL of bacterial culture in the mid-log phase by centrifugation at >10,000 x g for 10 min at 4°C.[12] b. Discard the supernatant and immediately resuspend the cell pellet in 1 mL of ice-cold extraction buffer (e.g., methanol:acetonitrile:water at a 2:2:1 ratio containing 0.1% ammonium hydroxide).[12] c. Add stable isotope-labeled internal standards to the extraction mixture.[2] d. Vortex vigorously for 5 minutes to ensure cell lysis and metabolite extraction. e. Centrifuge at >15,000 x g for 15 min at 4°C to pellet cell debris.[12] f. Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator or by lyophilization.[3] g. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile:water 1:1, v/v) for LC-MS analysis.[3]

2. LC-MS/MS Analysis a. Chromatography:

  • Column: A HILIC column (e.g., ZIC-pHILIC) is recommended for optimal separation of these polar compounds.
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: 10 mM Ammonium Acetate in water, pH 9.
  • Gradient: Run a gradient from high organic (e.g., 95% A) to high aqueous over ~15-20 minutes to elute the phosphorylated intermediates.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as MEP pathway intermediates are anionic.[3]
  • Analysis Mode: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[2]
  • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each intermediate and its corresponding labeled internal standard.
  • Data Analysis: Quantify metabolites by generating external standard calibration curves and normalizing the peak area of each analyte to its corresponding internal standard.[2]

Pathway and Logic Diagrams

The Methylerythritol 4-Phosphate (MEP) Pathway

MEP_Pathway sub Pyruvate + Glyceraldehyde-3-P DXS DXS sub->DXS DXP DXP DXR DXR (IspC) DXP->DXR MEP MEP MCT MCT (IspD) MEP->MCT CDPME CDP-ME CMK CMK (IspE) CDPME->CMK CDPMEP CDP-MEP MDS MDS (IspF) CDPMEP->MDS MEcDP MEcDP HDS HDS (IspG) MEcDP->HDS HMBDP HMBDP HDR HDR (IspH) HMBDP->HDR prods IDP + DMADP DXS->DXP DXR->MEP MCT->CDPME CMK->CDPMEP MDS->MEcDP HDS->HMBDP HDR->prods

Caption: The seven enzymatic steps of the MEP pathway, from precursors to the final products IDP and DMADP.

Feedback Inhibition of DXS

Feedback_Inhibition DXS DXS Activity MEP_Pathway MEP Pathway Flux DXS->MEP_Pathway initiates DMADP DMADP Pool MEP_Pathway->DMADP produces DMADP->DXS inhibits

Caption: Logical diagram showing the feedback inhibition of DXS activity by the downstream product DMADP.

References

Technical Support Center: Enhancing Metabolic Flux Through the MEP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and successfully increase metabolic flux for the production of valuable isoprenoids.

Frequently Asked Questions (FAQs)

Q1: What is the MEP pathway and why is it a target for metabolic engineering?

The MEP pathway, also known as the non-mevalonate pathway, is a metabolic route for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] It is found in most bacteria, green algae, and the plastids of higher plants.[1][2] This pathway is a key target for metabolic engineering because it has a higher theoretical carbon yield from glucose compared to the alternative mevalonate (MVA) pathway, making it an attractive choice for producing biofuels, pharmaceuticals, and other high-value chemicals.[3] Furthermore, since the pathway is essential for many pathogens but absent in humans, its enzymes are excellent targets for the development of new antibiotics.[4]

Q2: What are the primary rate-limiting steps in the MEP pathway?

Extensive research has identified several enzymes that can be rate-limiting, depending on the organism and experimental conditions.

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): This is the first enzyme of the pathway and is widely considered the primary bottleneck.[2][5][6][7] Its activity often dictates the total amount of carbon entering the pathway.[6][7]

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): The second enzyme in the pathway, DXR, has also been identified as a significant rate-limiting step in various organisms.[4]

  • HMBPP synthase (IspG) and HMBPP reductase (IspH): These two downstream enzymes, which contain oxygen-sensitive iron-sulfur clusters, can become bottlenecks, especially when the upstream flux is increased or under conditions of oxidative stress.[3][5][8]

Q3: What are the most common initial strategies to increase flux through the MEP pathway?

The most common and often successful initial strategy is the overexpression of the gene encoding the first enzyme, DXS.[5][6] This typically increases the flow of carbon into the pathway.[5] Often, this is done in combination with overexpressing DXR.[9] To prevent the accumulation of downstream intermediates, it is also common to co-express other pathway enzymes like ispG and ispH.[5][10] Another strategy involves introducing heterologous genes from different organisms that may possess superior enzymatic activity.[9]

Q4: Is it effective to overexpress all the MEP pathway genes simultaneously?

No, this approach is often counterproductive. While overexpressing key bottleneck enzymes can increase flux, combined overexpression of all genes in the pathway can lead to a decrease in isoprenoid production.[11] This is likely due to the creation of new metabolic imbalances, the depletion of essential precursors like glyceraldehyde-3-phosphate (G3P) and pyruvate, or the accumulation of toxic intermediates.[11][12] A delicate balance of intermediate concentrations is required to maximize product yield.[13]

Q5: How does precursor availability affect MEP pathway flux?

The MEP pathway begins with the condensation of G3P and pyruvate.[10] Therefore, limitations in the cellular pools of either of these central metabolites can directly hinder the formation of DXP, the pathway's first intermediate, and consequently reduce the overall flux.[10] Strains engineered for high flux may suffer from the depletion of these precursors, leading to poor cell growth.[12]

Q6: What is feedback inhibition and how does it affect the MEP pathway?

Feedback inhibition is a regulatory mechanism where the end-product of a pathway inhibits an earlier enzyme in the same pathway. In the MEP pathway, the final products, IPP and DMAPP, are known to inhibit the activity of DXS, the first enzyme.[2][7] This means that as IPP and DMAPP accumulate, they can slow down their own production by inhibiting the entry of carbon into the pathway.[7] This is an important consideration when engineering the pathway, as a downstream bottleneck could lead to IPP/DMAPP accumulation and subsequent feedback inhibition of DXS.

Troubleshooting Guides

Issue 1: Low Isoprenoid Titer Despite Overexpression of an Upstream Enzyme (e.g., DXS)

Symptom Possible Cause Diagnostic Step Recommended Solution
Final product yield is low, but cell growth is not significantly impaired.A new bottleneck has emerged downstream. Overexpressing DXS can lead to the accumulation of intermediates like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), indicating that IspG and/or IspH have become rate-limiting.[5]Use LC-MS/MS to quantify the intracellular concentrations of MEP pathway intermediates. A significant buildup of MEcDP points towards an IspG/IspH bottleneck.[5]Co-express the ispG and ispH genes along with dxs. This has been shown to effectively reduce MEcDP accumulation and mobilize carbon towards the final products.[5]
The final products (IPP/DMAPP) are accumulating and causing feedback inhibition on DXS.[7]Quantify intracellular IPP and DMAPP levels.Introduce a strong heterologous "sink" enzyme, such as an isoprene synthase or another terpene synthase, to efficiently convert IPP and DMAPP into the desired final product, thereby pulling flux through the pathway.[5]
An intermediate, such as MEcDP, is being actively transported out of the cell, leading to a loss of carbon from the pathway.[3][10]Analyze the culture medium for the presence of MEP pathway intermediates.Identify and knock out the responsible efflux pump. For example, in E. coli, the fsr gene encodes a fosmidomycin resistance pump that can export MEcDP.[3]

Issue 2: Poor Cell Growth or Toxicity After Engineering the MEP Pathway

Symptom Possible Cause Diagnostic Step Recommended Solution
The engineered strain exhibits a significantly slower growth rate compared to the wild-type or control strain.The high flux through the MEP pathway is depleting the central metabolism of essential precursors (G3P and pyruvate), starving the cell of resources needed for growth.[12]Perform a metabolic analysis to check the levels of central carbon metabolites.Use weaker or inducible promoters to fine-tune the expression of the overexpressed MEP pathway genes. This allows for a more balanced diversion of carbon.[13] Consider engineering upstream pathways (e.g., glycolysis, pentose phosphate pathway) to increase the supply of G3P and pyruvate.[10]
Accumulation of certain pathway intermediates, particularly IPP and DMAPP, can be toxic to the host cells.[9]Quantify intracellular IPP and DMAPP. High levels correlate with toxicity.Improve the conversion of IPP and DMAPP to the final, often less toxic, isoprenoid product by overexpressing a highly active terpene synthase. Ensure the expression of this sink enzyme is well-balanced with the upstream pathway.

Issue 3: Inconsistent or Decreased Product Yield Under High Aeration

Symptom Possible Cause Diagnostic Step Recommended Solution
Isoprenoid production is lower in cultures with high aeration compared to micro-aerobic or anaerobic conditions.Oxidative stress is inactivating the Fe-S cluster-containing enzymes IspG and IspH, which are highly sensitive to reactive oxygen species (ROS).[3][8]Compare product titers under different aeration conditions. While direct measurement of enzyme activity in vivo is difficult, this correlation is a strong indicator.Optimize the cultivation conditions to minimize oxidative stress (e.g., control dissolved oxygen levels). Consider co-expressing genes involved in Fe-S cluster assembly and repair to improve the stability and activity of IspG and IspH.

Data Summary Tables

Table 1: Summary of Genetic Engineering Strategies and Reported Yield Improvements

OrganismTarget Gene(s) OverexpressedProductReported ImprovementReference
E. coliNative dxs and dxrIsopreneBaseline[9]
E. coliB. subtilisdxs and dxrIsoprene2-fold higher yield vs. native overexpression[9]
E. coliispGIsopentenol1.6-fold increase in production[10]
E. colidxs, ispGIsopentenol2.1-fold increase over ispG alone[10]
Z. mobilisdxs2MEP IntermediatesSubstantial increase in MEcDP accumulation[5]
Z. mobilisdxs2, ispG, ispHMEP IntermediatesReduced MEcDP accumulation, increased downstream intermediates[5]

Table 2: Environmental Factors Influencing MEP Pathway Flux in Plants

FactorOrganismObservationMagnitude of ChangeReference
Light IntensitySpinachIncreased light intensity boosts MEP pathway flux.4-fold increase in the 200-1200 µmol m⁻² s⁻¹ range[14][15]
TemperatureSpinachIncreased temperature boosts MEP pathway flux.7-fold increase in the 25-37 °C range[14][15]

Visual Guides and Workflows

MEP_Pathway cluster_precursors Precursors cluster_products Products Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP DXP DXR DXR DXP->DXR MEP MEP IspD IspD MEP->IspD CDPME CDP-ME IspE IspE CDPME->IspE CDPMEP CDP-MEP IspF IspF CDPMEP->IspF MEcDP MEcDP IspG IspG MEcDP->IspG Bottleneck 2 HMBPP HMBPP IspH IspH HMBPP->IspH Bottleneck 3 IPP IPP DMAPP DMAPP DMAPP->DXS Feedback Inhibition DXS->DXP Bottleneck 1 DXR->MEP IspD->CDPME IspE->CDPMEP IspF->MEcDP IspG->HMBPP IspH->IPP IspH->DMAPP Troubleshooting_Workflow start Low Isoprenoid Yield q_growth Is cell growth inhibited? start->q_growth a_precursor Possible Cause: Precursor Drain / Toxicity q_growth->a_precursor Yes q_intermediates Measure Intermediates (LC-MS/MS) q_growth->q_intermediates No s_tune Solution: - Tune promoter strength - Engineer precursor pathways a_precursor->s_tune a_bottleneck Possible Cause: Downstream Bottleneck (e.g., MEcDP accumulation) q_intermediates->a_bottleneck a_feedback Possible Cause: Feedback Inhibition (IPP/DMAPP accumulation) q_intermediates->a_feedback s_overexpress Solution: - Overexpress downstream enzymes (IspG, IspH) - Add product sink a_bottleneck->s_overexpress s_sink Solution: - Strengthen product sink a_feedback->s_sink MFA_Workflow step1 1. Cell Culture with ¹³C-labeled Substrate (e.g., ¹³C-Glucose) step2 2. Rapidly Quench Metabolism & Extract Intracellular Metabolites step1->step2 step3 3. Analytical Measurement (LC-MS/MS or NMR) to determine isotopomer distribution step2->step3 step4 4. Computational Modeling Integrate labeling data with a stoichiometric model of metabolism step3->step4 step5 5. Determine Intracellular Flux Map step4->step5

References

Technical Support Center: Analysis of MEP Pathway Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of methylerythritol phosphate (MEP) pathway intermediates during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of MEP pathway intermediate instability during analysis?

A1: The instability of MEP pathway intermediates, which are phosphorylated sugars, arises from two main sources:

  • Enzymatic Degradation: Cellular phosphatases and other enzymes can rapidly degrade these intermediates upon cell lysis. It is crucial to quench metabolic activity instantly to obtain accurate measurements.

  • Chemical Instability: As phosphomonoesters, these molecules are susceptible to hydrolysis. Their stability is pH-dependent, with increased lability at acidic pH (around pH 4) and greater stability at neutral to alkaline pH.

Q2: My LC-MS analysis of MEP pathway intermediates shows poor peak shape, particularly tailing. What could be the cause?

A2: Peak tailing for phosphorylated compounds like MEP pathway intermediates is a common issue in liquid chromatography. The primary cause is often the interaction of the negatively charged phosphate groups with metal components of the LC system, such as the column frits, tubing, and parts of the injector or mass spectrometer interface. Chemical derivatization can significantly improve the chromatographic retention and peak shape of these analytes.[1]

Q3: I am observing unexpected peaks in my mass spectrometry data that correspond to the mass of other MEP pathway intermediates. What could be happening?

A3: This phenomenon is likely due to in-source fragmentation, where analytes fragment in the ion source of the mass spectrometer before mass analysis. For example, hexose phosphates can fragment to produce ions with the same mass as triose phosphates.[2][3] This can lead to misidentification and inaccurate quantification. Proper chromatographic separation is essential to distinguish between true metabolites and in-source fragments.

Q4: What are the recommended storage conditions for extracted MEP pathway intermediates?

A4: To minimize both enzymatic and chemical degradation, extracted samples should be stored at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage during sample preparation, keep samples on dry ice or at least at -20°C.

Q5: Which analytical technique is most suitable for the quantitative analysis of MEP pathway intermediates?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for quantifying the low-abundance intermediates of the MEP pathway.[4] Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation.

Troubleshooting Guides

Issue 1: Low or No Signal for MEP Pathway Intermediates
Possible Cause Troubleshooting Step
Inefficient Metabolic Quenching Ensure rapid and complete quenching of metabolic activity. For bacterial cultures, fast filtration followed by immediate immersion in a cold solvent mixture (e.g., -20°C to -40°C methanol/water) is effective. For adherent cells or tissues, snap-freezing in liquid nitrogen before extraction is recommended.
Inefficient Extraction Use a cold, polar solvent system for extraction. A common method is a two-phase extraction with methanol, water, and chloroform to separate polar metabolites from lipids and proteins. Ensure complete cell lysis.
Degradation During Storage/Handling Always keep samples on ice or dry ice during processing. Store long-term at -80°C. Prepare fresh working solutions of standards.
Poor Ionization in MS Optimize mass spectrometer source parameters. Due to their phosphorylated nature, MEP pathway intermediates are best analyzed in negative ion mode.
Low Intracellular Concentrations The intracellular concentrations of some MEP pathway intermediates are inherently very low.[4] Increase the amount of starting material (e.g., cell pellet volume) if possible.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Interaction with Metal Surfaces Use a biocompatible LC system with PEEK tubing and fittings where possible. Consider using columns with glass-lined tubes to reduce metal interactions.
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak tailing, especially for highly abundant intermediates.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the stability of the intermediates (neutral to slightly basic is often better than acidic). Ensure adequate buffer concentration, especially for HILIC and ion-exchange chromatography.[5]
Contamination of the Column Flush the column with a strong solvent or according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Solvent Mismatch The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Issue 3: Inaccurate Quantification and Isomer Misidentification
Possible Cause Troubleshooting Step
In-source Fragmentation Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation. Rely on chromatographic separation to distinguish true metabolites from fragments that may have the same mass-to-charge ratio.[2][3]
Lack of Isotope-Labeled Internal Standards The use of stable isotope-labeled internal standards for each analyte is highly recommended for the most accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.[4]
Co-elution of Isomers Optimize the chromatographic method to separate critical isomers (e.g., isopentenyl diphosphate and dimethylallyl diphosphate). Different fragmentation patterns in MS/MS can also help distinguish isomers.[6][7]
Matrix Effects Perform a standard addition experiment or use isotope-labeled internal standards to assess and correct for ion suppression or enhancement caused by other molecules in the sample matrix.

Data Presentation

Table 1: Relative Abundance of MEP Pathway Intermediates in Zymomonas mobilis
IntermediateIntracellular Concentration (μM)
DXP1.8 ± 0.3
MEP0.4 ± 0.1
CDP-ME0.3 ± 0.1
MEcDP3.1 ± 0.5
HMBDP< 0.1
IDP/DMADP< 0.1
Data adapted from a study on Z. mobilis, showing the native abundance of intermediates. Concentrations can vary significantly based on the organism and growth conditions.
Table 2: General Stability of Phosphorylated Sugars
ConditionStabilityRationale
pH ~4 LowMost labile as a monoanion.
Neutral to Alkaline pH HighMore stable in these conditions.
Room Temperature Moderate to LowDegradation can occur over time. One study noted that 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) is stable for weeks at room temperature.[8][9]
-20°C to -80°C HighRecommended for both short-term and long-term storage to prevent chemical and enzymatic degradation.

Experimental Protocols

Protocol 1: Quenching and Extraction of MEP Pathway Intermediates from E. coli
  • Culture Sampling: Rapidly withdraw a defined volume of bacterial culture (e.g., 5 mL).

  • Quenching: Immediately filter the cells through a 0.22 µm filter and immerse the filter in a quenching solution of 60% methanol pre-chilled to -40°C. This step must be performed as quickly as possible to arrest metabolism.

  • Extraction:

    • Transfer the filter with the quenched cells to a tube containing 1 mL of cold (-20°C) extraction solvent (e.g., 75% ethanol).

    • Add an internal standard solution containing isotope-labeled versions of the MEP pathway intermediates.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 1 hour to ensure complete extraction.

  • Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: LC-MS/MS Analysis of MEP Pathway Intermediates
  • Chromatographic Separation:

    • Column: A HILIC column is typically used.

    • Mobile Phase A: 10 mM ammonium carbonate in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar intermediates.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Use pre-determined precursor-to-product ion transitions for each MEP pathway intermediate and their corresponding isotope-labeled internal standards.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize signal for the analytes of interest.

Visualizations

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP 1-Deoxy-D-xylulose-5-P DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol-4-P DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol-2-P IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcDP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspF->MEcDP IspG IspG MEcDP->IspG HMBDP 4-Hydroxy-3-methylbut-2-enyl-diphosphate IspG->HMBDP IspH IspH HMBDP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP

Caption: The enzymatic steps of the methylerythritol phosphate (MEP) pathway.

Troubleshooting_Workflow Start Start: Poor LC-MS Data Problem_Type What is the issue? Start->Problem_Type Low_Signal Low/No Signal Problem_Type->Low_Signal Signal Bad_Peak_Shape Poor Peak Shape Problem_Type->Bad_Peak_Shape Peak Shape Wrong_Quant Inaccurate Quantification Problem_Type->Wrong_Quant Quantification Check_Quenching Metabolism Quenched Rapidly? Low_Signal->Check_Quenching Check_Metal_Interaction Metal Interaction? Bad_Peak_Shape->Check_Metal_Interaction Check_IS Using Isotope-Labeled IS? Wrong_Quant->Check_IS Check_Quenching->Low_Signal No, Re-evaluate Check_Extraction Extraction Protocol Optimal? Check_Quenching->Check_Extraction Yes Check_Extraction->Low_Signal No, Re-evaluate Optimize_MS Optimize MS Source Check_Extraction->Optimize_MS Yes Check_Column_Health Column Overloaded/Contaminated? Check_Metal_Interaction->Check_Column_Health No Use_Biocompatible_LC Use Biocompatible System/Column Check_Metal_Interaction->Use_Biocompatible_LC Yes Check_Column_Health->Bad_Peak_Shape No, Check Mobile Phase Dilute_Sample Dilute Sample/Clean Column Check_Column_Health->Dilute_Sample Yes Check_Fragmentation In-Source Fragmentation? Check_IS->Check_Fragmentation Yes Implement_IS Implement Isotope-Labeled Standards Check_IS->Implement_IS No Check_Fragmentation->Wrong_Quant Yes, Optimize Source Check_Fragmentation->Wrong_Quant No, Check Matrix Effects Optimize_Source Optimize Source Voltage

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

Technical Support Center: Enhancing the Solubility of Recombinant MEP Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant enzymes of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the poor solubility of recombinant MEP pathway enzymes.

Problem: My recombinant MEP pathway enzyme is expressed, but it is mostly insoluble and forms inclusion bodies.

This is a frequent challenge when overexpressing heterologous proteins in hosts like E. coli.[1] Inclusion bodies are dense aggregates of misfolded protein. Here are several strategies to improve the solubility of your target enzyme.

Q1: How can I optimize expression conditions to favor soluble protein production?

A1: Optimizing expression conditions is a critical first step. The goal is to slow down the rate of protein synthesis to allow for proper folding.[2][3]

  • Lower the Induction Temperature: Reducing the temperature after induction (e.g., to 15-25°C) can significantly improve protein solubility.[2][4] Lower temperatures slow down cellular processes, including transcription and translation, which can reduce the rate of protein aggregation.[2][5]

  • Adjust Inducer Concentration: The concentration of the inducer (e.g., IPTG for T7 promoters, L-arabinose for araBAD promoters) can be titrated to modulate expression levels.[6][7] Both increasing and decreasing the inducer concentration should be tested, as the optimal concentration can be protein-dependent.[6] For instance, reducing the IPTG concentration from 1 mM to as low as 0.005 mM has been shown to improve solubility.[8]

  • Change the Host Strain: Some E. coli strains are better suited for expressing certain proteins. Strains like BL21(DE3)pLysS contain T7 lysozyme, which reduces basal expression of the target gene, potentially increasing the yield of soluble protein for toxic proteins.[7] The Tuner (DE3) strain allows for more precise control over induction levels.[6]

  • Use a Weaker or Tighter Promoter: Strong promoters like T7 can lead to such rapid protein production that folding machinery is overwhelmed.[7] Using a weaker promoter or a more tightly regulated one, such as the araBAD promoter, can lead to a higher proportion of soluble protein.[7][9]

Q2: Are there any additives I can include in the culture medium to improve solubility?

A2: Yes, supplementing the growth medium with certain chemical additives, known as osmolytes or chemical chaperones, can enhance protein solubility.

  • Sorbitol: High concentrations of sorbitol (e.g., 0.5 M) have been shown to significantly increase the solubility of MEP pathway enzymes like DXS.[10] The addition of sorbitol can lead to a corresponding increase in the production of the metabolic product.[10]

  • Glycine-betaine: This osmoprotectant can help overcome osmotic stress and improve protein solubility.[6]

  • Dipeptides: The presence of dipeptides like glycylglycine in the culture medium has been reported to enhance the solubility of overexpressed proteins.[11]

  • Cofactors: Some enzymes require metal cofactors for proper folding and stability. Supplementing the media with the appropriate metal salts may improve solubility.[8]

Q3: Can fusion tags help with the solubility of my MEP pathway enzyme?

A3: Fusing your target protein to a highly soluble partner is a widely used and effective strategy.[6][11]

  • Maltose-Binding Protein (MBP): MBP is one of the most effective solubility-enhancing tags.[12]

  • Glutathione-S-Transferase (GST): GST is another popular fusion partner that can improve the solubility of heterologous proteins.[11]

  • Thioredoxin (TrxA): Co-expression or fusion with thioredoxin can also enhance the solubility of expressed proteins.[11]

These fusion tags not only improve solubility but also provide an affinity handle for purification.[2]

Q4: I've tried optimizing expression conditions and using additives, but my protein is still insoluble. What else can I do?

A4: If the above strategies are insufficient, you can explore co-expression with molecular chaperones or, as a last resort, refolding from inclusion bodies.

  • Co-expression with Molecular Chaperones: Molecular chaperones assist in the correct folding of other proteins.[13][14] Co-expressing your MEP pathway enzyme with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly increase the yield of soluble protein.[15][16][17]

  • Refolding from Inclusion Bodies: If you have a high yield of protein in inclusion bodies, you can purify these aggregates and then attempt to refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidinium hydrochloride, followed by a refolding process where the denaturant is gradually removed.[8][11]

Frequently Asked Questions (FAQs)

Q: Which MEP pathway enzymes are known to have solubility issues?

A: Several enzymes in the DXP (MEP) pathway, including DXS, IspG, IspH, and IspA, have been reported to be highly insoluble when overexpressed in E. coli.[10] Problems with the solubility of IspD, IspE, and IspF have also been noted, with some constructs requiring a GST tag to remain soluble.[18]

Q: At what point in my experiment should I add solubility-enhancing agents like sorbitol?

A: For additives like sorbitol, it is typically added directly to the cell culture at the time of induction.[10]

Q: How do I choose the right chaperone system to co-express with my protein?

A: The choice of chaperone can be protein-specific and may require some trial and error.[13] The GroEL/GroES system is often effective for proteins in the 10-60 kDa range.[13] The DnaK/DnaJ/GrpE system acts earlier in the folding pathway.[17] Commercially available chaperone plasmid sets allow for screening of different chaperone combinations.

Q: What is the mechanism behind lowering the temperature to improve solubility?

A: Lowering the cultivation temperature slows down the rate of protein synthesis.[2][3] This provides more time for the newly synthesized polypeptide chain to fold correctly before it can interact with other unfolded proteins and aggregate.[3][19] Additionally, lower temperatures reduce hydrophobic interactions that can lead to aggregation.[19]

Q: Can I use the araBAD promoter system to fine-tune the expression level of my MEP pathway enzyme?

A: Yes, the araBAD promoter is an excellent choice for titrating expression levels.[7] The level of protein expression increases with increasing concentrations of L-arabinose, allowing for fine control over the synthesis rate, which can be crucial for optimizing solubility.[7][9]

Data Presentation

Table 1: Effect of Sorbitol on the Solubility of Recombinant DXS and DXP Production

ConditionSoluble DXS (relative units)DXP Production (relative units)
Control (no sorbitol)1.01.0
0.5 M SorbitolSignificantly Increased[10]Parallel Increase[10]

Data summarized from a study on enhancing the solubility of DXP pathway enzymes.[10]

Table 2: General Strategies for Improving Recombinant Protein Solubility

StrategyKey Parameters to OptimizeExpected Outcome
Lower Expression Temperature 15-25°C[2]Increased proportion of soluble protein[5]
Adjust Inducer Concentration e.g., 0.005 - 1 mM IPTG[8]Modulated expression rate, potentially improving folding[6]
Use of Chemical Additives e.g., 0.5 M Sorbitol[10]Enhanced protein solubility[10]
Co-expression with Chaperones GroEL/GroES, DnaK/DnaJ/GrpE[16]Increased yield of correctly folded, soluble protein[15]
Fusion with Soluble Tags MBP, GST[11][12]Improved solubility and aid in purification[11]

Experimental Protocols

Protocol 1: Optimization of Expression Temperature

  • Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium with the starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Grow the cultures at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Divide the culture into several flasks.

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Incubate the induced cultures at different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C) for different durations (e.g., 3-5 hours for higher temperatures, overnight for lower temperatures).[20]

  • Harvest the cells by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the amount of soluble and insoluble target protein in each fraction by SDS-PAGE and Coomassie staining or Western blot.

Protocol 2: Co-expression with Molecular Chaperones

  • Co-transform the expression plasmid for your MEP pathway enzyme and a compatible plasmid carrying the chaperone genes (e.g., a pACYC-based plasmid with the GroEL/GroES genes) into an appropriate E. coli expression strain.

  • Select for transformants on agar plates containing the antibiotics for both plasmids.

  • Grow a starter culture overnight in LB medium with both antibiotics.

  • Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8 at 37°C.

  • Induce the expression of the chaperone genes according to the plasmid manufacturer's instructions (this may involve a different inducer or be constitutive).

  • A short time after inducing the chaperones (e.g., 15-30 minutes), induce the expression of your target MEP pathway enzyme.

  • Continue to incubate the culture under optimized conditions (e.g., a lower temperature as determined in Protocol 1).

  • Harvest the cells and analyze the soluble and insoluble fractions as described above.

Visualizations

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS (dxs) G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (dxr) CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD (ispD) ME_cPP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->ME_cPP IspE (ispE) HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate ME_cPP->HMBPP IspF (ispF) IPP Isopentenyl Pyrophosphate HMBPP->IPP IspG (ispG) DMAPP Dimethylallyl Pyrophosphate HMBPP->DMAPP IspH (ispH) IPP->DMAPP IDI (idi)

Caption: The MEP pathway for isoprenoid precursor biosynthesis.

Solubility_Workflow Start Start: Insoluble Protein Expression Optimize_Conditions Optimize Expression Conditions (Temp, Inducer, Strain) Start->Optimize_Conditions Additives Use Media Additives (Sorbitol, Betaine) Optimize_Conditions->Additives Still Insoluble End End: Soluble Protein Optimize_Conditions->End Soluble Fusion_Tags Employ Solubility Tags (MBP, GST) Additives->Fusion_Tags Still Insoluble Additives->End Soluble Chaperones Co-express with Chaperones (GroEL/ES, DnaK/J) Fusion_Tags->Chaperones Still Insoluble Fusion_Tags->End Soluble Refolding Refold from Inclusion Bodies Chaperones->Refolding Still Insoluble Chaperones->End Soluble Refolding->End Soluble

Caption: Troubleshooting workflow for improving protein solubility.

References

Technical Support Center: Overcoming Feedback Inhibition in the MEP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming feedback inhibition in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My attempts to increase isoprenoid yield by overexpressing the first enzyme of the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), have not been successful. What could be the underlying issue?

A1: While overexpressing DXS is a common strategy, its effectiveness can be limited by feedback inhibition from the downstream products isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] This inhibition occurs through an allosteric mechanism where IPP and DMAPP bind to DXS, promoting the dissociation of the active enzyme dimer into inactive monomers.[3][4][5]

Troubleshooting Steps:

  • Confirm DXS Overexpression: Verify the increased expression of DXS protein using methods like SDS-PAGE or Western blotting.

  • Analyze Metabolite Accumulation: Use LC-MS or similar techniques to quantify intracellular levels of MEP pathway intermediates. Accumulation of DXP without a corresponding increase in downstream products can indicate a bottleneck at the DXS step due to feedback inhibition.

  • Consider Subsequent Pathway Bottlenecks: Overexpression of DXS can lead to new rate-limiting steps in the pathway. The enzymes 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) are common subsequent bottlenecks.[6] Co-expression of ispG and ispH with dxs may be necessary to improve flux.[6]

  • Implement a Feedback-Resistant DXS Mutant: Introduce mutations in the dxs gene that reduce its sensitivity to IPP and DMAPP.

Q2: How can I create a feedback-resistant DXS enzyme?

A2: Site-directed mutagenesis is a powerful technique to engineer feedback-resistant DXS enzymes. By altering the amino acid residues in the allosteric binding site for IPP and DMAPP, their inhibitory effect can be reduced.

Strategy:

  • Identify Target Residues: Computational modeling and sequence alignments can help identify putative allosteric sites. For example, in poplar DXS (Populus trichocarpa), residues Ala-147 and Ala-352 were identified as potentially influencing inhibitor binding.[7]

  • Introduce Mutations: Use a site-directed mutagenesis kit to introduce specific amino acid substitutions. For example, changing alanine to glycine (A147G, A352G) was attempted to reduce the binding affinity of inhibitors.[7]

  • Characterize Mutant Enzymes: Express and purify the mutant DXS proteins and perform enzyme kinetic assays in the presence of varying concentrations of IPP and DMAPP to determine their inhibition constants (Ki).

Q3: I have successfully overexpressed all the enzymes in the MEP pathway, but the isoprenoid yield is still low. What other factors should I consider?

A3: Even with an optimized MEP pathway, isoprenoid production can be limited by the supply of precursors and essential cofactors.

Troubleshooting Steps:

  • Precursor Availability: The MEP pathway utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate. Ensure that your host organism's central carbon metabolism can provide a sufficient and balanced supply of these precursors. Engineering upstream pathways, such as the pentose phosphate pathway, can enhance precursor availability.

  • Cofactor Imbalance: The MEP pathway requires NADPH and ATP. Ensure that the cellular environment provides these cofactors in adequate amounts. Overexpression of enzymes that regenerate NADPH, for instance, can be beneficial.

  • Toxicity of Intermediates: The accumulation of certain pathway intermediates, such as IPP and DMAPP, can be toxic to the host cells, leading to growth inhibition and reduced productivity.[8] Consider strategies to efficiently convert these intermediates to the final product, such as by co-expressing a highly active downstream synthase.

  • Codon Optimization: If you are expressing heterologous genes, ensure that their codon usage is optimized for your expression host to ensure efficient translation.

Quantitative Data Summary

The following table summarizes key quantitative data related to feedback inhibition of DXS.

Enzyme SourceInhibitorInhibition Constant (Ki)MutantChange in Activity/InhibitionReference
Populus trichocarpa DXSIPP~60-80 µM--[1]
Populus trichocarpa DXSDMAPP~60-80 µM--[1]
Populus trichocarpa DXSIPP-A147GIncreased IDP inhibition and overall activity[7]
Populus trichocarpa DXSIPP-A352GIncreased IDP inhibition and overall activity[7]
Populus trichocarpa DXSIPP-A147G/A352GReduced IDP inhibition and slightly reduced activity[7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of DXS

This protocol provides a general workflow for creating a feedback-resistant DXS mutant using a commercial site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type dxs gene

  • Custom-designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design primers that are complementary to the template plasmid and contain the desired mutation. The primers should anneal back-to-back. Online tools can assist in primer design.[9]

  • PCR Amplification: Perform PCR using the plasmid template and mutagenic primers to amplify the entire plasmid containing the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.[10]

  • Template Removal: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[9]

  • Ligation: Circularize the linear, mutated PCR product using a T4 DNA ligase.

  • Transformation: Transform the ligated plasmid into competent E. coli cells.

  • Screening and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: In Vitro Assay for DXS Feedback Inhibition

This protocol describes a coupled enzyme assay to measure the activity of DXS and its inhibition by IPP and DMAPP.[2]

Materials:

  • Purified wild-type or mutant DXS enzyme

  • Purified 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme

  • Pyruvate

  • Glyceraldehyde-3-phosphate (GAP)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • NADPH

  • IPP and DMAPP (as inhibitors)

  • Reaction buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, TPP, MgCl₂, pyruvate, GAP, NADPH, and DXR.

  • Inhibitor Addition: For inhibition assays, add varying concentrations of IPP or DMAPP to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified DXS enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DXR as it converts the DXP produced by DXS to MEP.

  • Data Analysis: Calculate the initial reaction velocity from the rate of NADPH consumption. Plot the velocity against the inhibitor concentration to determine the IC50 and Ki values.

Visualizations

MEP Pathway and Feedback Inhibition

MEP_Pathway_Feedback_Inhibition Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXP_mid Pyruvate->DXP_mid GAP Glyceraldehyde-3-P GAP->DXP GAP->DXP_mid MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMB-PP MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXS DXS (IspC) IPP_DMAPP->DXS Feedback Inhibition DXR DXR (IspD) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH DXS_node DXS DXS_node->DXP_mid DXP_mid->DXP

Caption: The MEP pathway with feedback inhibition of DXS by IPP/DMAPP.

Experimental Workflow for Overcoming Feedback Inhibition

Overcoming_Feedback_Inhibition_Workflow cluster_problem Problem Identification cluster_strategy Strategy cluster_analysis Analysis cluster_outcome Outcome LowYield Low Isoprenoid Yield OverexpressDXS Overexpress Wild-Type DXS LowYield->OverexpressDXS MetaboliteAnalysis Metabolite Analysis (LC-MS) OverexpressDXS->MetaboliteAnalysis Mutagenesis Site-Directed Mutagenesis of DXS KineticAssay Enzyme Kinetic Assay Mutagenesis->KineticAssay Coexpression Co-express DXS, IspG, IspH YieldQuant Quantify Isoprenoid Yield Coexpression->YieldQuant Bottleneck New Bottleneck Identified MetaboliteAnalysis->Bottleneck DXP accumulation KineticAssay->YieldQuant ImprovedYield Improved Isoprenoid Yield YieldQuant->ImprovedYield Bottleneck->Mutagenesis Bottleneck->Coexpression

References

Technical Support Center: Optimizing Plasmid Constructs for MEP Pathway Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing plasmid constructs for methylerythritol phosphate (MEP) pathway engineering.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when designing a plasmid for expressing the MEP pathway?

A1: When designing a plasmid for MEP pathway expression, crucial initial considerations include:

  • Host Strain Selection: Choose a host organism (e.g., E. coli) that is well-characterized and suitable for your specific application.

  • Plasmid Backbone: Select a plasmid with an appropriate copy number to balance metabolic load and product yield. High-copy-number plasmids can lead to significant metabolic burden.[1][2]

  • Promoter Selection: Choose promoters with appropriate strength to drive the expression of your genes of interest. Both constitutive and inducible promoters can be effective, and their suitability depends on the specific experimental goals.[3]

  • Gene Order and Operon Structure: The arrangement of genes within an operon can significantly impact the balance of enzyme expression and overall pathway flux.

  • Codon Optimization: Optimize the codon usage of your heterologous genes for the chosen expression host to enhance translation efficiency.

Q2: How can I identify a bottleneck in the engineered MEP pathway?

A2: Identifying bottlenecks is critical for optimizing your pathway. Common methods include:

  • Metabolite Analysis: Quantifying the intracellular concentrations of MEP pathway intermediates can reveal accumulation points, which indicate a downstream enzymatic step is rate-limiting.[4][5] For example, an accumulation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) suggests that the downstream enzymes IspG and IspH may be bottlenecks.[4][5]

  • Enzyme Expression Analysis: Using techniques like SDS-PAGE or Western blotting to assess the expression levels of each enzyme in the pathway can help identify poorly expressed proteins.

  • Gene Overexpression Studies: Systematically overexpressing individual pathway genes can help pinpoint which enzymes are limiting the overall flux.[6][7][8] Studies have shown that overexpressing dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) can significantly increase terpenoid production.[9][10][11]

Q3: What is metabolic burden, and how can I mitigate it?

A3: Metabolic burden refers to the detrimental effects on the host cell caused by the diversion of resources (e.g., energy, amino acids, and nucleotides) for the replication and maintenance of plasmids and the expression of heterologous proteins.[1] This can lead to reduced growth rates and lower product yields.[12]

Strategies to mitigate metabolic burden include:

  • Optimizing Plasmid Copy Number: Using low or medium-copy-number plasmids can reduce the demand on cellular resources.[2]

  • Tuning Gene Expression: Employing promoters and ribosome binding sites (RBS) of varying strengths can help balance enzyme levels and avoid excessive protein production.[13][14][15]

  • Genomic Integration: Integrating the expression cassettes into the host chromosome can provide a more stable and lower-burden alternative to plasmid-based expression.[16]

Q4: My plasmid appears to be unstable. What are the common causes and solutions?

A4: Plasmid instability, where the plasmid is lost from the host population over time, is a common issue.[1]

Common Causes:

  • High Metabolic Burden: As discussed above, a high metabolic burden can select for cells that have lost the plasmid.[1][17]

  • Large Plasmid Size: Larger plasmids are often more susceptible to instability.[1]

  • Repetitive DNA Sequences: Direct or inverted repeats in the plasmid sequence can lead to recombination and structural instability.[17]

  • Absence of Selective Pressure: In the absence of an antibiotic or other selective agent, cells that lose the plasmid may outcompete plasmid-bearing cells.[1]

Solutions:

  • Reduce Metabolic Burden: Implement the strategies mentioned in Q3.

  • Minimize Plasmid Size: Remove any non-essential DNA sequences from the plasmid.

  • Avoid Repetitive Sequences: During gene synthesis and cloning, avoid the inclusion of repetitive elements.

  • Maintain Selective Pressure: Always include the appropriate antibiotic in the growth medium to ensure plasmid retention.

Troubleshooting Guides

Guide 1: Low Product Titer

This guide addresses the common issue of lower-than-expected product yields.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Gene Expression 1. Promoter Engineering: Test a library of promoters with varying strengths to control the expression of each gene in the pathway.[3] 2. RBS Optimization: Design and test a library of ribosome binding sites with different translation initiation rates for each gene to fine-tune protein levels.[13][14][18]Identification of an optimal set of promoters and RBSs that balance pathway flux and lead to increased product titers.
Pathway Imbalance 1. Modular Optimization: Divide the pathway into modules and optimize the expression of each module separately before combining them.[19] 2. Combinatorial Assembly: Use combinatorial cloning techniques to generate a library of plasmids with different gene arrangements and expression levels to screen for high producers.[15]A balanced metabolic flux through the pathway, minimizing the accumulation of toxic intermediates and maximizing product formation.[13][14]
Precursor or Cofactor Limitation 1. Enhance Upstream Pathways: Overexpress genes in central carbon metabolism to increase the supply of precursors like pyruvate and glyceraldehyde-3-phosphate.[6][7][8] 2. Improve Cofactor Regeneration: Engineer the host to increase the availability of NADPH, which is required by several MEP pathway enzymes.[20]Increased availability of essential precursors and cofactors, leading to improved pathway efficiency and higher product yields.
Enzyme Activity Issues 1. Codon Optimization: Ensure that the codons of your heterologous genes are optimized for the expression host. 2. Protein Engineering: If a specific enzyme is identified as a bottleneck, consider using protein engineering to improve its catalytic activity or stability.Enhanced translation and improved catalytic efficiency of pathway enzymes, resulting in higher product titers.
Guide 2: Poor Host Cell Growth

This guide provides steps to diagnose and resolve issues related to poor cell growth after transformation with your MEP pathway plasmid.

Potential Cause Troubleshooting Steps Expected Outcome
Metabolic Burden 1. Switch to a Lower Copy Number Plasmid: If using a high-copy plasmid, switch to a medium or low-copy backbone.[2] 2. Reduce Gene Expression: Use weaker promoters or RBSs to decrease the level of heterologous protein production.[13][14]Reduced stress on the host cell, leading to improved growth rates and overall culture health.
Toxicity of Intermediates 1. Identify Accumulated Intermediates: Perform metabolite analysis to check for the buildup of any pathway intermediates.[4][5] 2. Debottleneck the Pathway: Overexpress the enzyme downstream of the accumulated intermediate to convert it to the next product in the pathway.[13][14]Alleviation of toxicity caused by intermediate accumulation, resulting in better cell growth and potentially higher product yields.
Plasmid Instability 1. Verify Selective Pressure: Ensure the correct antibiotic is being used at the appropriate concentration. 2. Analyze Plasmid Integrity: Isolate the plasmid from the culture and verify its size and sequence to check for any rearrangements or deletions.Maintenance of the plasmid in the cell population and expression of the complete, functional MEP pathway.

Experimental Protocols

Protocol 1: Construction of a Combinatorial RBS Library for Pathway Optimization

This protocol outlines a method for generating a library of plasmids with varying RBS strengths to fine-tune the expression of MEP pathway genes.

  • Design RBS Library: Use a tool like the RBS Calculator to design a set of RBS sequences with a range of predicted translation initiation rates for each gene in your pathway.[21]

  • Primer Design: Design PCR primers to amplify your genes of interest. The forward primers should include the different RBS sequences upstream of the start codon.

  • PCR Amplification: Perform PCR to amplify each gene with the corresponding set of RBS-containing primers.

  • Plasmid Backbone Preparation: Digest your expression vector with appropriate restriction enzymes to create the insertion site for your genes.

  • Combinatorial Assembly: Use a multi-part DNA assembly method (e.g., Golden Gate or Gibson Assembly) to ligate the amplified genes with their various RBSs into the prepared plasmid backbone in a combinatorial fashion.

  • Transformation and Screening: Transform the resulting plasmid library into your host strain. Screen individual colonies for product formation to identify the clones with the optimal balance of gene expression.

Visualizations

MEP Pathway Overview

MEP_Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Dxs PYR Pyruvate PYR->DXP Dxs MEP MEP DXP->MEP Dxr CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH IPP->DMAPP Idi

Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Precursor Biosynthesis.

Experimental Workflow for Plasmid Optimization

Optimization_Workflow cluster_design Plasmid Design & Construction cluster_testing Testing & Analysis cluster_evaluation Evaluation Promoter_Selection Promoter Selection Gene_Assembly Combinatorial Gene Assembly Promoter_Selection->Gene_Assembly RBS_Optimization RBS Optimization RBS_Optimization->Gene_Assembly Transformation Transformation into Host Gene_Assembly->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Metabolite_Analysis Metabolite Analysis Cultivation->Metabolite_Analysis Low_Titer Low Titer? Metabolite_Analysis->Low_Titer Poor_Growth Poor Growth? Metabolite_Analysis->Poor_Growth Low_Titer->Promoter_Selection Re-design Optimized_Strain Optimized Strain Low_Titer->Optimized_Strain No Poor_Growth->RBS_Optimization Re-design Poor_Growth->Optimized_Strain No

Caption: Iterative Workflow for Optimizing MEP Pathway Plasmid Constructs.

Logical Relationship for Troubleshooting Low Product Titer

Troubleshooting_Logic Start Low Product Titer Check_Expression Analyze Enzyme Expression Levels Start->Check_Expression Check_Metabolites Quantify Pathway Intermediates Start->Check_Metabolites Expression_OK Expression Balanced? Check_Expression->Expression_OK Metabolites_OK Intermediates Balanced? Check_Metabolites->Metabolites_OK Optimize_RBS Optimize RBS/Promoters Expression_OK->Optimize_RBS No Check_Precursors Assess Precursor/Cofactor Supply Expression_OK->Check_Precursors Yes Debottleneck Overexpress Downstream Enzyme Metabolites_OK->Debottleneck No Metabolites_OK->Check_Precursors Yes Enhance_Supply Engineer Central Metabolism Check_Precursors->Enhance_Supply

Caption: Decision Tree for Troubleshooting Low Productivity in MEP Pathway Engineering.

References

Validation & Comparative

A Comparative Guide to the MEP and Mevalonate (MVA) Pathways

Author: BenchChem Technical Support Team. Date: November 2025

The biosynthesis of isoprenoids, a vast and diverse class of natural products essential for cellular function across all domains of life, is initiated by two distinct metabolic routes: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (MVA) pathway.[1][2][3] Both pathways culminate in the production of the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][4] This guide provides a detailed comparison of these two pathways, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their fundamental differences and functional significance.

Core Distinctions and Cellular Localization

The MEP and MVA pathways differ in their evolutionary origins, substrate utilization, and subcellular compartmentalization. The MVA pathway is considered the classical route, found in animals, fungi, archaea, and the cytosol of higher plants.[1][5][6] In contrast, the MEP pathway is prevalent in most bacteria, green algae, and the plastids of higher plants.[1][3][6] This distribution makes the MEP pathway an attractive target for the development of novel antibiotics and herbicides, as it is essential for many pathogens and weeds but absent in humans.[1][7]

In organisms that possess both pathways, such as higher plants, they are physically separated. The MVA pathway operates in the cytoplasm and the endoplasmic reticulum, while the MEP pathway is localized within the plastids.[4][5][8] This compartmentalization generally dictates the types of isoprenoids produced, although evidence of cross-talk and the exchange of intermediates between the two pathways exists.[8][9]

Pathway Stoichiometry and Energetics

The MEP and MVA pathways utilize different starting materials and have distinct energetic requirements. The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, while the MVA pathway commences with the condensation of three molecules of acetyl-CoA.[1][4][6] From a bioenergetic standpoint, the MEP pathway is generally considered more efficient for the synthesis of IPP from glucose.[10] This is primarily due to a lower loss of carbon atoms as CO2 compared to the MVA pathway.[11]

FeatureMEP PathwayMVA Pathway
Starting Precursors Pyruvate and Glyceraldehyde-3-Phosphate3x Acetyl-CoA
Cellular Location (Plants) PlastidsCytosol, Endoplasmic Reticulum
Organismal Distribution Bacteria, Algae, Plant PlastidsArchaea, Fungi, Animals, Plant Cytosol
Key Regulatory Enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS)3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)
Primary Isoprenoid Products (Plants) Monoterpenes, Diterpenes, Carotenoids, Abscisic Acid, GibberellinsSesquiterpenes, Triterpenes (e.g., Sterols), Brassinosteroids
Energy Efficiency (from glucose) HigherLower

Biosynthetic Routes and Key Intermediates

The sequence of enzymatic reactions in each pathway is unique, involving a series of distinct intermediates.

The Mevalonate (MVA) Pathway

The MVA pathway begins with the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from acetyl-CoA. HMG-CoA is then reduced to mevalonate (MVA) by the rate-limiting enzyme HMG-CoA reductase (HMGR).[1][8] Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.[1]

MVA_Pathway acetyl_coa 3x Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mva Mevalonate (MVA) hmg_coa->mva HMGR (Rate-limiting) mvp Mevalonate-5-P mva->mvp MVK mvpp Mevalonate-5-PP mvp->mvpp PMVK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp

MVA Pathway Overview
The this compound (MEP) Pathway

The MEP pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).[4] DXP is then converted to this compound (MEP) by DXP reductoisomerase (DXR), another key regulatory step.[8] A series of subsequent reactions leads to the formation of both IPP and DMAPP.[3]

MEP_Pathway precursors Pyruvate + Glyceraldehyde-3-P dxp DXP precursors->dxp DXS (Rate-limiting) mep MEP dxp->mep DXR cdp_me CDP-ME mep->cdp_me MCT cdp_mep CDP-MEP cdp_me->cdp_mep CMK mecpp MEcPP cdp_mep->mecpp MDS hmbpp HMBPP mecpp->hmbpp HDS ipp_dmapp IPP + DMAPP hmbpp->ipp_dmapp HDR

MEP Pathway Overview

Experimental Methodologies for Pathway Analysis

The study and comparison of the MEP and MVA pathways rely on a variety of experimental techniques designed to elucidate pathway flux, identify intermediates, and quantify end products.

Pathway-Specific Inhibition

A common approach to differentiate the contribution of each pathway is the use of specific inhibitors. Fosmidomycin is a well-established inhibitor of DXR in the MEP pathway, while statins, such as lovastatin and mevinolin, target HMGR in the MVA pathway.[5] By treating a biological system with these inhibitors and observing the effect on the production of specific isoprenoids, researchers can infer the primary biosynthetic origin of those compounds.

Experimental Protocol: Pathway-Specific Inhibition in Plant Seedlings

  • Plant Material: Arabidopsis thaliana seedlings grown hydroponically.

  • Inhibitor Treatment: Seedlings are treated with either fosmidomycin (typically 100 µM) or lovastatin (typically 50 µM) in the hydroponic medium. A control group with no inhibitor is also maintained.

  • Incubation: Plants are incubated under controlled light and temperature conditions for a specified period (e.g., 24-72 hours).

  • Metabolite Extraction: Plant tissues (e.g., leaves, roots) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are then extracted using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of specific isoprenoids (e.g., sterols, carotenoids).

  • Data Interpretation: A significant reduction in a particular isoprenoid in the presence of an inhibitor indicates that its biosynthesis is dependent on the targeted pathway.

Isotopic Labeling and Flux Analysis

Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic pathways. By feeding cells or organisms with substrates enriched in heavy isotopes (e.g., 13C-glucose), the incorporation of these isotopes into downstream metabolites can be monitored.[12] This allows for the quantification of metabolic flux through each pathway.

Experimental Workflow: 13C-Labeling for Flux Analysis

Experimental_Workflow start Cell Culture/Organism Growth labeling Introduction of 13C-labeled Substrate (e.g., 13C-glucose) start->labeling sampling Time-course Sampling labeling->sampling quenching Metabolic Quenching (e.g., rapid freezing in liquid N2) sampling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Isotopologue Distribution Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

Isotopic Labeling Workflow

Protocol for Quantification of Isoprenoid Precursors by LC-HRMS

This protocol is adapted from methodologies used for yeast and can be modified for other organisms.[13][14]

  • Sample Collection and Quenching: Rapidly collect a defined quantity of cells (e.g., by filtration) and immediately quench metabolic activity by freezing in liquid nitrogen to prevent metabolite degradation.[14]

  • Metabolite Extraction: Extract intracellular metabolites by incubating the frozen cell mass in a hot buffered solvent mixture (e.g., isopropanol/water with ammonium bicarbonate at 70°C).[14] This step is crucial for efficient extraction of phosphorylated intermediates.

  • Sample Preparation: Centrifuge the extract to remove cell debris, dry the supernatant, and resuspend the metabolite pellet in a solvent suitable for LC-MS analysis (e.g., methanol/ammonium hydroxide).[14]

  • LC-HRMS Analysis: Analyze the metabolic intermediates using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (HRMS) operating in negative ion mode.[13] This allows for the separation and sensitive detection of phosphorylated compounds like IPP, DMAPP, and other pathway intermediates.

  • Quantification: Determine the absolute concentration of each metabolite by comparing its peak area to that of a known concentration of an internal standard, typically a stable isotope-labeled version of the analyte.

Quantitative Comparison of Pathway Flux

Metabolic flux analysis using 13C-labeling has provided quantitative insights into the relative contributions of the MEP and MVA pathways. For instance, studies in plants have shown that under standard conditions, the MEP pathway is the primary source of precursors for monoterpenes and diterpenes, while the MVA pathway predominantly contributes to the biosynthesis of sesquiterpenes and sterols.[4][5]

Isoprenoid ClassPrimary Biosynthetic Pathway in PlantsSupporting Evidence
Monoterpenes (C10) MEP PathwayInhibition by fosmidomycin; 13C-labeling studies
Diterpenes (C20) MEP PathwayInhibition by fosmidomycin; 13C-labeling studies
Carotenoids (C40) MEP PathwayLocalization in plastids; genetic mutants
Sesquiterpenes (C15) MVA PathwayInhibition by lovastatin; 13C-labeling studies
Triterpenes (C30) / Sterols MVA PathwayInhibition by lovastatin; 13C-labeling studies

It is important to note that the relative flux through each pathway can be influenced by developmental stage, environmental conditions, and stress, highlighting the metabolic plasticity of isoprenoid biosynthesis.[2][15]

Conclusion

The MEP and MVA pathways represent two elegant and independent solutions for the biosynthesis of the fundamental building blocks of isoprenoids. Understanding their distinct characteristics, from cellular localization and energetic efficiency to their unique enzymatic steps and regulatory mechanisms, is crucial for both fundamental biological research and applied metabolic engineering. The experimental approaches outlined in this guide provide a framework for dissecting the complexities of isoprenoid metabolism and for designing strategies to modulate the production of valuable natural products for pharmaceutical, agricultural, and industrial applications.

References

Unveiling the Intricate Dialogue: A Comparative Guide to MEP and MVA Pathway Cross-talk in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the two primary isoprenoid biosynthesis pathways in plants—the methylerythritol phosphate (MEP) and the mevalonic acid (MVA) pathways—is critical for advancing metabolic engineering, drug discovery, and agricultural biotechnology. While traditionally viewed as spatially separate and functionally distinct, a growing body of evidence reveals a significant and complex cross-talk between these two pathways, enabling a coordinated and flexible production of a vast array of essential isoprenoid compounds.

This guide provides an objective comparison of the MEP and MVA pathways, focusing on the experimental evidence that illuminates their interaction. We present quantitative data from key studies in clearly structured tables, detail the experimental protocols used to generate this data, and provide visual representations of the pathways and their interplay.

The Two Pathways: A Tale of Two Compartments

In plant cells, the synthesis of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs in two different subcellular locations.[1][2][3] The MVA pathway operates in the cytoplasm and is primarily responsible for the production of sesquiterpenes, triterpenes (including sterols), and brassinosteroids.[3][4] In contrast, the MEP pathway is localized within the plastids and is the main source for the synthesis of monoterpenes, diterpenes (such as gibberellins), carotenoids, and the side chains of chlorophylls and plastoquinone.[3][5][6]

Despite this compartmentalization, it is now well-established that these pathways are not entirely independent and that a bidirectional exchange of intermediates can occur, allowing for a coordinated response to developmental cues and environmental stresses.[5][7]

Visualizing the Pathways and their Interaction

To better understand the flow of metabolites and the points of interaction, the following diagrams illustrate the MEP and MVA pathways and their established cross-talk.

MEP_MVA_Pathways cluster_mva Cytosol (MVA Pathway) cluster_mep Plastid (MEP Pathway) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP MVPP Mevalonate-5-PP MVP->MVPP MVA_IPP IPP MVPP->MVA_IPP MVA_DMAPP DMAPP MVA_IPP->MVA_DMAPP FPP FPP MVA_IPP->FPP MEP_IPP IPP MVA_IPP->MEP_IPP Transport MVA_DMAPP->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Triterpenes Triterpenes (Sterols) FPP->Triterpenes Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-ME2P CDP_ME->CDP_MEP MEcPP MEcPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP HMBPP->MEP_IPP MEP_DMAPP DMAPP HMBPP->MEP_DMAPP MEP_IPP->MVA_IPP Transport MEP_IPP->MEP_DMAPP GPP GPP MEP_IPP->GPP GGPP GGPP MEP_IPP->GGPP MEP_DMAPP->GPP GPP->GGPP Monoterpenes Monoterpenes GPP->Monoterpenes Diterpenes Diterpenes (Gibberellins) GGPP->Diterpenes Carotenoids Carotenoids GGPP->Carotenoids

Caption: The MVA and MEP pathways for isoprenoid biosynthesis in plants and their cross-talk.

Experimental Evidence for Cross-talk: A Quantitative Comparison

The interaction between the MEP and MVA pathways has been elucidated through various experimental approaches, primarily involving the use of specific inhibitors and genetic manipulation. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of Pathway-Specific Inhibitors on Isoprenoid Biosynthesis
Plant SystemInhibitorTarget EnzymePathway InhibitedObserved Effect on the Other PathwayReference
Tobacco Bright Yellow-2 (TBY-2) cellsMevinolinHMGRMVASterols, normally derived from the MVA pathway, are synthesized via the MEP pathway in the presence of mevinolin.[8]
Tobacco Bright Yellow-2 (TBY-2) cellsFosmidomycinDXRMEPGrowth inhibition by fosmidomycin can be partially overcome by the addition of MVA, and [2-¹³C]MVA is incorporated into plastoquinone, a plastidial isoprenoid.[8]
Salvia miltiorrhiza hairy rootsMevinolinHMGRMVAStrengthened inhibitory effect on cell growth and tanshinone production when combined with an IPP translocation inhibitor (D,L-glyceraldehyde).[9]
Salvia miltiorrhiza hairy rootsFosmidomycinDXRMEPStrengthened inhibitory effect on cell growth and tanshinone production when combined with an IPP translocation inhibitor (D,L-glyceraldehyde).[9]
Table 2: Effects of Genetic Overexpression on Pathway Cross-talk in Poplar (Populus trichocarpa)
Transgenic LineOverexpressed GenePathway EnhancedEffect on MVA Pathway Gene ExpressionEffect on MEP Pathway Gene ExpressionImpact on Isoprenoid ProductsReference
PtHMGR-OEsPtHMGRMVAUpregulation of AACT, MVK, MVDUpregulation of DXS, DXR, HDS, HDRIncreased levels of MEP-derived gibberellins and carotenoids.[5][10]
PtDXR-OEsPtDXRMEPDownregulation of MVA-related genesUpregulation of MEP-related genesIncreased levels of MEP-derived gibberellins and carotenoids; decreased levels of some MVA-derived isoprenoids.[5][11]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison tables.

Inhibitor Studies in Tobacco Bright Yellow-2 (TBY-2) Cells

Objective: To investigate the metabolic cross-talk between the MVA and MEP pathways using specific inhibitors.

Materials:

  • Tobacco Bright Yellow-2 (TBY-2) cell suspension culture.

  • Mevinolin (inhibitor of MVA pathway enzyme HMGR).

  • Fosmidomycin (inhibitor of MEP pathway enzyme DXR).

  • Mevalonic acid (MVA).

  • [2-¹³C]MVA (isotopically labeled MVA).

  • Murashige and Skoog (MS) medium.

Protocol:

  • Cell Culture: TBY-2 cells are maintained in MS medium with shaking at 130 rpm at 25°C in the dark.

  • Inhibitor Treatment:

    • For MVA pathway inhibition, TBY-2 cells are treated with varying concentrations of mevinolin.

    • For MEP pathway inhibition, cells are treated with varying concentrations of fosmidomycin.

  • Complementation Assays:

    • To test for cross-talk from the MEP to the MVA pathway, mevinolin-treated cells are supplemented with 1-deoxy-D-xylulose (DX), a precursor of the MEP pathway. Cell growth is monitored.

    • To test for cross-talk from the MVA to the MEP pathway, fosmidomycin-treated cells are supplemented with MVA. Cell growth is monitored.

  • Isotopic Labeling: To confirm the transport of MVA-derived precursors to the plastid, fosmidomycin-treated cells are incubated with [2-¹³C]MVA.

  • Metabolite Analysis:

    • Sterols and plastoquinone are extracted from the treated cells.

    • The incorporation of the ¹³C label into plastoquinone is analyzed using mass spectrometry (MS) to confirm its synthesis from MVA-derived precursors.

Genetic Overexpression Studies in Poplar (Populus trichocarpa)

Objective: To elucidate the regulatory cross-talk between the MEP and MVA pathways by overexpressing key rate-limiting enzymes.

Materials:

  • Populus trichocarpa plants.

  • Agrobacterium tumefaciens carrying binary vectors with the PtHMGR or PtDXR gene under the control of a constitutive promoter (e.g., CaMV 35S).

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).

  • Reagents and standards for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis of isoprenoids.

Protocol:

  • Generation of Transgenic Plants:

    • The full-length coding sequences of PtHMGR and PtDXR are cloned into a plant expression vector.

    • Agrobacterium-mediated transformation of poplar explants is performed to generate transgenic plants overexpressing PtHMGR (PtHMGR-OEs) and PtDXR (PtDXR-OEs).

    • Transgenic plants are confirmed by PCR and analysis of transgene expression.

  • Gene Expression Analysis:

    • Total RNA is extracted from the leaves of non-transgenic (NT) and transgenic poplar lines.

    • cDNA is synthesized from the RNA.

    • qRT-PCR is performed to quantify the transcript levels of key genes in both the MVA and MEP pathways. Gene expression levels are normalized to a reference gene.

  • Metabolite Profiling:

    • Metabolites (including gibberellins, carotenoids, and sterols) are extracted from the leaves of NT and transgenic plants.

    • The concentrations of these isoprenoid compounds are determined using HPLC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating MEP-MVA pathway cross-talk using genetic overexpression.

Experimental_Workflow cluster_prep Preparation cluster_plant_work Plant Transformation and Growth cluster_analysis Analysis cluster_conclusion Conclusion Gene_Cloning Gene Cloning (PtHMGR or PtDXR) Vector_Construction Vector Construction Gene_Cloning->Vector_Construction Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation Poplar Transformation Agro_Transformation->Plant_Transformation Transgenic_Selection Selection of Transgenic Lines Plant_Transformation->Transgenic_Selection Plant_Growth Plant Cultivation Transgenic_Selection->Plant_Growth RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Growth->Metabolite_Extraction qRT_PCR qRT-PCR Analysis (Gene Expression) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis and Interpretation qRT_PCR->Data_Analysis HPLC_MSMS HPLC-MS/MS Analysis (Isoprenoid Profiling) Metabolite_Extraction->HPLC_MSMS HPLC_MSMS->Data_Analysis

Caption: Workflow for studying pathway cross-talk via genetic overexpression.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the MEP and MVA pathways in plants are not isolated systems but are engaged in a dynamic and regulated cross-talk. This interaction, primarily through the exchange of IPP and/or DMAPP, allows for metabolic flexibility and the coordinated production of a diverse array of isoprenoids essential for plant growth, development, and defense. For researchers in drug development and metabolic engineering, a thorough understanding of this intricate communication network is paramount for designing effective strategies to manipulate and optimize the production of valuable isoprenoid compounds in plants. Future research will likely focus on identifying the specific transporters involved in the exchange of intermediates and further unraveling the complex regulatory networks that govern this vital metabolic interplay.

References

Differentiating Isoprenoid Biosynthesis: A Guide to Stable Isotope Labeling for MEP and MVA Pathway Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic flux through the two primary isoprenoid biosynthesis pathways—the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways—is critical for fields ranging from metabolic engineering to drug discovery. This guide provides a comparative overview of how stable isotope labeling can be employed to distinguish and quantify the contributions of these pathways to the production of various isoprenoids.

Isoprenoids, a vast and diverse class of natural products, are synthesized in most living organisms through two distinct pathways: the MVA pathway, which is predominant in animals, fungi, and archaea, as well as in the cytoplasm of plants, and the MEP pathway, found in most bacteria, algae, and plant plastids.[1] The co-existence of both pathways in plants, and the potential for crosstalk between them, necessitates precise methods to delineate their respective contributions to the biosynthesis of specific isoprenoid-derived compounds. Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful tool for such investigations.[2][3]

Principle of Pathway Differentiation with Stable Isotopes

The fundamental principle behind using stable isotopes to differentiate the MVA and MEP pathways lies in the distinct labeling patterns that emerge in the final isoprenoid products when cells are fed with a specifically labeled precursor, most commonly ¹³C-glucose.[4][5] The catabolism of glucose through glycolysis produces precursors that enter both the MVA and MEP pathways. However, the assembly of the basic five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from these precursors follows different biochemical routes in each pathway. This results in a unique distribution of the ¹³C label within the C5 isoprene units, which acts as a signature for their biosynthetic origin.[6][7]

For instance, when [1-¹³C]glucose is used as the tracer, the MVA pathway yields IPP and DMAPP labeled at C-2, C-4, and C-5, while the MEP pathway leads to labeling at C-1 and C-5.[5] By analyzing the mass isotopomer distribution or the positional labeling in the downstream isoprenoids, researchers can quantify the relative flux from each pathway.

Comparative Analysis of Pathway Flux

The relative contribution of the MVA and MEP pathways can vary significantly depending on the organism, cell type, developmental stage, and environmental conditions. Stable isotope labeling studies have provided quantitative insights into this metabolic dichotomy.

Organism/TissueIsoprenoid ClassMVA Pathway Contribution (%)MEP Pathway Contribution (%)Reference(s)
Cotton (seedlings)Sterols~80~20[8]
Cotton (seedlings)Phytol side chains~50~50[8]
Cotton (seedlings)Carotenoids~50~50[8]
Coluria geoides (hairy roots)Dolichols (initiating units)SubstantialSubstantial[4]
Coluria geoides (hairy roots)Dolichols (elongating units)PredominantNegligible[4]
Arabidopsis thaliana (leaves)PolyprenolsNegligibleAlmost exclusive[9]
Arabidopsis thaliana (leaves)DolicholsContributoryContributory[9]

Experimental Protocols

A generalized workflow for conducting a stable isotope labeling experiment to differentiate MEP and MVA pathway flux is outlined below.

Key Experimental Methodologies

1. Culture Preparation and Labeling:

  • Cell Culture: Grow the cells or organism of interest in a defined medium. For plant studies, seedlings can be grown hydroponically.[8]

  • Precursor Selection: Choose a suitable stable isotope-labeled precursor. [1-¹³C]glucose is a common choice for tracing carbon through central metabolism into the isoprenoid pathways.[4][5] Other labeled substrates like [U-¹³C]glucose or labeled pathway-specific intermediates (e.g., [5,5-²H₂]deoxyxylulose for the MEP pathway or [2-¹³C]mevalonate for the MVA pathway) can also be used.[8][9]

  • Labeling Experiment: Replace the standard medium with a medium containing the labeled precursor. The duration of the labeling can vary from minutes to days, depending on the metabolic rates of the organism and the turnover of the target isoprenoids.[10]

2. Sample Preparation and Extraction:

  • Metabolism Quenching: Rapidly halt metabolic activity to preserve the isotopic labeling pattern. This is often achieved by flash-freezing the cells in liquid nitrogen.

  • Metabolite Extraction: Extract the isoprenoids of interest from the quenched cells using an appropriate solvent system (e.g., a mixture of chloroform and methanol).

3. Analytical Techniques:

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect the isoprenoids and their isotopologues.[11][12] The mass spectra provide information on the mass isotopomer distribution, which reflects the number of ¹³C atoms incorporated into each molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can be used to determine the specific position of the ¹³C labels within the isoprenoid molecule, providing a more detailed picture of the labeling pattern and thus a more definitive assignment of the biosynthetic pathway.[4]

4. Data Analysis and Flux Calculation:

  • Isotopologue Distribution Analysis: The raw MS or NMR data is processed to determine the fractional abundance of each isotopologue.

  • Metabolic Flux Analysis (MFA): The isotopologue data is then used in computational models to calculate the relative flux through the MVA and MEP pathways. This can range from simple algebraic equations to more complex metabolic network models.[13]

Visualizing the Pathways and Experimental Logic

To aid in the conceptual understanding of these processes, the following diagrams illustrate the core concepts.

MEP_MVA_Pathways cluster_glycolysis Glycolysis cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastid) cluster_isoprenoids Isoprenoid Biosynthesis 13C-Glucose 13C-Glucose G3P Glyceraldehyde-3-P 13C-Glucose->G3P Pyruvate Pyruvate 13C-Glucose->Pyruvate MEP Methylerythritol 4-phosphate G3P->MEP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->MEP MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP DMAPP IPP_MVA->DMAPP IPP_MEP IPP MEP->IPP_MEP IPP_MEP->DMAPP Isoprenoids Isoprenoids DMAPP->Isoprenoids

Figure 1: Overview of the MVA and MEP pathways originating from glycolysis precursors.

Experimental_Workflow start Start: Cell Culture labeling 1. Introduce 13C-labeled precursor (e.g., 13C-Glucose) start->labeling quench 2. Quench Metabolism (e.g., Liquid Nitrogen) labeling->quench extract 3. Extract Isoprenoids quench->extract analyze 4. Analyze by MS or NMR extract->analyze data_analysis 5. Determine Isotopologue Distribution analyze->data_analysis flux_calc 6. Calculate Pathway Flux data_analysis->flux_calc end End: Differentiated Flux Data flux_calc->end

Figure 2: A generalized experimental workflow for stable isotope labeling studies.

Pathway_Differentiation_Logic cluster_input Input cluster_pathways Biosynthetic Pathways cluster_output Labeling Pattern in Isoprene Unit cluster_analysis Analysis 1-13C-Glucose 1-13C-Glucose MVA_path MVA Pathway 1-13C-Glucose->MVA_path MEP_path MEP Pathway 1-13C-Glucose->MEP_path MVA_pattern 13C at C2, C4, C5 MVA_path->MVA_pattern MEP_pattern 13C at C1, C5 MEP_path->MEP_pattern Quantification Quantify relative peak intensities (MS or NMR) MVA_pattern->Quantification MEP_pattern->Quantification

Figure 3: Logical diagram illustrating pathway differentiation based on labeling patterns.

References

Genetic Validation of MEP Pathway Enzyme Function: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are essential for the production of a vast array of vital compounds, including hormones, vitamins, and photosynthetic pigments. The MEP pathway is found in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and in the plastids of plants.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway exclusively, making the MEP pathway an attractive and well-validated target for the development of novel herbicides and antimicrobial drugs.[1][3]

Genetic knockout studies are a cornerstone for validating the function and essentiality of enzymes within this pathway. By systematically inactivating the genes that encode these enzymes, researchers can observe the resulting phenotypic and metabolic consequences, thereby elucidating the specific role of each catalytic step. This guide provides a comparative overview of key findings from such studies, details common experimental protocols, and presents data in a clear, comparative format.

The MEP Pathway: An Overview

The MEP pathway consists of seven enzymatic steps that convert the primary metabolites pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The disruption of any of these steps can lead to a metabolic blockade, preventing the synthesis of essential downstream isoprenoids.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde 3-Phosphate DXS DXS (IspC) Pyruvate->DXS DXP 1-deoxy-D-xylulose 5-phosphate (DXP) DXR DXR (IspD) DXP->DXR MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) MCT MCT (IspE) MEP->MCT CDP_ME 4-(cytidine 5'-diphospho)-2-C -methyl-D-erythritol (CDP-ME) CMK CMK (IspF) CDP_ME->CMK CDP_MEP 2-phospho-4-(cytidine 5'-diphospho) -2-C-methyl-D-erythritol (CDP-MEP) MDS MDS (IspG) CDP_MEP->MDS MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) HDS HDS (IspH) MEcPP->HDS HMBPP (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP) HDR HDR (LytB) HMBPP->HDR IPP_DMAPP IPP + DMAPP DXS->DXP DXR->MEP MCT->CDP_ME CMK->CDP_MEP MDS->MEcPP HDS->HMBPP HDR->IPP_DMAPP

Figure 1: The MEP Pathway for Isoprenoid Precursor Biosynthesis.
Comparative Analysis of Knockout Phenotypes

The genetic inactivation of MEP pathway enzymes across different organisms consistently demonstrates the pathway's critical role in survival and development. The table below summarizes the observed phenotypes from key knockout studies.

Enzyme (Product)Gene Name(s)OrganismObserved Knockout PhenotypeCitation(s)
DXP Synthase (DXP)dxs (cla1)Arabidopsis thalianaLethal albino phenotype, severely affected chloroplasts unable to synthesize photosynthetic pigments.[1][4]
DXP Reductoisomerase (MEP)dxr (ispC)Arabidopsis thalianaAlbino, dwarfed stature, and abnormal development of leaf trichomes.[5]
ispCPlasmodium falciparumLocus is resistant to disruption, indicating the gene is essential for survival in erythrocytic-stage parasites.[3][6]
HDS (HMBPP)hds (ispG)Arabidopsis thalianaAlbino leaf phenotype with reduced chlorophyll and carotenoid levels.[5]
HDR (IPP/DMAPP)hdr (clb6, lytB, ispH)Arabidopsis thalianaLethal albino phenotype.[1]
ispHToxoplasma gondiiDisruption does not result in viable parasites; forced turn-off of expression is lethal.[6]
lytBListeria monocytogenesViable, but results in high accumulation of the intermediate HMBPP.[7]
lytBNicotiana benthamiana(Gene silencing) Growth arrest and an albino phenotype in newly emerged leaves.[8]

Key Insights from Phenotypic Analysis:

  • Essentiality: In a wide range of organisms, including plants and pathogenic protozoa, knockout of MEP pathway genes is lethal, underscoring the pathway's indispensability.[4][6]

  • Plastid Development: In plants, the characteristic albino phenotype resulting from MEP pathway disruption highlights its direct role in providing precursors for chlorophyll and carotenoids, which are essential for chloroplast development and photosynthesis.[5]

  • Metabolic Bottlenecks: Non-lethal knockouts, such as that of lytB in Listeria, provide valuable models for studying the accumulation of specific pathway intermediates and their downstream effects.[7]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli via CRISPR/Cas9

This protocol provides a generalized workflow for creating a targeted gene knockout in Escherichia coli using the CRISPR/Cas9 system combined with λ-Red recombineering. This method is efficient and allows for precise genomic editing.[9]

Methodology:

  • gRNA Design and Plasmid Construction:

    • Design a guide RNA (gRNA) specific to a 20-nucleotide sequence within the target MEP pathway gene. The target should be adjacent to a Protospacer Adjacent Motif (PAM).

    • Clone the gRNA sequence into a pCRISPR plasmid that also carries the sacB gene for counter-selection.

  • Donor DNA Template Preparation:

    • Synthesize a double-stranded donor DNA (dDNA) template. This template should contain 500-bp regions of homology (homology arms) that are upstream and downstream of the target gene.

    • The dDNA can be designed to introduce a deletion and/or an antibiotic resistance cassette for selection.

  • Preparation of Electrocompetent Cells:

    • Transform E. coli with a plasmid expressing the λ-Red recombinase system (e.g., pCasRed) and the Cas9 nuclease.

    • Grow the cells to mid-log phase (OD600 ≈ 0.5-0.6) and induce the expression of the recombination proteins (e.g., with arabinose).

    • Prepare electrocompetent cells by washing them multiple times with ice-cold 10% glycerol.[10]

  • Electroporation and Recombination:

    • Co-transform the electrocompetent cells with the gRNA plasmid and the linear dDNA template via electroporation.

    • The λ-Red system facilitates the homologous recombination of the dDNA at the target locus, while the Cas9/gRNA complex creates a double-strand break at the same site, increasing recombination efficiency.

  • Selection and Verification of Mutants:

    • Plate the transformed cells on selective media (e.g., containing the antibiotic for the resistance cassette introduced by the dDNA).

    • Verify the correct gene knockout in positive colonies using colony PCR with primers flanking the target region.

    • Confirm the mutation by Sanger sequencing of the PCR product.[9]

  • Plasmid Curing (Optional):

    • To remove the gRNA plasmid, cultivate the confirmed mutant colony in a medium containing sucrose. The sacB gene product is toxic in the presence of sucrose, selecting for cells that have lost the plasmid.[9]

Knockout_Workflow cluster_prep Preparation cluster_exp Experiment cluster_ver Verification gRNA 1. Design gRNA & Construct pCRISPR Plasmid Electro 4. Co-transform Cells with pCRISPR & Donor DNA gRNA->Electro dDNA 2. Prepare Donor DNA (with Homology Arms) dDNA->Electro Cells 3. Prepare Electrocompetent E. coli with Cas9/λ-Red Cells->Electro Select 5. Select for Recombinants on Antibiotic Media Electro->Select Verify 6. Verify Knockout (Colony PCR & Sequencing) Select->Verify Cure 7. Cure Plasmid (Sucrose Counter-selection) Verify->Cure

Figure 2: Experimental workflow for generating a gene knockout using CRISPR/Cas9.
Protocol 2: Analysis of MEP Pathway Intermediates by LC-MS

Following a successful knockout, it is essential to quantify the metabolic impact. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for measuring the intracellular concentrations of MEP pathway intermediates.[11][12]

Methodology:

  • Cell Culture and Quenching:

    • Grow both the wild-type (WT) and knockout (KO) strains in a defined minimal medium under controlled conditions.

    • Harvest cells during the exponential growth phase.

    • Rapidly quench metabolic activity by mixing the cell culture with a cold solvent solution (e.g., 60% methanol at -40°C) to prevent metabolite degradation.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Lyse the cells using methods such as sonication or bead beating.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extract using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Chromatography: Separate the MEP pathway intermediates using an appropriate column (e.g., reversed-phase or HILIC) and a gradient of aqueous and organic mobile phases.

    • Mass Spectrometry: Detect and quantify each intermediate using its specific mass-to-charge ratio (m/z) and fragmentation pattern (in MS/MS mode). Use isotopically labeled internal standards for absolute quantification.[11][12]

  • Data Analysis:

    • Integrate the peak areas for each metabolite in both WT and KO samples.

    • Normalize the data to the cell number or total protein content.

    • Compare the relative abundance of each intermediate between the WT and KO strains to identify metabolic blockades and accumulations.

Data Presentation: Quantifying the Impact of a Knockout

The primary quantitative output of a knockout experiment is the change in metabolite concentrations. A knockout should result in the depletion of downstream products and the accumulation of the substrate of the inactivated enzyme.

Table 2: Relative Abundance of MEP Pathway Intermediates in a Hypothetical dxr Knockout Mutant vs. Wild-Type (WT)

This table illustrates the expected outcome of an LC-MS analysis following the knockout of the dxr gene, which encodes the enzyme that converts DXP to MEP.

MetaboliteWT (Relative Abundance)dxr KO (Relative Abundance)Fold Change (KO/WT)Interpretation
DXP 1.025.4+25.4 Accumulation of the substrate before the metabolic block.
MEP 1.0< 0.01- >100 Depletion of the product immediately after the block.
CDP-ME 1.0< 0.01- >100 Depletion of downstream intermediates.
MEcPP 1.0< 0.01- >100 Depletion of downstream intermediates.
HMBPP 1.0< 0.01- >100 Depletion of downstream intermediates.
IPP/DMAPP 1.0< 0.01- >100 Depletion of the final products of the pathway.

Data are hypothetical and for illustrative purposes.

Data_Flow cluster_samples Sample Generation cluster_analysis Analytical Workflow cluster_output Output WT Wild-Type (WT) Culture Quench 1. Quench Metabolism & Extract Metabolites WT->Quench KO Knockout (KO) Culture KO->Quench LCMS 2. LC-MS Analysis Quench->LCMS Data 3. Data Processing & Peak Integration LCMS->Data Table 4. Comparative Table of Metabolite Levels Data->Table

Figure 3: Logical workflow for quantitative metabolic analysis.

Conclusion

The genetic validation of MEP pathway enzymes through targeted knockouts provides unequivocal evidence of their essential function in diverse organisms. The resulting phenotypes, ranging from lethality to specific developmental defects like albinism in plants, confirm the critical role of each enzymatic step.[4][6] When combined with quantitative metabolomics, these studies allow for a precise determination of enzyme function by identifying specific metabolic bottlenecks. This foundational research is invaluable for drug development professionals seeking to design potent and specific inhibitors of the MEP pathway for use as next-generation antibiotics, parasiticides, and herbicides.

References

Comparative Genomics of the MEP Pathway: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway across different species, highlighting its potential as a target for novel therapeutic agents.

The this compound (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoids, a vast and diverse class of natural products vital for the survival of most bacteria, photosynthetic eukaryotes, and apicomplexan parasites. Notably, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis. This crucial difference makes the enzymes of the MEP pathway attractive targets for the development of novel antibiotics, herbicides, and antimalarial drugs with high selectivity and potentially low host toxicity.[1][2][3] This guide provides a comparative overview of the MEP pathway's genomics, focusing on the performance of its key enzymes across different species, detailed experimental methodologies, and visual representations of the underlying biological processes.

The MEP Pathway: An Overview

The MEP pathway converts simple sugars into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This process involves a series of seven enzymatic reactions, each catalyzed by a specific enzyme. While the overall pathway is conserved, genomic and functional studies have revealed significant variations in the properties and regulation of these enzymes across different species. Understanding these differences is paramount for the rational design of species-specific inhibitors.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS (IspA) G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine-5'-diphospho)-2-C- methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 4-(Cytidine-5'-diphospho)-2-C- methyl-D-erythritol-2-phosphate CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol-2,4- cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl- 1-diphosphate MEcPP->HMBPP IspG IPP Isopentenyl Diphosphate HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP IspH

Figure 1: The MEP Pathway for Isoprenoid Biosynthesis.

Comparative Enzyme Performance

The efficiency and regulation of the MEP pathway are largely determined by the kinetic properties of its constituent enzymes. Variations in these parameters across species can inform the development of selective inhibitors. The following table summarizes available kinetic data for the seven enzymes of the MEP pathway in selected organisms. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference(s)
DXS Escherichia coliPyruvate1603.782.36 x 104[1]
DL-Glyceraldehyde76,500[1]
Vibrio sp. dhgPyruvate2305.762.50 x 104[1]
DL-Glyceraldehyde107,000[1]
DXR (IspC) Escherichia coliDXP1151161.01 x 106[4]
NADPH0.5[4]
Mycobacterium tuberculosisDXP6121.33.49 x 105[5]
IspD Mycobacterium tuberculosis----[2]
IspE Mycobacterium tuberculosis----[2]
IspF Mycobacterium tuberculosis----[2]
IspG Escherichia coliMEcPP700>0.001>1.4[6]
IspH ------

Experimental Protocols

This section outlines the general methodologies for the expression, purification, and kinetic analysis of MEP pathway enzymes. Specific conditions may need to be optimized for enzymes from different species.

General Workflow for Enzyme Characterization

Enzyme_Workflow start Start gene_cloning Gene Cloning and Expression Vector Construction start->gene_cloning protein_expression Recombinant Protein Expression (e.g., in E. coli) gene_cloning->protein_expression cell_lysis Cell Lysis and Crude Extract Preparation protein_expression->cell_lysis purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification purity_check Purity Assessment (SDS-PAGE) purification->purity_check activity_assay Enzyme Activity Assay purity_check->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, kcat) activity_assay->kinetic_analysis end End kinetic_analysis->end

References

A Comparative Guide to the MVA and MEP Pathways for Terpenoid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of terpenoids, a vast and diverse class of natural products with significant applications in pharmaceuticals, fragrances, and biofuels, is primarily accomplished through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The choice between these pathways for microbial production of specific terpenoids is a critical decision in metabolic engineering, with each presenting unique advantages and disadvantages. This guide provides an objective comparison of the MVA and MEP pathways, supported by experimental data, detailed protocols, and visual representations to aid researchers in selecting and optimizing the appropriate pathway for their target terpenoid.

Overview of the MVA and MEP Pathways

The MVA and MEP pathways both produce the universal five-carbon precursors for all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). However, they differ in their starting materials, cellular localization, and the types of terpenoids they naturally synthesize.

  • The Mevalonate (MVA) Pathway: Typically found in eukaryotes (including yeast and plants), archaea, and some bacteria, the MVA pathway utilizes acetyl-CoA as its primary carbon source. In plants, this pathway is localized in the cytosol and is primarily responsible for the production of sesquiterpenes (C15), triterpenes (C30), and sterols.[1]

  • The Methylerythritol Phosphate (MEP) Pathway: Predominantly active in most bacteria, algae, and the plastids of plants, the MEP pathway starts from pyruvate and glyceraldehyde-3-phosphate.[2] In plants, it is the source for monoterpenes (C10), diterpenes (C20), and carotenoids (C40).[1]

Pathway Diagrams

MVA_Pathway cluster_MVA MVA Pathway AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-limiting) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI

Caption: The Mevalonate (MVA) pathway for terpenoid precursor biosynthesis.

MEP_Pathway cluster_MEP MEP Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS (Rate-limiting) GAP Glyceraldehyde-3-P GAP->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-ME-2P CDP_ME->CDP_MEP CMK MEcPP ME-cPP CDP_MEP->MEcPP MDS HMBPP HMBPP MEcPP->HMBPP HDS IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR

Caption: The Methylerythritol Phosphate (MEP) pathway for terpenoid precursor biosynthesis.

Quantitative Comparison of Terpenoid Production

Metabolic engineering efforts have focused on optimizing both pathways for the production of various terpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. The choice of pathway can significantly impact the final product yield. While the MEP pathway is theoretically more carbon and energy-efficient, the MVA pathway is often more amenable to engineering in non-native hosts.[3]

Target TerpenoidHost OrganismPathway EngineeredReported Titer/Yield ImprovementReference
IsopreneEscherichia coliMVA3-fold increase over MEP pathway alone[4]
IsopreneEscherichia coliMEP20-fold increase over unengineered pathway[4]
IsopreneEscherichia coliMVA + MEP (Synergy)24.0 g/L[4]
LimoneneEscherichia coliMVATiter dependent on balanced enzyme expression[5]
Taxadiene PrecursorEscherichia coliMEP~1 g/L (~15,000-fold increase)[6][7]
Artemisinin PrecursorArtemisia annuaMVA (HMGR overexpression)22.5–38.9% increase[8]
β-CaroteneSaccharomyces cerevisiaeMVA (Bottleneck gene overexpression)2.2-fold enhancement[9]
LycopeneYarrowia lipolyticaMVA (Bottleneck gene overexpression)10.8-fold improvement[9]

Experimental Protocols

Accurate quantification of terpenoid production is essential for evaluating the efficiency of engineered pathways. Below are detailed protocols for two common methods.

Protocol 1: Quantification of Total Terpenoids (Colorimetric Method)

This method provides an estimation of the total terpenoid content in a sample and is suitable for high-throughput screening.

Materials:

  • Methanol (95%)

  • Chloroform

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Linalool (as standard)

  • Microcentrifuge tubes (2 mL)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize a known amount of plant tissue or microbial cell pellet in 95% methanol.

    • Incubate the mixture in the dark for 48 hours at room temperature.

    • Centrifuge the sample at 4000 x g for 15 minutes and collect the supernatant.[10]

  • Reaction Setup:

    • In a 2 mL microcentrifuge tube, mix 1.5 mL of chloroform with 200 µL of the methanolic extract (supernatant).[10]

    • For the standard curve, prepare serial dilutions of linalool in methanol and add 200 µL of each dilution to 1.5 mL of chloroform.

    • Carefully add 100 µL of concentrated sulfuric acid to each tube. Caution: This reaction is exothermic. Cool on ice if necessary.[10]

  • Incubation:

    • Incubate the tubes at room temperature in the dark for 1.5 to 2 hours. A reddish-brown precipitate will form.[10]

  • Measurement:

    • Carefully decant the supernatant.

    • Dissolve the precipitate in 1.5 mL of 95% methanol.

    • Measure the absorbance of the solution at 538 nm using a spectrophotometer, with 95% methanol as a blank.[10]

  • Calculation:

    • Generate a standard curve using the absorbance values of the linalool standards.

    • Determine the total terpenoid concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: Quantification of Specific Terpenoids (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of individual volatile and semi-volatile terpenoids.

Materials:

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., (±)-linalool-d3)[3]

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

Procedure:

  • Sample Extraction:

    • Extract the terpenoids from the sample matrix (e.g., culture broth, cell lysate) using a suitable organic solvent. This may involve liquid-liquid extraction or solid-phase extraction.

    • Add a known amount of an internal standard to the sample before extraction for accurate quantification.[3]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • The GC will separate the different terpenoids based on their boiling points and interaction with the stationary phase of the column.

    • The MS will then fragment the eluted compounds and generate a mass spectrum for each, allowing for their identification by comparison to a spectral library (e.g., NIST).

  • Quantification:

    • Create a calibration curve for each target terpenoid using certified reference standards.

    • Quantify the amount of each terpenoid in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

Logical Workflow for Pathway Selection and Optimization

The decision to use the MVA or MEP pathway, and the subsequent engineering strategy, can be guided by a logical workflow.

Workflow cluster_Workflow Pathway Selection and Optimization Workflow Target Define Target Terpenoid (e.g., Monoterpene, Sesquiterpene) Host Select Host Organism (E. coli, S. cerevisiae, etc.) Target->Host Pathway_Choice Initial Pathway Choice Host->Pathway_Choice MVA MVA Pathway Pathway_Choice->MVA Sesquiterpene/ Triterpene in Yeast MEP MEP Pathway Pathway_Choice->MEP Monoterpene/ Diterpene in E. coli Engineering Metabolic Engineering MVA->Engineering MEP->Engineering Overexpression Overexpress Rate-Limiting Enzymes (e.g., HMGR, DXS) Engineering->Overexpression Bottleneck Remove Metabolic Bottlenecks Engineering->Bottleneck Precursor Increase Precursor Supply Engineering->Precursor Synergy Pathway Synergy (Co-express MVA and MEP) Engineering->Synergy Quantification Quantify Terpenoid Production (GC-MS, Colorimetric Assay) Overexpression->Quantification Bottleneck->Quantification Precursor->Quantification Synergy->Quantification Optimization Iterative Optimization Quantification->Optimization Optimization->Engineering Refine Strategy Final_Strain Final Production Strain Optimization->Final_Strain Achieve Target Yield

Caption: A logical workflow for selecting and engineering terpenoid biosynthesis pathways.

Conclusion

Both the MVA and MEP pathways are powerful tools for the microbial production of valuable terpenoids. The MEP pathway offers higher theoretical yields, while the MVA pathway is often more straightforward to engineer in commonly used host organisms like yeast. Recent advances in synthetic biology and metabolic engineering have demonstrated that significant improvements in terpenoid titers can be achieved through strategies such as overexpressing rate-limiting enzymes, eliminating metabolic bottlenecks, and even creating synergistic hybrid pathways. The choice of pathway and engineering strategy should be tailored to the specific target terpenoid, the host organism, and the desired production scale. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions and accelerate their progress in this exciting field.

References

A Tale of Two Pathways: Unraveling the Evolutionary Dance of Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An essential divergence in the building blocks of life, the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, represent two distinct and ancient strategies for the production of isoprenoids. These molecules are fundamental to a vast array of biological functions, from forming cell membranes to acting as hormones and signaling molecules. This guide provides a comprehensive comparison of the evolutionary relationship between these two critical metabolic routes, supported by experimental evidence, for researchers, scientists, and drug development professionals.

Isoprenoids, also known as terpenoids, constitute one of the largest and most diverse classes of natural products, with over 30,000 known compounds.[1] All isoprenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] However, the evolutionary journey to these fundamental building blocks has taken two remarkably different paths: the MVA pathway and the MEP pathway. These pathways are non-homologous, meaning they evolved independently and utilize different sets of enzymes and reactions to arrive at the same end products.[3][4]

The Evolutionary Divide: A Kingdom-Specific Preference

The distribution of the MVA and MEP pathways across the domains of life reveals a striking evolutionary dichotomy. The MVA pathway is generally considered the more ancient of the two and is the primary route for isoprenoid biosynthesis in archaea and the cytoplasm of eukaryotes, including fungi and animals.[3][5][6] In contrast, the MEP pathway is characteristic of most bacteria and the plastids of photosynthetic eukaryotes, such as plants and algae.[5][7] This distribution strongly suggests that eukaryotes acquired the MEP pathway through the endosymbiosis of a cyanobacterium-like ancestor, which gave rise to plastids.[1]

However, this division is not absolute. Some bacteria possess the MVA pathway, a phenomenon often attributed to horizontal gene transfer (HGT) from archaea or eukaryotes.[3][4] Conversely, some eukaryotes that have lost their plastids have also lost the MEP pathway. The presence of both pathways in plants, operating in different cellular compartments, highlights a fascinating case of metabolic compartmentalization and interplay.[6][8]

A Comparative Overview

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
Primary Domain Archaea, Eukaryotes (cytosol)Bacteria, Eukaryotes (plastids)
Starting Substrates Acetyl-CoAPyruvate and Glyceraldehyde-3-phosphate
Key Intermediate Mevalonic Acid2-C-methyl-D-erythritol 4-phosphate
Evolutionary Origin Considered more ancient, likely present in the Last Universal Common Ancestor (LUCA) by some theories, while others propose an archaeal origin.[3][7][9]Originated in bacteria.
Acquisition in Eukaryotes Vertical inheritanceEndosymbiotic gene transfer from the cyanobacterial ancestor of plastids.[1]
Exceptions Found in some bacteria, likely through horizontal gene transfer.[3][4]Absent in eukaryotes that have lost plastids.

Visualizing the Pathways

To better understand the distinct biochemical routes, the following diagrams illustrate the MVA and MEP pathways.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase IPP IPP Mevalonate-5-PP->IPP Mevalonate-5-PP decarboxylase DMAPP DMAPP IPP->DMAPP Isopentenyl diphosphate isomerase

Figure 1. The Mevalonate (MVA) Pathway.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->DXP CDP-ME CDP-ME MEP->CDP-ME IspD CDP-MEP CDP-MEP CDP-ME->CDP-MEP IspE ME-cPP ME-cPP CDP-MEP->ME-cPP IspF HMBPP HMBPP ME-cPP->HMBPP IspG IPP IPP HMBPP->IPP IspH DMAPP DMAPP HMBPP->DMAPP IspH

Figure 2. The Methylerythritol Phosphate (MEP) Pathway.

The Evolutionary Narrative: A Complex History of Gene Transfer

The evolutionary history of these pathways is not a simple story of vertical descent. While the MVA pathway is thought to be ancestral in archaea and eukaryotes, and the MEP pathway in bacteria, the distribution of these pathways has been shaped by a dynamic interplay of evolutionary events.

Evolutionary_Relationship Evolutionary Origins of MEP and MVA Pathways cluster_prokaryotes Prokaryotes cluster_eukaryotes Eukaryotes Archaea Archaea Bacteria Bacteria Archaea->Bacteria Horizontal Gene Transfer (MVA) Eukaryotic\nAncestor Eukaryotic Ancestor Bacteria->Eukaryotic\nAncestor Endosymbiotic Gene Transfer (MEP from Cyanobacteria) Plants_Algae Plants & Algae Eukaryotic\nAncestor->Plants_Algae Animals_Fungi Animals & Fungi Eukaryotic\nAncestor->Animals_Fungi LUCA Last Universal Common Ancestor (LUCA) LUCA->Archaea Vertical Inheritance (MVA) LUCA->Bacteria Vertical Inheritance (MEP) LUCA->Eukaryotic\nAncestor Vertical Inheritance (MVA)

Figure 3. Hypothesized evolutionary events shaping the distribution of the MEP and MVA pathways.

Horizontal gene transfer (HGT) has played a significant role in the distribution of MVA pathway genes among bacteria.[10] Phylogenetic analyses of the enzymes from both pathways provide evidence for these transfer events, revealing complex evolutionary relationships that do not always align with the established organismal phylogeny.[11]

Experimental Approaches to Delineate Pathway Evolution and Function

A variety of experimental techniques have been instrumental in deciphering the evolutionary and functional relationship between the MEP and MVA pathways.

Isotopic Labeling Studies

Tracer experiments using isotopically labeled precursors, such as ¹³C-labeled glucose or specific pathway intermediates, are a powerful tool to determine the contribution of each pathway to the biosynthesis of a particular isoprenoid.[7] By analyzing the incorporation of the labeled atoms into the final product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the metabolic flux through each pathway.

Experimental Protocol: ¹³C-Labeling to Determine Pathway Contribution

  • Precursor Selection: Choose a suitable ¹³C-labeled precursor. For example, [1- ¹³C]glucose can be used to differentiate between the MVA and MEP pathways based on the resulting labeling patterns in IPP and DMAPP.

  • Incubation: Introduce the labeled precursor to the organism or cell culture of interest.

  • Extraction: After a defined incubation period, extract the isoprenoid of interest from the biological material.

  • Analysis: Analyze the isotopic enrichment and distribution within the target molecule using GC-MS, LC-MS, or NMR.

  • Data Interpretation: Compare the observed labeling pattern with the predicted patterns for each pathway to determine their relative contributions.

Genetic and Molecular Techniques

Gene knockout and complementation studies are crucial for determining the essentiality and function of individual pathway genes.[12] By deleting a gene encoding a key enzyme in one pathway, researchers can observe the effect on the organism's viability and isoprenoid production. Heterologous expression of pathway genes in a host organism that lacks that pathway can be used to functionally characterize the enzymes and even engineer the production of specific isoprenoids.[3]

Experimental Workflow: Gene Knockout and Functional Complementation

Gene_Knockout_Workflow cluster_workflow Gene Knockout and Complementation Workflow Identify Target Gene Identify Target Gene Construct Deletion Mutant Construct Deletion Mutant Identify Target Gene->Construct Deletion Mutant Homologous Recombination Phenotypic Analysis Phenotypic Analysis Construct Deletion Mutant->Phenotypic Analysis Growth, Metabolite Profiling Complementation Complementation Phenotypic Analysis->Complementation Introduce Wild-Type Gene on a Plasmid Rescue of Phenotype? Rescue of Phenotype? Complementation->Rescue of Phenotype?

Figure 4. A simplified workflow for gene knockout and functional complementation experiments.
Phylogenetic Analysis

By comparing the amino acid sequences of enzymes from the MEP and MVA pathways across a wide range of organisms, researchers can construct phylogenetic trees. These trees depict the evolutionary relationships between the enzymes and can provide strong evidence for events such as vertical inheritance, gene duplication, and horizontal gene transfer.[13]

Crosstalk and Inter-pathway Communication

In organisms that possess both pathways, such as plants, there is evidence of metabolic crosstalk, where intermediates can be exchanged between the cytosol (MVA pathway) and plastids (MEP pathway).[14][15] This exchange allows for a coordinated regulation of isoprenoid biosynthesis throughout the cell. The exact mechanisms and regulation of this crosstalk are still areas of active research.

Conclusion

The MEP and MVA pathways represent a classic example of convergent evolution, where two distinct biochemical solutions have arisen to solve the same fundamental metabolic challenge: the synthesis of isoprenoid precursors. Their distinct evolutionary histories, shaped by vertical inheritance, endosymbiotic events, and horizontal gene transfer, have resulted in their characteristic distribution across the tree of life. For researchers in drug development, understanding the unique features and distribution of these pathways is critical, as enzymes in the MEP pathway, which is absent in humans, represent promising targets for the development of novel antibiotics and herbicides. The ongoing exploration of these ancient and essential pathways continues to provide profound insights into the evolution of metabolism and the intricate biochemical tapestry of life.

References

A Comparative Guide to the Differential Regulation of MEP and MVA Pathways Under Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural compounds, are fundamental to plant life, playing critical roles in everything from photosynthesis and respiration to growth, development, and defense against environmental challenges.[1][2] In plants, the universal five-carbon building blocks for all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct and spatially separated pathways: the mevalonate (MVA) pathway, located in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[3]

The cytosolic MVA pathway is traditionally associated with the production of sesquiterpenes, triterpenes (like sterols), and brassinosteroids.[4][5] Conversely, the plastidial MEP pathway is primarily responsible for synthesizing monoterpenes, diterpenes, carotenoids, chlorophylls, and key plant hormones such as abscisic acid (ABA) and gibberellins.[4][5][6] While distinct, these pathways are not entirely isolated; a regulated exchange of intermediates, known as crosstalk, occurs between the cytoplasm and plastids.[7][8]

Exposure to abiotic stresses such as drought, salinity, and extreme temperatures triggers a complex cascade of physiological and molecular responses in plants, a significant part of which involves the differential regulation of the MVA and MEP pathways. Understanding how these pathways are modulated is crucial for developing stress-tolerant crops and for the targeted production of high-value isoprenoids used in pharmaceuticals and other industries. This guide provides an objective comparison of how the MEP and MVA pathways respond to stress, supported by experimental data and detailed methodologies.

Pathway Overviews

The biosynthesis of isoprenoid precursors is a multi-step enzymatic process in both pathways. The key rate-limiting enzymes are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway.[7][9]

MVA_Pathway cluster_cytosol Cytosol / ER AcetylCoA Acetyl-CoA (x3) AACT AACT AcetylCoA->AACT AcetoacetylCoA Acetoacetyl-CoA AACT->AcetoacetylCoA HMGS HMGS AcetoacetylCoA->HMGS HMG_CoA HMG-CoA HMGS->HMG_CoA HMGR HMGR (Rate-limiting) HMG_CoA->HMGR Mevalonate Mevalonate (MVA) HMGR->Mevalonate MVK MVK Mevalonate->MVK MVAP Mevalonate-5-P MVK->MVAP PMK PMK MVAP->PMK MVAPP Mevalonate-5-PP PMK->MVAPP MVD MVD MVAPP->MVD IPP_MVA IPP MVD->IPP_MVA IDI_MVA IDI IPP_MVA->IDI_MVA DMAPP_MVA DMAPP IDI_MVA->DMAPP_MVA Products_MVA Sesquiterpenes, Sterols, Brassinosteroids DMAPP_MVA->Products_MVA

Caption: The Mevalonate (MVA) Pathway.

MEP_Pathway cluster_plastid Plastid Pyruvate Pyruvate + G3P DXS DXS (Rate-limiting) Pyruvate->DXS DXP DXP DXS->DXP DXR DXR (Rate-limiting) DXP->DXR MEP MEP DXR->MEP CMK CMK MEP->CMK CDP_ME CDP-ME CMK->CDP_ME MDS MDS CDP_ME->MDS MEcPP MEcPP MDS->MEcPP HDS HDS MEcPP->HDS HMBPP HMBPP HDS->HMBPP HDR HDR HMBPP->HDR IPP_MEP IPP + DMAPP HDR->IPP_MEP Products_MEP Monoterpenes, Diterpenes, Carotenoids, Chlorophylls, ABA, Gibberellins IPP_MEP->Products_MEP

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Differential Regulation Under Abiotic Stress

Plants modulate the MEP and MVA pathways differently to adapt to various environmental stresses. Generally, the MEP pathway, responsible for producing essential photosynthetic pigments and protective compounds like carotenoids, shows a more dynamic response to stresses that induce oxidative damage.[10]

Drought Stress

Drought is a major environmental stress that limits plant growth. Studies show a complex regulatory response in both pathways. In the conifer Picea glauca, moderate drought reduced the metabolic flux through the MEP pathway by 37%, with a corresponding 50% reduction in the activity of the rate-limiting enzyme DXS.[6] However, the levels of most end-products like carotenoids and chlorophylls remained stable, suggesting the pathway is buffered against moderate stress to maintain essential functions.[6] In contrast, studies on Salvia miltiorrhiza (Danshen) under severe drought revealed a massive increase in the accumulation of tanshinones (diterpenoids derived from the MEP pathway), with levels of tanshinone IIA increasing by 322%.[11]

Table 1: Effect of Drought Stress on MEP and MVA Pathways

Species Stress Level Pathway Key Enzyme/Metabolite Observed Change Reference
Picea glauca Moderate MEP Metabolic Flux ▼ 37% [6]
Moderate MEP DXS Activity ▼ ~50% [6]
Moderate MEP DXP and MEcDP levels ▼ 40-50% [6][12]
Severe MEP Isoprene [6]
Salvia miltiorrhiza Severe MEP Tanshinone I ▲ 182% [11]

| | Severe | MEP | Tanshinone IIA | ▲ 322% |[11] |

Salinity and Light Stress

Salinity and light intensity are other critical factors influencing isoprenoid biosynthesis. In poplar (Populus trichocarpa), overexpression of the MEP pathway enzyme PtDXR not only upregulated other MEP-related genes but also led to the downregulation of several MVA pathway genes, including HMGR.[8][9] This suggests an antagonistic relationship under certain conditions. These PtDXR overexpressing plants also showed enhanced resistance to salt and drought stress.[7][9]

Light is a primary regulator, generally upregulating MEP pathway genes and downregulating MVA pathway genes. In rice leaves during de-etiolation (the greening process upon light exposure), the expression of MEP pathway genes was significantly increased, while MVA pathway genes were inhibited.[13] This aligns with the increased demand for plastid-derived carotenoids and chlorophylls for photosynthesis.[13]

Table 2: Gene Expression Changes Under Stress and Transgenic Modification

Species Condition Pathway Gene Expression Change Reference
Populus trichocarpa PtDXR Overexpression MVA AACT, HMGS, HMGR, MVD, MVK ▼ Downregulated [8]
PtDXR Overexpression MVA FPS ▲ Upregulated [8]
PtHMGR Overexpression MVA AACT, MVK, FPS, MVD ▲ Upregulated [8]
PtHMGR Overexpression MEP DXS, DXR, HDS, HDR, IDI, GPS, GPPS ▲ Upregulated [8]
Rice (Oryza sativa) Light Exposure (24h) MVA OsMK ▼ 3.4-fold lower than dark [13]

| | Light Exposure | MEP | Most MEP pathway genes | ▲ Upregulated |[13] |

Crosstalk Between Pathways Under Stress

Despite their spatial separation, the MEP and MVA pathways communicate through the transport of common intermediates, primarily IPP, across the plastid membrane.[7][8] This crosstalk allows for a coordinated response to metabolic demands and stress signals.

Under stress, this crosstalk can be enhanced. For instance, in cotton seedlings, it was found that the MVA pathway could provide as much as 50% of the substrate for plastid-derived phytol and carotenoids, while the MEP pathway contributed up to 20% of the substrate for cytosolic sterols.[14] Overexpression of the MVA pathway enzyme PtHMGR in poplar not only increased MVA-derived products but also boosted the accumulation of MEP-derived compounds like gibberellins and carotenoids, providing clear evidence of stress-modulated crosstalk.[8] This suggests that under stress, the plant can re-route precursors to the pathway that produces the most critically needed defensive or protective compounds.

Crosstalk_Stress cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) MVA_Input Acetyl-CoA IPP_DMAPP_MVA IPP / DMAPP MVA_Input->IPP_DMAPP_MVA HMGR MVA_Products Sesquiterpenes, Sterols IPP_DMAPP_MVA->MVA_Products MEP_Input Pyruvate + G3P IPP_DMAPP_MEP IPP / DMAPP MEP_Input->IPP_DMAPP_MEP DXS/DXR MEP_Products Monoterpenes, Carotenoids, ABA, Chlorophylls IPP_DMAPP_MEP->IPP_DMAPP_MVA Crosstalk (Enhanced under stress) IPP_DMAPP_MEP->MEP_Products Stress Abiotic Stress (Drought, Salinity) Stress->IPP_DMAPP_MVA Modulated Response Stress->IPP_DMAPP_MEP Upregulation

Caption: Stress-modulated crosstalk between MEP and MVA pathways.

Experimental Protocols

The data presented in this guide are derived from various robust experimental techniques designed to quantify gene expression, metabolite levels, and metabolic flux.

Gene Expression Analysis by qRT-PCR

This technique is used to measure the transcript abundance of key pathway genes (e.g., DXS, DXR, HMGR).

  • Workflow:

    • RNA Extraction: Total RNA is isolated from plant tissues (e.g., leaves, roots) that have been subjected to stress or control conditions.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which serves as the template for PCR.

    • Quantitative PCR (qPCR): The qPCR is performed using gene-specific primers. A fluorescent dye (like SYBR Green) binds to the amplifying DNA, and the increase in fluorescence is measured in real-time.

    • Data Analysis: The expression level of the target gene is normalized to a stably expressed reference gene (housekeeping gene) to calculate the relative fold change in expression between stressed and control samples.

qRT_PCR_Workflow Tissue 1. Plant Tissue (Stressed vs. Control) RNA 2. Total RNA Extraction Tissue->RNA cDNA 3. Reverse Transcription (cDNA Synthesis) RNA->cDNA qPCR 4. qPCR with Gene-Specific Primers cDNA->qPCR Data 5. Relative Gene Expression Analysis qPCR->Data

Caption: Workflow for qRT-PCR analysis.
Metabolite Quantification by Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is used to identify and quantify the levels of specific isoprenoids (e.g., carotenoids, sterols, tanshinones).

  • Protocol Outline:

    • Sample Preparation: Plant tissue is flash-frozen and ground. Metabolites are extracted using appropriate solvents (e.g., methanol, hexane).

    • Chromatographic Separation: The extract is injected into an HPLC or GC system, which separates the different compounds based on their chemical properties.

    • Mass Spectrometry Detection: As compounds elute from the column, they are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio.

    • Quantification: The abundance of each metabolite is determined by comparing its peak area to that of a known amount of an internal standard. Results are typically expressed as concentration per unit of tissue weight (e.g., µg/g FW).

Metabolic Labeling for Flux Analysis

To trace the contribution of each pathway to the final products, stable isotope-labeled precursors are used.

  • Methodology:

    • Precursor Feeding: Plants are fed with pathway-specific labeled precursors, such as deuterated 1-deoxy-D-xylulose (D-DX) for the MEP pathway and 13C-labeled mevalonic acid (13C-MVA) for the MVA pathway.[15]

    • Metabolite Extraction: After an incubation period, isoprenoids are extracted from the plant tissues.

    • MS Analysis: The incorporation of the heavy isotopes into the final products is analyzed by Mass Spectrometry.

    • Flux Calculation: The degree of label incorporation allows researchers to calculate the relative contribution of each pathway to the synthesis of a specific compound.[14]

Conclusion and Implications

The differential regulation of the MEP and MVA pathways is a cornerstone of a plant's ability to adapt to environmental stress. Key takeaways include:

  • Dominant Role of MEP Pathway in Stress Response: The plastidial MEP pathway often shows a more pronounced upregulation under stress, reflecting the need for photoprotective compounds (carotenoids), antioxidants (tocopherols), and stress hormones (ABA).[10][16]

  • MVA Pathway's Role in Growth and Development: While also responsive to stress, the MVA pathway is crucial for producing sterols and brassinosteroids, which are fundamental for membrane integrity and growth regulation, and its modulation can be a trade-off between growth and defense.[5]

  • Stress-Enhanced Crosstalk: Abiotic stress appears to increase the flexibility of isoprenoid biosynthesis by enhancing the exchange of intermediates between the two pathways, allowing the plant to mount a more robust and integrated defense response.[8][14]

For researchers and professionals in drug development and agriculture, these insights are invaluable. Manipulating the expression of rate-limiting enzymes like DXS, DXR, or HMGR can enhance the production of valuable medicinal compounds (e.g., artemisinin, paclitaxel) or improve the resilience of crops to challenging environmental conditions.[8] A deeper understanding of the specific transcription factors and signaling cascades that govern this differential regulation will pave the way for more precise and effective metabolic engineering strategies.

References

In Vivo Validation of Fosmidomycin as a Specific MEP Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway represents a critical metabolic route for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria. Crucially, this pathway is absent in humans, making it an attractive target for the development of novel anti-infective agents with selective toxicity. Fosmidomycin, a phosphonic acid antibiotic, is a well-established inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway. This guide provides an objective comparison of the in vivo performance of fosmidomycin with alternative MEP pathway inhibitors, supported by experimental data and detailed methodologies.

The MEP Pathway and Fosmidomycin's Mechanism of Action

The MEP pathway, also known as the non-mevalonate pathway, synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Fosmidomycin specifically targets and inhibits DXR (also known as IspC), the second enzyme in this pathway, thereby blocking the production of essential isoprenoids vital for pathogen survival.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde 3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) DXS->DXP DXR DXR (IspC) DXP->DXR MEP This compound (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->ME_cPP IspG IspG ME_cPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP Fosmidomycin Fosmidomycin Fosmidomycin->DXR Inhibition

Figure 1: The MEP pathway and the inhibitory action of Fosmidomycin on DXR.

Comparative In Vivo Efficacy of MEP Pathway Inhibitors

The following table summarizes the in vivo efficacy of fosmidomycin and selected alternative MEP pathway inhibitors against Plasmodium species in mouse models and human clinical trials.

InhibitorTargetOrganism/ModelDosageEfficacyReference
Fosmidomycin DXRP. falciparum (Human)1200 mg, every 8h for 7 days78% cure rate (Gabon), 22% cure rate (Thailand) on day 28.
P. falciparum (Human)1200 mg, every 8h for 7 daysMean parasite clearance time: 44h.
P. vinckei (Mouse)75 mg/kg, oralParasitemia of 7.8% on day 3 vs 42% in control.
FR900098 DXRP. vinckei (Mouse)N/ATwice as effective as fosmidomycin.
Francisella novicida (G. mellonella)30 mg/kgMean time to death of 84 hours vs 59 hours in untreated.
Reverse Fosmidomycin Analogs (e.g., 16b) DXRP. berghei (Mouse)80 mg/kg, ip for 5 days89% suppression of infected RBCs on day 4.
IspD Inhibitors (Azolopyrimidines) IspDPlant-based in vivo assayN/AUp to 63.6% inhibition of phytoene accumulation.
Fosmidomycin Prodrugs DXRP. falciparum (in vitro)N/AImproved oral bioavailability and increased antimalarial activity compared to fosmidomycin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for assessing the efficacy of MEP pathway inhibitors in a murine malaria model.

In Vivo Antimalarial Drug Testing in a Mouse Model (Plasmodium berghei)

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of antimalarial compounds.

1. Animal Model and Parasite Strain:

  • Animals: Female Swiss Webster mice (or other suitable strain), 6-8 weeks old.

  • Parasite: Plasmodium berghei (e.g., ANKA strain), a rodent malaria parasite. A transgenic line expressing luciferase can be used for bioluminescence imaging to monitor parasite load.

2. Infection:

  • Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^5 to 1x10^7 parasitized red blood cells (pRBCs) from a donor mouse with a rising parasitemia.

3. Drug Administration:

  • Test Compounds: The test compound (e.g., fosmidomycin) is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Dosing: Treatment is initiated 2-4 hours post-infection and continued daily for four consecutive days. The drug is typically administered orally (p.o.) or subcutaneously (s.c.).

  • Control Groups: A vehicle control group and a positive control group (e.g., chloroquine at 10-20 mg/kg) are included in each experiment.

4. Monitoring and Endpoints:

  • Parasitemia: Thin blood smears are prepared from tail blood on specified days (e.g., day 4 post-infection) and stained with Giemsa. The percentage of pRBCs is determined by microscopic examination.

  • Efficacy Calculation: The 50% effective dose (ED50), the dose that reduces parasitemia by 50% compared to the vehicle control, is calculated. The 90% effective dose (ED90) can also be determined.

  • Survival: In some studies, mice are monitored for survival over a longer period (e.g., 30 days) to assess the curative potential of the compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice) Infection Infect Animals Animal_Model->Infection Parasite_Strain Prepare Parasite Inoculum (e.g., P. berghei) Parasite_Strain->Infection Compound_Formulation Formulate Test Compound and Controls Treatment Administer Compound/Vehicle/Positive Control Compound_Formulation->Treatment Grouping Randomize into Treatment Groups Infection->Grouping Grouping->Treatment Monitoring Monitor Parasitemia and Health Treatment->Monitoring Data_Collection Collect Blood Smears/Bioluminescence Data Monitoring->Data_Collection Endpoint_Analysis Calculate ED50/ED90 and Assess Survival Data_Collection->Endpoint_Analysis

Figure 2: General workflow for in vivo antimalarial drug testing.

Off-Target Effects and Safety Profile

A key advantage of targeting the MEP pathway is its absence in humans, which predicts a favorable safety profile for specific inhibitors.

  • Fosmidomycin: Clinical trials have generally shown fosmidomycin to be well-tolerated, with mild to moderate gastrointestinal side effects being the most commonly reported adverse events. No significant hematological or biochemical changes have been observed. Interestingly, in vivo studies in E. coli and P. falciparum have suggested that fosmidomycin may have a second, indirect target within the MEP pathway, the enzyme IspD. This is based on the observation that the substrate of IspD, MEP, does not accumulate as expected upon DXR inhibition by fosmidomycin.

  • Alternative Inhibitors: The off-target profiles of many novel MEP pathway inhibitors are not yet well-characterized in vivo. As with any drug development program, comprehensive safety and toxicology studies are essential to identify any potential off-target liabilities.

Comparison of Key Features: Fosmidomycin vs. Alternatives

The following diagram illustrates the logical relationships and key differentiating features between fosmidomycin and its alternatives.

Comparison cluster_attributes Key Attributes Fosmidomycin Fosmidomycin Target Primary Target: DXR Fosmidomycin->Target Clinical_Data Extensive Clinical Data Fosmidomycin->Clinical_Data Limitations Short Half-life, Recrudescence Fosmidomycin->Limitations Alternatives Alternative MEP Inhibitors Improved_PK Improved Pharmacokinetics Alternatives->Improved_PK Novel_Targets Novel Targets (e.g., IspD, DXS) Alternatives->Novel_Targets Preclinical Mostly Preclinical Stage Alternatives->Preclinical Broad_Spectrum Potential for Broader Spectrum Alternatives->Broad_Spectrum

Figure 3: Comparison of key features of Fosmidomycin and its alternatives.

Conclusion

Fosmidomycin has been instrumental in validating the MEP pathway as a viable target for anti-infective therapy. Its in vivo efficacy against malaria parasites has been clearly demonstrated, although its limitations, such as a short half-life and the potential for recrudescence, have spurred the development of alternative inhibitors. These alternatives, including fosmidomycin derivatives with improved pharmacokinetic properties and compounds targeting other enzymes in the MEP pathway, show promise in preclinical studies. Further in vivo validation of these novel inhibitors is crucial to assess their potential as next-generation therapeutics to combat infectious diseases. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future in vivo studies in this important field.

Comparative Kinetic Analysis of Key MEP Pathway Enzymes: IspD, IspE, and IspF

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic parameters and experimental methodologies for crucial enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The MEP pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors in most bacteria, plants, and apicomplexan parasites, but is absent in humans. This makes the enzymes within this pathway attractive targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the kinetic properties of these enzymes is paramount for the rational design of potent and specific inhibitors. This guide provides a comparative analysis of the kinetic parameters for three key enzymes in the MEP pathway: IspD (this compound cytidylyltransferase), IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase), and IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase).

Quantitative Kinetic Data Comparison

The following table summarizes the kinetic parameters (Km and kcat) for IspD, IspE, and IspF from various organisms, providing a basis for comparative analysis of their catalytic efficiencies and substrate affinities.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
IspD Mycobacterium tuberculosisMEP58.50.012205[1]
CTP53.20.017319[1]
Escherichia coliMEP---
CTP---
Aquifex aeolicusMEP---
CTP---
IspE Mycobacterium tuberculosisCDP-ME---[2]
ATP---[2]
Escherichia coliCDP-ME150--[2]
ATP---
Aquifex aeolicusCDP-ME121--[2]
ATP---
IspF Escherichia coliCDP-MEP---
Mycobacterium tuberculosisCDP-MEP---
Plasmodium falciparumCDP-MEP---

Experimental Protocols

Accurate determination of kinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the enzymatic activity of IspD, IspE, and IspF.

IspD (this compound cytidylyltransferase) Assay

This protocol describes a continuous spectrophotometric coupled enzyme assay for IspD. The production of pyrophosphate (PPi) in the IspD reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant IspD enzyme

  • This compound (MEP)

  • Cytidine triphosphate (CTP)

  • Pyrophosphate Assay Kit (containing inorganic pyrophosphatase, ATP sulfurylase, and adenosine 5'-phosphosulfate (APS) reductase)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, MEP, CTP, and the components of the pyrophosphate assay kit (excluding IspD).

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of purified IspD enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • To determine Km and Vmax, vary the concentration of one substrate (e.g., MEP) while keeping the other substrate (CTP) at a saturating concentration, and vice versa.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase) Assay

This protocol outlines a coupled spectrophotometric assay for IspE. The production of ADP in the IspE reaction is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

  • Purified recombinant IspE enzyme

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl2, 100 mM KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, CDP-ME, ATP, PEP, NADH, PK, and LDH (excluding IspE).

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of purified IspE enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity from the linear phase of the reaction.

  • Determine Km and Vmax by varying the concentration of one substrate (CDP-ME or ATP) while keeping the other saturated.

  • Analyze the data using the Michaelis-Menten equation.

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) Assay

This protocol describes a discontinuous assay for IspF, where the product, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), is quantified by a colorimetric method after the enzymatic reaction is stopped.

Materials:

  • Purified recombinant IspF enzyme

  • 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl)

  • Malachite Green reagent for phosphate detection

Procedure:

  • Prepare reaction mixtures containing assay buffer and varying concentrations of CDP-MEP.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reactions by adding a known concentration of purified IspF enzyme.

  • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reactions by adding the quenching solution.

  • Quantify the released cytidine monophosphate (CMP) or the remaining CDP-MEP using a suitable method, such as a coupled enzymatic assay that detects the released phosphate from CMP after treatment with a phosphatase, followed by a colorimetric phosphate detection method like Malachite Green.

  • Calculate the initial velocities and plot them against substrate concentrations to determine Km and Vmax using the Michaelis-Menten equation.

Visualizations

To aid in the understanding of the MEP pathway and the experimental procedures, the following diagrams have been generated using Graphviz.

MEP_Pathway cluster_start Starting Substrates Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose-5-phosphate DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate IspD IspD MEP->IspD CTP CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE ATP CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspG IspG MEcPP->IspG HMBPP 4-Hydroxy-3-methyl-but-2-enyl-diphosphate IspH IspH HMBPP->IspH IPP Isopentenyl Diphosphate DMAPP Dimethylallyl Diphosphate DXS->DXP DXR->MEP IspD->CDP_ME PPi IspE->CDP_MEP ADP IspF->MEcPP CMP IspG->HMBPP IspH->IPP IspH->DMAPP

Caption: The MEP pathway for isoprenoid biosynthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Substrate Solutions Reaction_Setup Set up Reaction Mixtures Reagents->Reaction_Setup Enzyme Purify and Quantify Recombinant Enzyme Initiate Initiate Reaction with Enzyme Enzyme->Initiate Reaction_Setup->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Calculate_Velocity Calculate Initial Velocities Monitor->Calculate_Velocity Plot_Data Plot Velocity vs. Substrate Concentration Calculate_Velocity->Plot_Data Fit_Model Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Model Determine_Parameters Determine Km and kcat Fit_Model->Determine_Parameters

Caption: General workflow for determining enzyme kinetic parameters.

References

Validating the MEP Pathway: A Critical Target in Pathogen Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway represents a promising frontier in the development of novel anti-infective agents. This metabolic pathway, essential for the synthesis of isoprenoid precursors in most pathogenic bacteria, is notably absent in humans, making it an ideal selective target for antimicrobial therapies.

Isoprenoids are a vast and diverse class of molecules vital for cellular function in all domains of life. They are involved in critical processes such as cell wall biosynthesis, electron transport, and protein prenylation. While humans and other eukaryotes primarily rely on the mevalonate (MVA) pathway for isoprenoid precursor synthesis, a significant number of bacterial pathogens, including Mycobacterium tuberculosis and many Gram-negative species, exclusively utilize the MEP pathway. This fundamental difference provides a clear therapeutic window, allowing for the development of drugs that specifically target the pathogen's metabolic machinery with minimal off-target effects on the host.

This guide provides a comparative overview of the MEP pathway and its alternatives, supported by experimental data, to aid in the validation of this pathway as an essential target in various pathogens.

The Two Major Isoprenoid Biosynthesis Pathways: A Comparative Look

The universal building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The biosynthesis of these crucial precursors is achieved through two distinct and independent pathways: the mevalonate (MVA) pathway and the MEP pathway.

FeatureMevalonate (MVA) PathwayThis compound (MEP) Pathway
Starting Materials Acetyl-CoAPyruvate and Glyceraldehyde 3-phosphate
Key Enzymes HMG-CoA reductase, Mevalonate kinase, etc.DXS, DXR (IspC), IspD, IspE, IspF, IspG, IspH
Organism Distribution Eukaryotes (including humans), archaea, some Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)Most bacteria (including many Gram-negative pathogens and Mycobacterium tuberculosis), apicomplexan parasites (e.g., Plasmodium falciparum), plant plastids
Cellular Location CytosolCytosol (in bacteria)
Key Inhibitors Statins (e.g., lovastatin, atorvastatin)Fosmidomycin, FR900098, and other experimental compounds

The mutually exclusive nature of these pathways in most organisms is a cornerstone of the MEP pathway's appeal as a drug target. Pathogens that solely depend on the MEP pathway for survival are vulnerable to inhibitors that target its unique enzymatic steps.

Experimental Validation of MEP Pathway Essentiality

Confirming the essentiality of the MEP pathway in a target pathogen is a critical first step in the drug development process. Several experimental approaches can be employed to achieve this validation.

Gene Knockout Studies

Creating targeted gene knockouts of enzymes within the MEP pathway is a definitive method to demonstrate their essentiality. The inability to generate viable mutants in the absence of supplementation with a downstream product of the pathway, such as farnesol or geranylgeraniol, provides strong evidence for the pathway's critical role in cell survival.

Experimental Workflow: Gene Knockout Validation

G cluster_0 Gene Knockout Construction cluster_1 Phenotypic Analysis Target Gene Selection Target Gene Selection Construct Knockout Vector Construct Knockout Vector Target Gene Selection->Construct Knockout Vector Transform Pathogen Transform Pathogen Construct Knockout Vector->Transform Pathogen Select for Mutants Select for Mutants Transform Pathogen->Select for Mutants Growth Assessment (Standard Media) Growth Assessment (Standard Media) Select for Mutants->Growth Assessment (Standard Media) No Growth Growth Assessment (Supplemented Media) Growth Assessment (Supplemented Media) Select for Mutants->Growth Assessment (Supplemented Media) Growth Confirmation of Gene Deletion Confirmation of Gene Deletion Select for Mutants->Confirmation of Gene Deletion

Caption: Workflow for validating gene essentiality via knockout.

Enzymatic Assays

Biochemical characterization of the MEP pathway enzymes from the target pathogen is crucial. Overexpressing and purifying these enzymes allows for the determination of their kinetic parameters and provides a platform for in vitro screening of potential inhibitors.

Experimental Workflow: Enzymatic Assay

G cluster_0 Enzyme Preparation cluster_1 Assay cluster_2 Data Analysis Clone & Overexpress Target Enzyme Clone & Overexpress Target Enzyme Purify Enzyme Purify Enzyme Clone & Overexpress Target Enzyme->Purify Enzyme Incubate Enzyme with Substrate +/- Inhibitor Incubate Enzyme with Substrate +/- Inhibitor Purify Enzyme->Incubate Enzyme with Substrate +/- Inhibitor Measure Product Formation or Substrate Depletion Measure Product Formation or Substrate Depletion Incubate Enzyme with Substrate +/- Inhibitor->Measure Product Formation or Substrate Depletion Determine Kinetic Parameters (Km, Vmax) Determine Kinetic Parameters (Km, Vmax) Measure Product Formation or Substrate Depletion->Determine Kinetic Parameters (Km, Vmax) Calculate IC50 for Inhibitors Calculate IC50 for Inhibitors Measure Product Formation or Substrate Depletion->Calculate IC50 for Inhibitors

Caption: General workflow for in vitro enzymatic assays.

Metabolic Labeling

Metabolic labeling studies using stable isotopes, such as 13C-labeled glucose or pyruvate, can trace the flow of carbon through the MEP pathway. Analysis of the isotopic enrichment in downstream isoprenoid products by mass spectrometry confirms the activity of the pathway in the pathogen.

Performance of MEP Pathway Inhibitors: A Comparative Analysis

A number of inhibitors targeting various enzymes in the MEP pathway have been developed and tested against a range of pathogens. Fosmidomycin, an inhibitor of DXR (IspC), is one of the most well-studied examples. The tables below summarize the in vitro efficacy of fosmidomycin and other MEP pathway inhibitors against selected pathogens.

Table 1: In Vitro Activity (IC50) of MEP Pathway Inhibitors Against Purified Enzymes

InhibitorTarget EnzymePathogenIC50 (nM)Reference
FosmidomycinDXR (IspC)Plasmodium falciparum34[1]
FR900098DXR (IspC)Plasmodium falciparum24[1]
DehydrofosmidomycinDXR (IspC)Escherichia coli~100[2]
Compound 12aDXR (IspC)Plasmodium falciparum19[1]
Compound A1IspEMycobacterium tuberculosis6000 (6 µg/mL)[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Fosmidomycin Against Various Bacterial Pathogens

PathogenGrowth MediumMIC (µg/mL)Reference
Escherichia coli K12-12.5 (µM)[4]
Escherichia coli (clinical isolate)CAMHB2[5]
Escherichia coli (clinical isolate)M9-glucose32[5]
Klebsiella pneumoniae-4-16 (MIC50/90)[6]
Pseudomonas aeruginosa-64-128 (MIC50/90)[6]
Acinetobacter baumannii-128-256 (MIC50/90)[6]
Staphylococcus aureus->256 (Inactive)[2]
Enterococcus faecalis->256 (Inactive)[2]

Note: The activity of fosmidomycin can be highly dependent on the growth medium, as it affects inhibitor uptake.[7][8]

Alternative Pathways and Resistance Mechanisms

While the MEP pathway is an attractive target, it is crucial to consider the metabolic plasticity of pathogens. Some bacteria, such as Listeria monocytogenes, possess both the MEP and MVA pathways, potentially allowing them to circumvent the effects of a MEP pathway inhibitor.

Furthermore, resistance to MEP pathway inhibitors can emerge through several mechanisms:

  • Target Modification: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the inhibitor.

  • Reduced Permeability: Alterations in membrane transporters can decrease the uptake of the drug.

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively remove the inhibitor from the cell.

  • Metabolic Bypass: In some cases, bacteria may develop alternative metabolic routes to produce essential isoprenoid precursors.

Conclusion

The validation of the MEP pathway's essentiality in a broad range of pathogens, coupled with its absence in humans, firmly establishes it as a high-value target for the development of new anti-infective therapies. The data presented in this guide underscores the potential of MEP pathway inhibitors to combat challenging infectious diseases. However, a thorough understanding of the pathogen's specific metabolic dependencies and potential resistance mechanisms is paramount for the successful clinical translation of these promising compounds. Continued research into the nuances of isoprenoid biosynthesis in different pathogens will undoubtedly pave the way for the next generation of targeted and effective antimicrobial agents.

Detailed Experimental Protocols

Gene Knockout Protocol (General Example using Homologous Recombination)
  • Construct the Knockout Vector:

    • Amplify ~1 kb fragments of the regions flanking the target gene (upstream and downstream homology arms) from the pathogen's genomic DNA using PCR.

    • Clone the homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB). The two homology arms should flank the selectable marker.

  • Transformation:

    • Introduce the knockout vector into the target pathogen via an appropriate method (e.g., electroporation, conjugation).

  • Selection of Single Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the selectable marker on the vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection of Double Crossover Events (Gene Knockout):

    • Culture the single crossover mutants in a medium that selects against the counter-selectable marker (e.g., medium containing sucrose for sacB). This will select for cells that have undergone a second homologous recombination event, resulting in the excision of the vector and the target gene, leaving the selectable marker in its place.

  • Verification:

    • Confirm the gene knockout by PCR using primers that anneal outside the integrated region and by sequencing.

Enzymatic Assay Protocol (Example for DXR/IspC)
  • Enzyme and Reagent Preparation:

    • Overexpress and purify the recombinant DXR enzyme from the target pathogen.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare solutions of the substrates (1-deoxy-D-xylulose 5-phosphate - DXP) and the cofactor (NADPH).

    • Prepare serial dilutions of the inhibitor (e.g., fosmidomycin).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DXR enzyme, and the inhibitor at various concentrations.

    • Pre-incubate for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding DXP and NADPH.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Labeling Protocol (General Example)
  • Culture Preparation:

    • Grow the pathogen in a defined minimal medium.

  • Labeling:

    • Supplement the medium with a 13C-labeled precursor (e.g., [U-13C]-glucose or [1,2-13C]-pyruvate).

    • Incubate the culture for a sufficient period to allow for the incorporation of the label into cellular metabolites.

  • Metabolite Extraction:

    • Harvest the cells and quench their metabolism rapidly (e.g., by adding cold methanol).

    • Extract the metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Analysis:

    • Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).

    • Identify the isoprenoid precursors and downstream products based on their mass-to-charge ratio and retention time.

    • Determine the degree of 13C incorporation into these molecules to confirm the activity of the MEP pathway.

MEP Pathway Diagram

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-P Pyruvate->DXP DXS GAP Glyceraldehyde 3-P GAP->DXP MEP 2-C-Methyl-D-erythritol 4-P DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate MEcPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP IspH IPP->DMAPP Isomerase

Caption: The enzymatic steps of the MEP pathway.

References

A Researcher's Guide to Dissecting Isoprenoid Biosynthesis Using Pathway-Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isoprenoids, a vast and diverse class of natural products essential for various cellular functions, proceeds through two primary pathways: the mevalonate (MVA) pathway, which is active in eukaryotes, archaea, and some bacteria, and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway, found in most bacteria, apicomplexan parasites, and plant plastids. The mutually exclusive nature of these pathways in many organisms makes their key enzymes attractive targets for the development of drugs and herbicides. This guide provides a comparative overview of commonly used pathway-specific inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools to investigate isoprenoid biosynthesis.

Comparative Analysis of Inhibitor Potency

The efficacy of various inhibitors targeting key enzymes in the MVA and MEP pathways is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for prominent inhibitors, providing a basis for comparison. It is important to note that these values can vary depending on the specific enzyme source and assay conditions.

Table 1: Inhibitors of the Mevalonate (MVA) Pathway

Inhibitor ClassInhibitorTarget EnzymeOrganism/Cell LineIC50 (nM)
Statins AtorvastatinHMG-CoA ReductaseHuman3 - 20[1]
FluvastatinHMG-CoA ReductaseHuman3 - 20[1]
PitavastatinHMG-CoA ReductaseHuman3 - 20[1]
PravastatinHMG-CoA ReductaseHuman3 - 20[1]
RosuvastatinHMG-CoA ReductaseHuman3 - 20[1]
Simvastatin (acid form)HMG-CoA ReductaseHuman3 - 20[1]
Bisphosphonates ZoledronateFarnesyl Pyrophosphate SynthaseHuman4.1 (pre-incubated)[2]
RisedronateFarnesyl Pyrophosphate SynthaseHuman5.7 (pre-incubated)[2]
IbandronateFarnesyl Pyrophosphate SynthaseHuman25 (pre-incubated)[2]
AlendronateFarnesyl Pyrophosphate SynthaseHuman260 (pre-incubated)[2]
PamidronateFarnesyl Pyrophosphate SynthaseHuman353 (pre-incubated)[2]
Squalene Synthase Inhibitors Zaragozic Acid ASqualene SynthaseRat LiverKi = 78 pM[3]
Zaragozic Acid BSqualene SynthaseRat LiverKi = 29 pM[3]
Zaragozic Acid CSqualene SynthaseRat LiverKi = 45 pM[3]

Table 2: Inhibitors of the Non-Mevalonate (MEP) Pathway

InhibitorTarget EnzymeOrganismIC50 (nM)
Fosmidomycin 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Plasmodium falciparum34[4]
Escherichia coli30[5]
FR900098 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Plasmodium falciparum24[4]
Reverse Fosmidomycin Analog 3 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Escherichia coli170[5]
Reverse Fosmidomycin Analog 4 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Escherichia coli50[5]

Visualizing the Pathways and Inhibition Points

Understanding the specific points of intervention by these inhibitors is crucial for experimental design. The following diagrams, generated using Graphviz, illustrate the MVA and MEP pathways and highlight the enzymes targeted by the discussed inhibitors.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Pyrophosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol & other Sterols Squalene->Cholesterol Statins Statins Statins->HMGCoA inhibit Bisphosphonates Bisphosphonates Bisphosphonates->FPP inhibit ZaragozicAcid Zaragozic Acid A ZaragozicAcid->Squalene inhibit

Caption: The Mevalonate (MVA) pathway and points of inhibition.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_inhibitors Inhibitors Pyruvate_GAP Pyruvate + GAP DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate_GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR Intermediates ... MEP->Intermediates IPP_DMAPP IPP / DMAPP Intermediates->IPP_DMAPP Fosmidomycin Fosmidomycin & Analogs Fosmidomycin->DXP inhibit

Caption: The Methylerythritol Phosphate (MEP) pathway and point of inhibition.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for key experiments cited in the comparison of these inhibitors.

HMG-CoA Reductase Activity Assay

This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol)

  • Inhibitor stock solutions (e.g., statins)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate or cuvette.

  • Add the inhibitor at various concentrations to the respective wells/cuvettes and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) Inhibition Assay

This assay also relies on spectrophotometry to measure the NADPH-dependent reduction of DXP to MEP catalyzed by DXR.

Materials:

  • Recombinant DXR enzyme

  • 1-Deoxy-D-xylulose-5-phosphate (DXP) substrate

  • NADPH solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Inhibitor stock solutions (e.g., fosmidomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • In a suitable reaction vessel, combine the assay buffer, NADPH, and DXR enzyme.

  • Add the inhibitor at varying concentrations and pre-incubate the mixture at a controlled temperature (e.g., 37°C).

  • Start the reaction by adding the DXP substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the percentage of inhibition at each inhibitor concentration.

  • Calculate the IC50 value as described for the HMG-CoA reductase assay.

Whole-Cell Phenotypic Screening for MEP Pathway Inhibitors

This method utilizes a bacterial strain engineered to be dependent on an external source of mevalonate for survival when the MEP pathway is inhibited, allowing for the identification of MEP pathway-selective inhibitors.

Materials:

  • Engineered bacterial strain (e.g., Salmonella enterica serovar Typhimurium CT31-7d)

  • Growth medium (e.g., Luria-Bertani broth)

  • Mevalonate solution

  • Test compounds (potential inhibitors)

  • 96-well microplates

  • Microplate incubator and reader

Procedure:

  • Grow the engineered bacterial strain overnight in a rich medium.

  • Dilute the overnight culture into a minimal medium with and without mevalonate supplementation.

  • Dispense the diluted cultures into 96-well plates.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plates at 37°C with shaking.

  • Measure bacterial growth by monitoring the optical density at 600 nm (OD600) at regular intervals.

  • Compounds that inhibit growth in the absence of mevalonate but not in its presence are identified as potential MEP pathway inhibitors.

Quantification of Isoprenoid Intermediates by UPLC-MS/MS

This highly sensitive method allows for the direct measurement of isoprenoid pyrophosphate levels within cells, providing a direct readout of pathway inhibition.

Materials:

  • Cell culture and harvesting reagents

  • Internal standards (e.g., isotope-labeled isoprenoid pyrophosphates)

  • Extraction solvent (e.g., isopropanol/water)

  • Ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with the specific inhibitor for a defined period.

  • Metabolite Extraction: Rapidly quench metabolic activity and harvest the cells. Lyse the cells and extract the isoprenoid pyrophosphates using a suitable solvent system, including the internal standards for quantification.

  • UPLC-MS/MS Analysis: Separate the extracted metabolites using a UPLC system equipped with a suitable column (e.g., C18). Detect and quantify the isoprenoid pyrophosphates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the endogenous isoprenoid levels by comparing their peak areas to those of the known concentrations of the internal standards.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Select Inhibitor & Target Pathway EnzymeAssay In Vitro Enzyme Inhibition Assay (e.g., HMG-CoA Reductase, DXR) Start->EnzymeAssay CellAssay Whole-Cell Based Assay (e.g., Phenotypic Screen, Growth Inhibition) Start->CellAssay DataAnalysis Data Analysis & IC50 Determination EnzymeAssay->DataAnalysis MetaboliteAnalysis Quantification of Isoprenoid Intermediates (UPLC-MS/MS) CellAssay->MetaboliteAnalysis DownstreamAnalysis Analysis of Downstream Effects (e.g., Protein Prenylation, Cholesterol Levels) CellAssay->DownstreamAnalysis MetaboliteAnalysis->DataAnalysis DownstreamAnalysis->DataAnalysis

Caption: A general workflow for studying isoprenoid biosynthesis inhibitors.

By leveraging these specific inhibitors and robust experimental protocols, researchers can effectively dissect the intricate network of isoprenoid biosynthesis, paving the way for new discoveries in both basic science and drug development.

References

Safety Operating Guide

Navigating the Disposal of 2-C-methyl-D-erythritol 4-phosphate (MEP): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates a clear and robust protocol for the disposal of all chemical reagents, including the non-mevalonate pathway intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP). This guide provides essential, step-by-step logistical information for researchers, scientists, and drug development professionals to manage and dispose of MEP safely.

While specific institutional and local regulations must always be consulted and adhered to, the following procedures are based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle MEP in a well-ventilated area. In case of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as hazardous waste.

Step-by-Step Disposal Protocol

  • Waste Characterization: The first critical step is to determine if the MEP waste is hazardous.[1][2] A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[3] Based on available safety data, this compound is a combustible solid but is not classified as a hazardous material.[4][5] However, it is crucial to consider any solvents or other chemicals mixed with the MEP, as these may render the entire waste stream hazardous.

  • Segregation: Proper segregation of chemical waste is paramount to prevent accidental reactions.[6][7] MEP waste should be collected in a dedicated, clearly labeled waste container. Do not mix MEP waste with incompatible materials, such as strong oxidizing agents or strong bases.[5] Aqueous waste should be collected separately from organic solvent waste.[8]

  • Containerization: Use a container that is chemically compatible with MEP and any associated solvents.[6][7] The container must be in good condition, with a secure, leak-proof lid to prevent spills and evaporation.[6][7] Containers should not be overfilled; leave adequate headspace to allow for expansion.[7]

  • Labeling: All waste containers must be accurately and clearly labeled.[1][8] The label should include:

    • The words "Hazardous Waste" (or equivalent wording as required by your institution).

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., flammable if mixed with a flammable solvent).

  • Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[1][7] The SAA should be a secondary containment system to capture any potential leaks. Ensure the storage area is well-ventilated and away from sources of ignition.[6]

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7] Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous aqueous solutions.[8][9]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[1]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[1]
pH for Aqueous Corrosive Waste ≤ 2 or ≥ 12.5[1][3]
Flash Point for Ignitable Liquid Waste < 140°F (60°C)[1][3]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not exceeded)[1]

MEP Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MEP_Disposal_Workflow start Start: MEP Waste Generated waste_char Is the waste mixed with any hazardous materials? start->waste_char is_hazardous YES waste_char->is_hazardous Yes not_hazardous NO waste_char->not_hazardous No collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous collect_non_hazardous Collect in a labeled Non-Hazardous Waste Container not_hazardous->collect_non_hazardous segregate Segregate from incompatible materials collect_hazardous->segregate collect_non_hazardous->segregate store Store in designated Satellite Accumulation Area segregate->store request_pickup Arrange for EHS pickup for proper disposal store->request_pickup end End: Disposal Complete request_pickup->end

Caption: Decision workflow for MEP waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-C-methyl-D-erythritol 4-phosphate
Reactant of Route 2
2-C-methyl-D-erythritol 4-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.